molecular formula C18H38O<br>C18H38O<br>CH3(CH2)17OH B1583883 5-Octadecanol CAS No. 26762-44-7

5-Octadecanol

Cat. No.: B1583883
CAS No.: 26762-44-7
M. Wt: 270.5 g/mol
InChI Key: GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Description

5-Octadecanol is a fatty alcohol research chemical that is of interest in scientific studies, particularly as a specific isomer within the broader class of octadecanols. Fatty alcohols like octadecanol are naturally occurring and are incorporated into various lipid structures in biological systems . Researchers study these compounds to understand metabolic pathways, including the synthesis of plasmalogen lipids . Abnormalities in the metabolism of fatty alcohols are also a subject of investigation; for instance, elevated levels of fatty alcohols like octadecanol have been associated with certain peroxisomal disorders such as the autosomal recessive form of rhizomelic chondrodysplasia punctata (AR-RCDP) and Sjogren-Larsson syndrome . Furthermore, fatty alcohols are explored in materials science for their properties as organic phase change materials (PCMs) for thermal energy storage applications, due to their heat storage capacity . This product, this compound, is provided for research purposes to support such investigations. It is intended for laboratory use by qualified researchers and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

octadecan-1-ol
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InChI

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
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InChI Key

GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCO
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DSSTOX Substance ID

DTXSID8026935
Record name 1-Octadecanol
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Molecular Weight

270.5 g/mol
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Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS.
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Boiling Point

210.5 °C at 15 mm Hg, 336 °C
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Flash Point

200 °C, 392 °F (200 °C) (Closed cup), 170 °C
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Solubility

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none
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Density

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid)
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Vapor Pressure

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133
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Color/Form

Leaflets from ethanol, Unctuous white flakes or granules

CAS No.

112-92-5, 68911-61-5
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Melting Point

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 5-Octadecanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 5-Octadecanol

This compound is a long-chain fatty alcohol, a class of molecules vital in various industrial and research applications, including pharmaceuticals, cosmetics, and material science.[1][2][3] Structurally, it is an 18-carbon chain with a hydroxyl (-OH) group positioned at the fifth carbon atom.[1] This specific placement makes it a secondary alcohol, influencing its chemical reactivity and physical properties, including its solubility profile. At standard conditions, this compound is a white, waxy solid, a characteristic stemming from the strong intermolecular van der Waals forces between its long hydrocarbon chains.[1] Its melting point is approximately 57-60°C, meaning that temperature is a critical factor in its dissolution.[3][4]

A comprehensive understanding of its solubility in various organic solvents is paramount for researchers and formulation scientists. Whether designing a drug delivery system, formulating a cosmetic emulsion, or planning an organic synthesis, the ability to effectively dissolve this compound is a foundational requirement. This guide provides a deep dive into the theoretical principles governing its solubility, presents qualitative solubility data, and offers a robust experimental protocol for its determination.

Part 1: The Physicochemical Principles of Solubility

The solubility of any solute in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. In the case of this compound, its molecular structure is amphiphilic, possessing both a polar and a non-polar region.

  • The Hydrophobic Tail: The 18-carbon aliphatic chain is the dominant feature of the molecule. This long hydrocarbon tail is non-polar and hydrophobic ("water-fearing"). It interacts with other non-polar molecules primarily through weak van der Waals dispersion forces.[5][6][7]

  • The Hydrophilic Head: The single hydroxyl (-OH) group is polar and hydrophilic ("water-loving"). It is capable of forming strong hydrogen bonds with other polar molecules, such as water or short-chain alcohols.[5][6][8]

The governing principle of solubility is "like dissolves like."[1] Due to the overwhelming size of its non-polar hydrocarbon tail relative to its single polar hydroxyl group, the overall character of this compound is profoundly non-polar.[8][9]

  • In Polar Solvents (e.g., Water): this compound is practically insoluble in water.[1][3][10][11] To dissolve, it would need to disrupt the strong hydrogen-bonding network between water molecules, which is energetically unfavorable. The weak van der Waals interactions formed between the hydrocarbon tail and water do not release enough energy to compensate for breaking the strong hydrogen bonds in water.[6]

  • In Non-Polar Organic Solvents (e.g., Hexane, Benzene): this compound is readily soluble in non-polar solvents.[1] The van der Waals forces between the long alkyl chain of the alcohol and the non-polar solvent molecules are comparable to the forces between the solvent molecules themselves, allowing for favorable mixing.[1]

  • In Polar Organic Solvents (e.g., Ethanol, Acetone): Solubility in polar organic solvents is more nuanced. Solvents like ethanol have both a polar -OH group and a non-polar ethyl group. This dual nature allows them to interact favorably with both the hydrophilic head and the hydrophobic tail of this compound, making them effective solvents.[2][4]

cluster_0 Interaction with Non-Polar Solvent (e.g., Hexane) cluster_1 Interaction with Polar Solvent (e.g., Water) a This compound (Dominantly Non-Polar) b Hexane (Non-Polar) a->b Strong van der Waals Interactions c Result: High Solubility d This compound (Dominantly Non-Polar) e Water (Highly Polar) d->e Weak / Unfavorable Interactions (Disrupts H-Bonding) f Result: Insoluble

Fig 1. Dominance of the non-polar chain dictates solubility.

Part 2: Solubility Profile of Long-Chain C18 Alcohols

Quantitative solubility data for this compound is not widely published. However, extensive qualitative data exists for its structural isomer, 1-Octadecanol (Stearyl Alcohol), which is expected to have a very similar solubility profile due to the identical molecular formula and the dominance of the 18-carbon chain. The following table summarizes this qualitative data.

Solvent ClassExample SolventsSolubility of C18 AlcoholsPrimary Interaction Mechanism
Alkanes Hexane, HeptaneSoluble[1]Van der Waals Forces
Aromatics Benzene, TolueneSoluble[1][4]Van der Waals / π-stacking
Ethers Diethyl EtherSoluble[1][2][4]Dipole-Dipole & Van der Waals
Halogenated ChloroformSoluble[4][12]Dipole-Dipole & Van der Waals
Ketones AcetoneSolubleDipole-Dipole & Van der Waals
Alcohols EthanolSoluble[2][4][12]Hydrogen Bonding & Van der Waals
Polar Aprotic Dimethyl Sulfoxide (DMSO)Sparingly Soluble / Requires HeatDipole-Dipole
Highly Polar WaterInsoluble[1][2][3][10][11][13][14]Unfavorable (H-bond disruption)

Note: Solubility is significantly influenced by temperature. As this compound is a solid at room temperature, heating is typically required to achieve dissolution, especially for creating concentrated solutions.[1]

Part 3: Experimental Protocol for Solubility Determination

This section outlines a robust, self-validating protocol for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method, a widely accepted technique.

Objective: To determine the saturation solubility (mg/mL or mol/L) of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic orbital shaker or water bath

  • Glass vials with PTFE-lined screw caps

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or an evaporator and balance for gravimetric analysis.

Methodology:

G start Start: System Preparation step1 1. Add Excess Solute Add an excess amount of this compound to a vial to ensure saturation. start->step1 step2 2. Add Solvent Accurately pipette a known volume of the solvent into the vial. step1->step2 step3 3. Equilibration Seal vial and place in thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours. step2->step3 step4 4. Phase Separation Allow vial to stand in a temperature- controlled bath. Centrifuge to pellet undissolved solid. step3->step4 step5 5. Sample Collection Carefully withdraw a precise aliquot of the supernatant. Filter immediately using a syringe filter to remove fine particulates. step4->step5 step6 6. Quantification Analyze the concentration of the solute in the filtrate via a validated analytical method (e.g., Gravimetric, GC-FID). step5->step6 step7 7. Calculation Calculate solubility based on the measured concentration in the saturated solution. step6->step7 end End: Report Solubility step7->end

Fig 2. Workflow for Experimental Solubility Determination.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to several glass vials. The excess is critical to ensure that a saturated solution is achieved and that equilibrium is maintained.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the pre-equilibrated solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for several hours to allow undissolved solids to settle. For finer suspensions, centrifuge the vials at a moderate speed to pellet the excess solid. This step is crucial to avoid contamination of the sample with undissolved solute.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed container or volumetric flask. Filtration ensures that no microscopic solid particles are transferred, which would falsely elevate the measured solubility.

  • Quantification:

    • Gravimetric Method: Transfer the filtered aliquot to a pre-weighed dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point. Once the solvent is fully removed, weigh the dish again. The mass difference corresponds to the amount of dissolved this compound.

    • Chromatographic Method (e.g., GC-FID): Dilute the filtered aliquot with a known volume of solvent to bring the concentration within the calibrated range of the instrument. Analyze the sample using a pre-validated GC-FID method against a standard curve prepared with known concentrations of this compound.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or mol/L). The experiment should be performed in triplicate to ensure reproducibility and statistical validity.

Conclusion

The solubility of this compound is fundamentally governed by its long, non-polar 18-carbon chain. This structural feature renders it highly soluble in non-polar and moderately polar organic solvents while being insoluble in highly polar solvents like water. This behavior is a classic exhibition of the "like dissolves like" principle, where favorable van der Waals interactions with lipophilic solvents drive the dissolution process. For laboratory professionals, achieving dissolution requires consideration of solvent choice and, given the solid nature of the compound, the application of heat. The provided experimental protocol offers a reliable framework for quantitatively determining its solubility, a critical parameter for successful formulation and synthesis endeavors.

References

  • This compound - Solubility of Things. (n.d.).
  • Physical Properties of Alcohols. (n.d.). In The Basics of General, Organic, and Biological Chemistry. Lumen Learning.
  • [Chemical Knowledge]:Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds. (n.d.).
  • Roberts, D. W., & Fairbairn, A. (2012). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. PubMed.
  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Clark, J. (n.d.). An introduction to alcohols. Chemguide.
  • Physical Properties of Alcohols and Phenols. (2025). CK-12 Foundation.
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  • Letinski, D. J., et al. (2002). Slow-stir water solubility measurements of selected alcohols and diesters. ResearchGate.
  • Octadecanol - Physico-chemical Properties. (n.d.). ChemBK.
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  • Safety data sheet - 1-Octadecanol. (2023). CPAchem.
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The Elusive 5-Octadecanol: An In-Depth Guide to Its Natural Occurrence and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty alcohols are ubiquitous in nature, serving as essential components of waxes, pheromones, and lipids. They are characterized by a long aliphatic chain and a hydroxyl (-OH) group. Among these, the C18 fatty alcohol, octadecanol, is most commonly known in its primary, straight-chain form, 1-octadecanol (stearyl alcohol), which is widespread in plant and animal kingdoms.[1] This guide, however, delves into the far more elusive isomer: 5-octadecanol . As a secondary fatty alcohol, its hydroxyl group is positioned on the fifth carbon of the eighteen-carbon chain, a structural feature that significantly alters its chemical properties and, seemingly, its natural abundance.

This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural sources and occurrence of this compound. Acknowledging its apparent rarity, this document will critically evaluate the singular reported instance of its natural identification and provide a broader scientific context by examining the occurrence of related secondary fatty alcohols, their biosynthesis, and the analytical methodologies required for their definitive identification. Furthermore, for researchers interested in studying this specific isomer, a brief overview of its chemical synthesis is provided.

The Scarcity of this compound in Nature: A Singular Sighting

Contrary to the wealth of information available for 1-octadecanol, extensive searches of scientific literature reveal a significant lack of documented evidence for the natural occurrence of this compound. However, a solitary report from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a carotenoid extract from the microalga Haematococcus pluvialis lists "this compound (C:18:1)" as an identified compound.

It is crucial for the scientific community to approach this finding with a degree of critical evaluation. The designation "C:18:1" is typically used for an unsaturated fatty acid or alcohol with one double bond. This compound, being a saturated secondary alcohol, has the chemical formula C₁₈H₃₈O. This discrepancy may be a typographical error in the original publication. Without access to the raw analytical data, including the mass spectrum and retention time, independent verification of this identification remains challenging. This singular and ambiguous finding underscores the current uncertainty surrounding the natural presence of this compound.

In stark contrast, its primary isomer, 1-octadecanol (stearyl alcohol) , is a well-documented constituent of a vast array of natural sources. It is readily found in:

  • Plant Waxes: As a component of the epicuticular wax layer of many plants.[2][3]

  • Animal Fats and Waxes: Historically sourced from sperm whale oil and present in various animal tissues.[1]

  • Microorganisms: It has been isolated from the hyperthermophilic bacterium Pyrococcus furiosus.[3]

The widespread distribution of 1-octadecanol highlights the stark contrast with the apparent rarity of this compound, suggesting that the biosynthetic pathways favoring the formation of primary, straight-chain fatty alcohols are far more prevalent in nature.

A Broader Perspective: The Natural Occurrence of Secondary Fatty Alcohols

While this compound remains elusive, other secondary fatty alcohols are known to occur in nature, providing a chemical context for this class of compounds. Their presence is often associated with specialized biological functions, such as chemical signaling.

Secondary fatty alcohols have been identified as components of:

  • Insect Pheromones: Insects utilize a complex language of chemical signals, and secondary alcohols can play a role in this communication.

  • Plant Waxes: Although less common than primary alcohols, some plant species incorporate secondary alcohols into their cuticular waxes.

The biosynthesis of these secondary alcohols often involves different enzymatic pathways than those for primary alcohols, which may contribute to their more limited distribution.

Biosynthesis of Fatty Alcohols: Primary vs. Secondary Pathways

The prevalence of primary fatty alcohols like 1-octadecanol can be attributed to the well-established fatty acid reductase (FAR) pathway. This pathway typically involves the reduction of a fatty acyl-CoA or fatty acyl-ACP to a primary alcohol, often via a fatty aldehyde intermediate.[4]

Fatty_Acyl_CoA Fatty Acyl-CoA/ACP Fatty_Aldehyde Fatty Aldehyde Fatty_Acyl_CoA->Fatty_Aldehyde Fatty Acyl-CoA Reductase Primary_Alcohol Primary Fatty Alcohol (e.g., 1-Octadecanol) Fatty_Aldehyde->Primary_Alcohol Aldehyde Reductase caption Figure 1. General Biosynthetic Pathway of Primary Fatty Alcohols.

Caption: Figure 1. General Biosynthetic Pathway of Primary Fatty Alcohols.

The formation of secondary alcohols is less straightforward and can occur through several potential pathways, including the hydration of a double bond in an unsaturated fatty acid followed by decarboxylation, or through the action of polyketide synthases (PKSs).[5] These pathways are generally less common for the production of simple long-chain secondary alcohols compared to the primary alcohol synthesis routes, which may explain the apparent scarcity of compounds like this compound in nature.

Chemical Synthesis of this compound: A Practical Approach for Researchers

For researchers wishing to study the biological activity or physical properties of this compound, chemical synthesis is the most reliable method of obtaining this compound. A common and effective method is the Grignard reaction .[6][7][8] This involves the reaction of a Grignard reagent with an aldehyde.

For the synthesis of this compound, one possible route involves the reaction of pentanal with the Grignard reagent derived from 1-bromotridecane.

Bromotridecane 1-Bromotridecane Grignard_Reagent Tridecylmagnesium bromide Bromotridecane->Grignard_Reagent in dry ether Mg Mg Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Nucleophilic Addition Pentanal Pentanal Pentanal->Intermediate Nucleophilic Addition Octadecanol This compound Intermediate->Octadecanol Acid_Workup Acidic Workup (H₃O⁺) caption Figure 2. Grignard Synthesis of this compound.

Caption: Figure 2. Grignard Synthesis of this compound.

This synthetic route provides a reliable means to produce this compound for use as an analytical standard and for further research into its potential applications.

Methodologies for Extraction and Analysis

Should researchers wish to screen for the presence of this compound in natural sources, a combination of appropriate extraction and analytical techniques is essential.

Extraction of Lipids and Fatty Alcohols

Given that fatty alcohols are lipids, their extraction from natural matrices such as microalgae, plant material, or animal tissue typically involves the use of organic solvents. Common methods include:

  • Soxhlet Extraction: A classical method involving continuous extraction with a solvent.

  • Bligh-Dyer or Folch Extraction: Liquid-liquid extraction methods using chloroform and methanol, particularly for lipids from wet biomass.[9][10]

  • Supercritical Fluid Extraction (SFE): A "green" technique that uses supercritical CO₂ as a solvent, often with a co-solvent like ethanol.[11]

  • Liquefied Dimethyl Ether (DME) Extraction: An effective method for extracting lipids from wet microalgae like Haematococcus pluvialis.[9][10]

Table 1: Comparison of Lipid Extraction Methods

MethodPrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent.Exhaustive extraction.Time-consuming, large solvent volume, thermal degradation of sensitive compounds.
Bligh-Dyer/Folch Liquid-liquid partitioning with chloroform/methanol/water.Efficient for a wide range of lipids, can be done at room temperature.Use of chlorinated solvents.
Supercritical Fluid Extraction (SFE) Extraction with a fluid above its critical temperature and pressure."Green" solvent, tunable selectivity, mild temperatures.High initial equipment cost.
Liquefied DME Extraction Extraction with dimethyl ether in its liquid state under moderate pressure.Effective for wet biomass, combines dehydration and extraction.Requires a pressurized system.
Analytical Identification and Quantification

The unambiguous identification of this compound in a complex natural extract requires sophisticated analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like fatty alcohols.[12][13] The compound would be identified based on its retention time on the GC column and its mass spectrum. The mass spectrum of this compound under electron ionization (EI) would be expected to show characteristic fragments resulting from cleavage alpha to the hydroxyl group.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm the identity of an isolated compound.[16][17][18] For this compound, the position of the hydroxyl group would be confirmed by the chemical shifts and splitting patterns of the protons and carbons in its vicinity.

Natural_Source Natural Source (e.g., Microalgae) Extraction Lipid Extraction (e.g., SFE, DME) Natural_Source->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Isolated_Fraction Isolated Fraction Chromatography->Isolated_Fraction GCMS_Analysis GC-MS Analysis Isolated_Fraction->GCMS_Analysis NMR_Analysis NMR Analysis Isolated_Fraction->NMR_Analysis Identification Structural Identification GCMS_Analysis->Identification NMR_Analysis->Identification caption Figure 3. Workflow for the Extraction and Identification of this compound.

Caption: Figure 3. Workflow for the Extraction and Identification of this compound.

Conclusion

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While its primary isomer, 1-octadecanol, is a common and well-characterized fatty alcohol, this compound is conspicuously absent from the vast majority of metabolic profiles of plants, animals, and microorganisms. The single, ambiguous report of its presence in Haematococcus pluvialis requires further, rigorous analytical confirmation.

For researchers and drug development professionals, this apparent rarity suggests that if this compound possesses desirable biological activities, chemical synthesis will likely be the primary route for obtaining this compound for study. The methodologies for lipid extraction and analysis outlined in this guide provide a framework for future investigations into the potential natural sources of this compound and other secondary fatty alcohols. The definitive identification of this compound in a natural source would be a significant finding, potentially revealing a novel biosynthetic pathway and prompting further research into its ecological role and potential applications.

References

Click to expand

Sources

An In-depth Technical Guide to 5-Octadecanol: Molecular Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Octadecanol, a secondary fatty alcohol with significant potential in various scientific and industrial fields, including pharmaceutical development. This document delves into its molecular characteristics, physicochemical properties, synthesis methodologies, and current and prospective applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Secondary Fatty Alcohol of Interest

This compound is a long-chain fatty alcohol, a class of organic compounds characterized by a hydroxyl group (-OH) attached to a saturated carbon chain.[1][2] Specifically, it is a secondary alcohol, meaning the hydroxyl group is bonded to a carbon atom that is attached to two other carbon atoms. Its structure consists of an 18-carbon backbone with the hydroxyl group located at the fifth carbon position.[3] This specific placement of the functional group imparts unique physical and chemical properties that distinguish it from other octadecanol isomers and offer a range of application possibilities.

Fatty alcohols, in general, are integral components in various biological and industrial processes.[4] They are found in waxes, oils, and as intermediates in the biosynthesis of other molecules.[3] In industrial settings, they are utilized as emollients, emulsifiers, thickeners, and lubricants.[5][6] this compound, with its distinct structure, is an interesting target for research and development, particularly in areas requiring specific lipophilic and amphiphilic characteristics.

Molecular Structure and Chemical Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

  • Molecular Formula: C₁₈H₃₈O[3]

  • IUPAC Name: Octadecan-5-ol[3]

  • CAS Number: 20487-53-0[3]

  • Molecular Weight: 270.49 g/mol [3]

The structure of this compound features a long, nonpolar hydrocarbon tail and a polar hydroxyl head, making it an amphiphilic molecule. This dual nature is the primary driver of its surface activity and solubility characteristics.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application.

PropertyValueSource
Appearance White, waxy solid[3]
Melting Point 57.00 °C (330.15 K)[3]
Boiling Point 361.00 °C (634.15 K)[3]
Density 0.8130 g/cm³[3]
Water Solubility Insoluble[3]
Organic Solvent Solubility Soluble in non-polar organic solvents like hexane, benzene, and ether.[3]

The long hydrocarbon chain of this compound is responsible for its low water solubility and its solubility in organic solvents.[3] The hydroxyl group, while polar, is not sufficient to overcome the hydrophobicity of the 18-carbon chain.

Synthesis of this compound: A Practical Approach

The synthesis of a secondary alcohol like this compound can be effectively achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[7][8][9] This involves the reaction of a Grignard reagent with an aldehyde.

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests two primary disconnection strategies at the carbon bearing the hydroxyl group.

Retrosynthesis cluster_0 Disconnection A cluster_1 Disconnection B This compound This compound Pentanal Pentanal Pentanal->this compound Grignard Addition Tridecylmagnesium bromide Tridecylmagnesium bromide Valeraldehyde Valeraldehyde Valeraldehyde->this compound Grignard Addition Tetradecylmagnesium bromide Tetradecylmagnesium bromide

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of pentanal with tridecylmagnesium bromide.

Materials:

  • Magnesium turnings

  • 1-Bromotridecane

  • Pentanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Dissolve 1-bromotridecane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 1-bromotridecane solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromotridecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pentanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve pentanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the pentanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.[10]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic peaks for a secondary alcohol.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.[9][11][12]

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the stretching of the C-H bonds in the alkyl chain.

  • C-O Stretch: A strong absorption in the 1150-1075 cm⁻¹ region, characteristic of a secondary alcohol C-O bond.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • A multiplet around 3.6 ppm corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).

    • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

    • A complex series of multiplets between 1.2 and 1.6 ppm for the methylene protons of the long alkyl chains.

    • A triplet around 0.9 ppm for the terminal methyl groups.

  • ¹³C NMR:

    • A signal in the range of 70-75 ppm for the carbon attached to the hydroxyl group (C5).

    • A series of signals between 14 and 40 ppm for the other carbons in the alkyl chains.

    • A signal around 14 ppm for the terminal methyl carbons.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show characteristic fragmentation patterns for a secondary alcohol.

  • Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z 270.[1][8][13]

  • Alpha-Cleavage: The most significant fragmentation will be the cleavage of the C-C bonds adjacent to the hydroxyl-bearing carbon. This would result in major fragment ions at:

    • m/z = 87 (cleavage of the C5-C6 bond, loss of a C₁₂H₂₅ radical)

    • m/z = 213 (cleavage of the C4-C5 bond, loss of a C₄H₉ radical)

  • Dehydration: A peak corresponding to the loss of a water molecule (M-18) at m/z 252.[13]

A GC-MS analysis of a carotenoid extract of H. pluvialis identified a peak corresponding to this compound, confirming its presence in natural sources.[14]

Chromatographic Analysis

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for separating it from reaction byproducts or other components in a mixture.

Applications in Research and Drug Development

Long-chain fatty alcohols, including this compound, have a variety of applications in the pharmaceutical and cosmetic industries due to their unique properties.

  • Emulsifiers and Stabilizers: The amphiphilic nature of this compound makes it an effective emulsifier and stabilizer in creams, lotions, and ointments.[3][5] It can help to create stable formulations by reducing the interfacial tension between oil and water phases. The combination of fatty alcohols with surfactants can lead to the formation of lamellar gel networks, which are used to create creamy textures in cosmetic and pharmaceutical products.[15]

  • Excipients in Drug Formulations: In solid dosage forms, octadecanol can act as a lubricant and binder in tablet manufacturing.[6] Its waxy nature can aid in the smooth processing of powders and the formation of robust tablets.

  • Drug Delivery Systems: The lipophilic character of this compound makes it a candidate for use in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The synthesis of 1-octadecanol-modified polyurethane hydrogels has been explored for vaginal drug delivery.[16]

  • Intermediate in Chemical Synthesis: this compound can serve as a starting material or intermediate for the synthesis of other valuable organic molecules, including surfactants and esters with specific properties.[3]

Conclusion

This compound is a secondary fatty alcohol with a well-defined molecular structure and distinct physicochemical properties. Its synthesis can be reliably achieved through established organic chemistry methodologies such as the Grignard reaction. The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. While its applications are still being explored, its properties suggest significant potential in the formulation of cosmetics, as a pharmaceutical excipient, and in the development of advanced drug delivery systems. Further research into the specific biological activities and formulation advantages of this compound is warranted to fully unlock its potential in drug development and other scientific disciplines.

References

Biological significance of 5-Octadecanol in membranes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of 5-Octadecanol in Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty alcohols are crucial modulators of cellular membrane structure and function. While extensive research exists for generic saturated and unsaturated fatty alcohols, the specific roles of branched-chain isomers like this compound remain a nascent field of inquiry. This guide synthesizes the foundational principles of fatty alcohol-membrane interactions to build a framework for investigating the biological significance of this compound. We present its putative effects on membrane biophysical properties, potential influence on integral membrane protein function, and detailed, field-proven methodologies for its empirical study. This document serves as a comprehensive resource for researchers aiming to explore the unique properties of branched-chain lipids and their potential as novel modulators of cellular function and therapeutic targets.

Introduction: Beyond the Canonical Lipids

Cellular membranes are complex, dynamic assemblies of lipids and proteins, where glycerophospholipids, sphingolipids, and sterols have long been the central focus of study.[1][2][3] However, a diverse array of other lipidic molecules, including long-chain fatty alcohols, exists within this milieu, exerting profound effects on the physicochemical properties of the bilayer and the function of embedded proteins.[4][5][6] These alcohols, characterized by a polar hydroxyl head group and a long hydrophobic acyl chain, act as amphiphiles that intercalate into the lipid bilayer, thereby altering its fundamental characteristics.[7][8]

The biological efficacy of alcohols often displays a "cutoff effect," where potency increases with chain length up to a certain point, after which it may level off or even reverse.[7][9] While short-chain alcohols like ethanol are known to increase membrane fluidity and permeability, longer-chain alcohols can have more complex, chain-length-dependent effects, including ordering or disordering effects on acyl chains.[6][10]

This compound, a C18 saturated fatty alcohol with a hydroxyl group at the 5th carbon position, presents a unique structural motif. Unlike terminal alcohols (n-alkanols), the internal position of its hydroxyl group is predicted to alter its orientation and depth of insertion within the bilayer, leading to distinct biophysical consequences compared to its linear isomer, 1-octadecanol. This guide provides the theoretical basis and practical methodologies to investigate these consequences.

Physicochemical Properties and Predicted Membrane Interaction of this compound

The defining feature of this compound is its secondary alcohol structure. This positions the polar hydroxyl group away from the terminal end of the acyl chain, creating a kinked or branched amphiphile. This structure is anticipated to govern its interaction with the lipid bilayer in several key ways:

  • Intercalation Depth: The hydroxyl group will likely anchor the molecule within the interfacial region of the membrane, near the phospholipid headgroups and glycerol backbones. The shorter 4-carbon chain will extend towards the aqueous phase, while the longer 13-carbon chain will penetrate deep into the hydrophobic core.

  • Disruption of Acyl Chain Packing: Unlike linear alcohols that can align with phospholipid acyl chains, the branched nature of this compound is expected to introduce steric hindrance, disrupting the ordered packing of neighboring saturated lipids. This could lead to an increase in the average area per lipid.

  • Modulation of Membrane Fluidity: By disrupting acyl chain packing, this compound is hypothesized to increase membrane fluidity, particularly in more rigid, gel-phase or liquid-ordered domains.[6] This effect is in contrast to some long-chain linear alcohols that can order the membrane.[10]

Diagram: Predicted Orientation of this compound in a Phospholipid Bilayer

G cluster_bilayer Phospholipid Bilayer Head_U1 PO4 Glycerol Head_U1:t1->P1 Head_U1:t2->P2 Head_U2 PO4 Glycerol Head_U2:t1->P3 Head_U2:t2->P4 Head_U3 PO4 Glycerol Head_U3:t1->P5 Head_U3:t2->P6 Head_U4 PO4 Glycerol Head_U4:t1->P7 Head_U4:t2->P8 Octadecanol CH3 (C4H9) CH-OH CH3 (C13H27) Head_L1 Glycerol PO4 Head_L2 Glycerol PO4 Head_L3 Glycerol PO4 Head_L4 Glycerol PO4 P1->Head_L1:t1 P2->Head_L1:t2 P3->Head_L2:t1 P4->Head_L2:t2 P5->Head_L3:t1 P6->Head_L3:t2 P7->Head_L4:t1 P8->Head_L4:t2 Aqueous_Upper Aqueous Exterior Aqueous_Lower Cytosol Hydrophobic_Core Hydrophobic Core

Caption: Predicted orientation of this compound within a phospholipid bilayer.

Putative Effects on Membrane Function and Signaling

Changes in the biophysical properties of a membrane have direct consequences for cellular processes. The function of integral membrane proteins, which constitute ~30% of the mammalian proteome, is intimately linked to the state of their surrounding lipid environment.[11][12]

Alteration of Membrane Protein Function

The lipid bilayer can regulate membrane protein function through specific lipid-protein interactions or by modulating bulk membrane properties like thickness, curvature, and lateral pressure.[11][13][14] By increasing local disorder and fluidity, this compound could:

  • Modulate Enzyme and Transporter Activity: Conformational changes required for the catalytic cycle of many membrane proteins are sensitive to the fluidity and pressure profile of the bilayer.[14] Increased fluidity may enhance the activity of some proteins while inhibiting others.

  • Influence Ion Channel Gating: The gating kinetics of ion channels can be regulated by the mechanical properties of the surrounding membrane.[14] Alterations in lipid packing induced by this compound could shift the equilibrium between open and closed states.

  • Disrupt Lipid Rafts: By disordering tightly packed lipid domains, this compound may disrupt the integrity of lipid rafts. These microdomains are critical for concentrating signaling proteins and receptors, so their disruption could significantly alter cellular signaling cascades.[1]

Impact on Membrane Permeability

An increase in membrane fluidity and packing defects is often correlated with increased permeability to water and small solutes.[15] The presence of this compound could therefore lead to a "leaky" membrane, which may have implications for maintaining ion gradients and cellular homeostasis.[6]

Diagram: Hypothetical Modulation of a Signaling Pathway

G cluster_membrane Plasma Membrane cluster_pathway cluster_modulator Receptor Receptor (Inactive) G_Protein G-Protein (Inactive) Receptor->G_Protein 2. Activation Effector Effector Enzyme G_Protein->Effector 3. Modulation Ligand Ligand Ligand->Receptor 1. Binding Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Cell_Response Cellular Response Second_Messenger->Cell_Response 5. Final Effect Octadecanol This compound (Membrane Fluidizer) Octadecanol->Receptor Alters Receptor Conformation/ Mobility

Caption: this compound may alter signaling by modulating receptor dynamics.

Methodologies for Studying this compound in Membranes

To empirically validate the hypothesized effects of this compound, a combination of biophysical assays using model membranes and cell-based studies is required. Here, we provide detailed, self-validating protocols for foundational experiments.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) with this compound

Causality: LUVs are a robust model system that mimics the basic structure of a cell membrane.[16] The extrusion method produces vesicles of a defined size, which is critical for reproducible biophysical measurements.[17][18][19][20] This protocol describes the incorporation of this compound into LUVs for subsequent analysis.

Materials:

  • Primary phospholipid (e.g., DOPC or POPC in chloroform)

  • This compound

  • Chloroform

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus (e.g., Avanti Lipids)

  • Polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes

  • Round-bottom flask, rotary evaporator, nitrogen gas stream

Methodology:

  • Lipid Film Preparation: a. In a glass vial, co-dissolve the primary phospholipid and this compound in chloroform at the desired molar ratio (e.g., 95:5, 90:10). A control sample with 100% phospholipid must be prepared in parallel. b. Transfer the lipid solution to a round-bottom flask. c. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. d. Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual chloroform.

  • Hydration: a. Add the hydration buffer to the flask. The volume should yield a final lipid concentration of 10-20 mg/mL. b. Hydrate the lipid film for at least 1 hour above the phase transition temperature (Tc) of the primary lipid.[19] Vortexing intermittently helps to form multilamellar vesicles (MLVs). c. For increased entrapment efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.[18]

  • Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.[19] b. Heat the extruder block to a temperature above the lipid's Tc.[17] c. Load the MLV suspension into one of the gas-tight syringes. d. Place the assembled extruder into the heating block and allow it to equilibrate for 5-10 minutes.[17] e. Gently push the suspension through the membrane into the opposing syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.[19] f. The resulting translucent solution contains LUVs of approximately 100 nm diameter. Store at 4°C.

Diagram: LUV Preparation and Analysis Workflow

G A 1. Lipid Mixing (Phospholipid + this compound in Chloroform) B 2. Solvent Evaporation (Create Dry Lipid Film) A->B C 3. Hydration (Add Buffer to form MLVs) B->C D 4. Freeze-Thaw Cycles (Optional, for efficiency) C->D E 5. Extrusion (Pass through 100nm filter) C->E direct D->E F 6. Characterization (e.g., Dynamic Light Scattering) E->F G 7. Biophysical Assays (e.g., Laurdan Fluidity Assay) E->G

Caption: Experimental workflow for LUV preparation and subsequent analysis.

Protocol 2: Assessing Membrane Fluidity with Laurdan GP Spectroscopy

Causality: Laurdan is an environment-sensitive fluorescent probe that reports on the polarity of its environment, which is directly related to water penetration into the bilayer and, by extension, membrane fluidity.[21][22][23] In more fluid, disordered membranes, water penetration is higher, causing a red-shift in Laurdan's emission spectrum. This shift is quantified by the Generalized Polarization (GP) value.[24]

Materials:

  • LUVs (control and this compound-containing) from Protocol 1

  • Laurdan stock solution (e.g., 1 mM in ethanol)

  • Spectrofluorometer with polarization filters and temperature control

Methodology:

  • Probe Labeling: a. Dilute the LUV suspension to a final lipid concentration of 0.1-0.5 mM in the hydration buffer. b. Add Laurdan stock solution to the LUV suspension to achieve a final lipid-to-probe molar ratio of 200:1 to 500:1. c. Incubate the mixture in the dark at room temperature for 30-60 minutes.

  • Fluorescence Measurement: a. Set the spectrofluorometer's excitation wavelength to 350 nm.[21] b. Record the emission intensity at two wavelengths: 440 nm (characteristic of the ordered/gel phase) and 500 nm (characteristic of the disordered/fluid phase).[21] c. Perform measurements across a range of temperatures (e.g., 10°C to 50°C) to observe any shifts in the phase transition temperature. Ensure temperature equilibration at each step.

  • Data Analysis: a. For each sample and temperature point, calculate the Generalized Polarization (GP) using the following formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀) [24] b. A lower GP value indicates higher membrane fluidity. c. Plot GP as a function of temperature. Compare the plots for control LUVs and those containing this compound. A leftward shift in the phase transition curve for the this compound sample would be strong evidence of a fluidizing effect.

Self-Validation: The control LUVs provide the baseline GP value. A statistically significant decrease in GP in the presence of this compound validates its fluidizing effect. The temperature ramp allows for the determination of changes in phase behavior, a key biophysical parameter.

Table 1: Hypothetical Laurdan GP Data for POPC LUVs at 25°C

Sample Composition (molar ratio)Emission Intensity at 440 nm (I₄₄₀)Emission Intensity at 500 nm (I₅₀₀)Calculated GP ValueInterpretation
100% POPC (Control)1.00.4+0.429Baseline Fluidity
95% POPC : 5% this compound0.80.5+0.231Increased Fluidity
90% POPC : 10% this compound0.70.70.000Markedly Increased Fluidity

Implications for Drug Development

The ability to modulate membrane properties presents a compelling avenue for therapeutic intervention. Many diseases, including certain cancers and neurodegenerative disorders, are associated with altered membrane lipid composition and fluidity.[3]

  • Adjuvants for Drug Delivery: By increasing membrane fluidity and permeability, this compound or similar molecules could be explored as permeation enhancers to improve the delivery of drugs across biological barriers like the skin or the blood-brain barrier.

  • Modulation of Pathological Signaling: If a disease is driven by the hyperactivity of a receptor that is sequestered in lipid rafts, a molecule like this compound that disrupts these domains could serve as a novel therapeutic agent to downregulate that pathway.

  • Antimicrobial Agents: Bacterial membranes are a key target for antibiotics. Compounds that excessively fluidize or disrupt the bacterial membrane can lead to cell lysis and death.[22][23]

Conclusion and Future Directions

While direct evidence for the biological role of this compound is currently sparse, the established principles of fatty alcohol-lipid interactions provide a strong foundation for its investigation. Its unique branched structure suggests it is a potent modulator of membrane biophysics, likely acting as a fluidizer that disrupts lipid packing. The methodologies outlined in this guide provide a clear path for researchers to systematically characterize its effects on model membranes and to begin exploring its influence on complex cellular processes. Future research should focus on reconstituting specific membrane proteins into this compound-containing vesicles to directly measure functional changes and on employing advanced imaging techniques in live cells to visualize its impact on membrane organization and protein dynamics in a native environment.

References

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An In-depth Technical Guide to the Synthesis of 5-Octadecanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Octadecanol, a long-chain secondary alcohol, is a molecule of significant interest in the pharmaceutical and cosmetic industries due to its unique physicochemical properties. It serves as a valuable intermediate in the synthesis of various organic compounds and is utilized as an excipient in topical drug formulations, contributing to the stability and sensory characteristics of creams and ointments.[1][2] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development. The two principal routes discussed are the reduction of the corresponding ketone, 5-octadecanone, and the Grignard reaction with appropriate aldehydes and organomagnesium halides. This document aims to equip the reader with the necessary knowledge to confidently synthesize and characterize this important long-chain alcohol.

Introduction: The Significance of this compound

Long-chain alcohols are ubiquitous in nature and play crucial roles in various biological and industrial processes.[3] this compound (C₁₈H₃₈O), with its 18-carbon backbone and a hydroxyl group at the fifth position, exhibits properties that make it a desirable component in a range of applications. In the pharmaceutical sector, its emollient and lubricating characteristics are leveraged in topical formulations to enhance skin feel and product stability.[4] Furthermore, its structure can be a foundational element in the synthesis of more complex molecules with potential therapeutic activities.[5][6] A thorough understanding of its synthesis is therefore paramount for its effective utilization in research and development.

This guide delves into the two most practical and scalable synthetic routes to this compound, providing not just procedural steps, but also the underlying chemical principles that govern these transformations.

Synthesis Pathway I: Reduction of 5-Octadecanone

A reliable and high-yielding approach to this compound is through the reduction of its corresponding ketone, 5-octadecanone. This two-step process involves the initial synthesis of the ketone followed by its reduction to the secondary alcohol.

Synthesis of the Precursor: 5-Octadecanone

The synthesis of 5-octadecanone can be efficiently achieved via a Grignard reaction between a long-chain Grignard reagent and a nitrile. A well-established method involves the reaction of tridecylmagnesium bromide with valeronitrile.

Reaction Scheme: Synthesis of 5-Octadecanone

Tridecyl_bromide Tridecyl bromide Tridecylmagnesium_bromide Tridecylmagnesium bromide Tridecyl_bromide->Tridecylmagnesium_bromide 1. Mg Mg Ether Anhydrous Ether Intermediate_imine_salt Intermediate Imine Salt Tridecylmagnesium_bromide->Intermediate_imine_salt 2. Valeronitrile Valeronitrile 5_Octadecanone 5-Octadecanone Intermediate_imine_salt->5_Octadecanone 3. H3O_plus H3O+

Caption: Synthesis of 5-Octadecanone via Grignard Reaction.

Causality Behind Experimental Choices: The use of a nitrile as an electrophile in a Grignard reaction is a classic method for ketone synthesis. The initial addition of the Grignard reagent to the nitrile forms a stable magnesium salt of an imine. This intermediate does not react further with another equivalent of the Grignard reagent, thus preventing the formation of a tertiary alcohol, which would be the case if an ester or acid chloride were used. The subsequent acidic workup hydrolyzes the imine to the desired ketone. Anhydrous conditions are critical to prevent the highly basic Grignard reagent from being quenched by water.

Experimental Protocol: Synthesis of 5-Octadecanone

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromotridecane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Nitrile: The Grignard solution is cooled to 0 °C. A solution of valeronitrile (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 5-octadecanone can be purified by vacuum distillation or column chromatography on silica gel.

Reduction of 5-Octadecanone to this compound

The reduction of the carbonyl group in 5-octadecanone to a hydroxyl group is a straightforward transformation that can be accomplished using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose.

Reaction Scheme: Reduction of 5-Octadecanone

5_Octadecanone 5-Octadecanone Intermediate_alkoxide Intermediate Alkoxide 5_Octadecanone->Intermediate_alkoxide 1. Hydride Attack NaBH4 NaBH4 Solvent Methanol/Ethanol 5_Octadecanol This compound Intermediate_alkoxide->5_Octadecanol 2. Protonation H2O H2O

Caption: Reduction of 5-Octadecanone to this compound.

Causality Behind Experimental Choices: Sodium borohydride is chosen for its ease of handling and selectivity. It is a less powerful reducing agent than lithium aluminum hydride (LiAlH₄) and will selectively reduce aldehydes and ketones without affecting other functional groups like esters or carboxylic acids that might be present in more complex molecules. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves as the proton source during the workup to neutralize the intermediate alkoxide.

Experimental Protocol: Reduction of 5-Octadecanone to this compound

  • Reaction Setup: In a round-bottom flask, dissolve 5-octadecanone (1.0 eq) in methanol or ethanol. Cool the solution in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C. Remove the organic solvent under reduced pressure. The aqueous residue is then extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.[3]

Parameter Synthesis of 5-Octadecanone Reduction to this compound
Key Reagents 1-Bromotridecane, Mg, Valeronitrile5-Octadecanone, NaBH₄
Solvent Anhydrous Diethyl EtherMethanol or Ethanol
Temperature Reflux, then 0 °C to RT0 °C to RT
Typical Yield Good to ExcellentHigh to Quantitative
Purification Vacuum Distillation/Column ChromatographyRecrystallization/Column Chromatography

Synthesis Pathway II: Grignard Reaction

A more direct, one-pot approach to this compound involves the Grignard reaction between an appropriate aldehyde and an organomagnesium halide. This method allows for the formation of the carbon skeleton and the introduction of the hydroxyl group in a single synthetic step. There are two viable retrosynthetic disconnections for this compound via the Grignard reaction.

Retrosynthetic Analysis

Diagram of Retrosynthetic Pathways

cluster_main This compound cluster_path_A Pathway A cluster_path_B Pathway B 5_Octadecanol This compound Butanal Butanal 5_Octadecanol->Butanal Disconnect at C4-C5 Tetradecylmagnesium_bromide Tetradecylmagnesium bromide Tridecanal Tridecanal 5_Octadecanol->Tridecanal Disconnect at C5-C6 Pentylmagnesium_bromide Pentylmagnesium bromide

Caption: Retrosynthetic analysis of this compound via Grignard reaction.

Pathway A: Butanal and Tetradecylmagnesium Bromide

Reaction Scheme: Pathway A

Tetradecyl_bromide 1-Bromotetradecane Tetradecylmagnesium_bromide Tetradecylmagnesium bromide Tetradecyl_bromide->Tetradecylmagnesium_bromide 1. Mg Mg Ether Anhydrous Ether Intermediate_alkoxide Intermediate Alkoxide Tetradecylmagnesium_bromide->Intermediate_alkoxide 2. Butanal Butanal 5_Octadecanol This compound Intermediate_alkoxide->5_Octadecanol 3. H3O_plus H3O+

Caption: Grignard synthesis of this compound (Pathway A).

Pathway B: Tridecanal and Pentylmagnesium Bromide

Reaction Scheme: Pathway B

Pentyl_bromide 1-Bromopentane Pentylmagnesium_bromide Pentylmagnesium bromide Pentyl_bromide->Pentylmagnesium_bromide 1. Mg Mg Ether Anhydrous Ether Intermediate_alkoxide Intermediate Alkoxide Pentylmagnesium_bromide->Intermediate_alkoxide 2. Tridecanal Tridecanal 5_Octadecanol This compound Intermediate_alkoxide->5_Octadecanol 3. H3O_plus H3O+

Caption: Grignard synthesis of this compound (Pathway B).

Causality Behind Experimental Choices: The choice between Pathway A and B may depend on the commercial availability and cost of the starting materials (aldehydes and alkyl halides). Both pathways are chemically sound. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Acidic workup protonates the alkoxide to yield the secondary alcohol. The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being destroyed by reaction with water.

Experimental Protocol: General Procedure for Grignard Synthesis of this compound

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq) are placed. A solution of the appropriate alkyl bromide (1-bromotetradecane for Pathway A, or 1-bromopentane for Pathway B; 1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating and a crystal of iodine, then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of the corresponding aldehyde (butanal for Pathway A, or tridecanal for Pathway B; 1.0 eq) in anhydrous diethyl ether is added dropwise, keeping the temperature below 10 °C. The mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The ethereal layer is decanted, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The resulting crude this compound is purified by recrystallization from a suitable solvent (e.g., acetone or ethanol) or by column chromatography on silica gel.

Purification and Characterization

The purification of long-chain alcohols like this compound is crucial to remove any unreacted starting materials and byproducts.

  • Recrystallization: This is often an effective method for purifying solid long-chain alcohols. The choice of solvent is critical; a solvent in which the alcohol is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is a reliable technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the product.

  • Solid-Phase Extraction (SPE): For the removal of specific classes of impurities, SPE can be a rapid and efficient purification method.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C5-H) at around 3.6 ppm. The methyl and methylene protons of the long alkyl chains will appear as complex multiplets in the upfield region (0.8-1.6 ppm).

    • ¹³C NMR: The carbon attached to the hydroxyl group (C5) will have a characteristic chemical shift in the range of 70-75 ppm. The other carbon signals will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed just below 3000 cm⁻¹.[7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or a peak corresponding to the loss of water (M-18). Characteristic fragmentation patterns for long-chain alcohols include cleavage alpha to the hydroxyl group.[8][9] A representative GC-MS analysis has identified this compound in natural extracts.[8]

Applications in Research and Drug Development

This compound and other long-chain alcohols serve as important components in various pharmaceutical and cosmetic formulations.[6]

  • Excipient in Topical Formulations: Due to their emollient, emulsifying, and thickening properties, they are used in creams, lotions, and ointments to improve texture, stability, and skin feel.[1][2][10] They can form a protective layer on the skin, reducing water loss and enhancing the delivery of active pharmaceutical ingredients (APIs).[4]

  • Intermediate in Organic Synthesis: The hydroxyl group of this compound can be further functionalized to synthesize a variety of other molecules, including esters, ethers, and alkyl halides, which may serve as building blocks for more complex drug candidates.[3]

  • Drug Delivery Systems: Long-chain alcohols are being investigated for their potential use in novel drug delivery systems, such as liposomes and nanoemulsions, to improve the solubility and bioavailability of poorly water-soluble drugs.[11][12]

Conclusion

The synthesis of this compound can be reliably achieved through two primary pathways: the reduction of 5-octadecanone and the Grignard reaction. Both methods offer high yields and are scalable for laboratory and potentially industrial applications. The choice of pathway may be dictated by the availability of starting materials and the specific requirements of the research or development project. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are essential for obtaining a high-purity product. The versatile applications of this compound in the pharmaceutical and cosmetic industries underscore the importance of mastering its synthesis for professionals in these fields.

References

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An In-depth Technical Guide to the Thermal Properties of 5-Octadecanol with a Focus on its Melting Point

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octadecanol, a long-chain fatty alcohol, is a compound of significant interest in various scientific and industrial fields, particularly in pharmaceutical sciences.[1] Its utility as an excipient in topical creams and ointments, a component in controlled-release drug delivery systems, and its role in the formation of solid lipid nanoparticles underscore the importance of a thorough understanding of its physicochemical properties.[2] Among these, the thermal properties, and specifically the melting point, are critical parameters that dictate its behavior in various formulations and manufacturing processes.

This technical guide provides a comprehensive exploration of the thermal characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their work. We will delve into its melting behavior, the intricacies of its phase transitions, and the standardized methodologies for their characterization.

Physicochemical Properties of this compound

This compound is a saturated fatty alcohol with the chemical formula C18H38O.[3][4] At room temperature, it exists as a white, waxy solid, often in the form of flakes or granules, with a faint, characteristic odor.[3] Its long hydrocarbon chain renders it insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene.[3][5]

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC18H38O
Molecular Weight270.49 g/mol
AppearanceWhite, waxy solid
Melting Point Range56-60 °C (132.8-140 °F)
Boiling Point210 °C (410 °F) at 15 mmHg
Density~0.812 g/mL at 25 °C
Water SolubilityInsoluble

Note: The melting point can vary slightly depending on the purity of the sample.[2][5][6][7]

Melting Point and Phase Transition Behavior

The melting point of this compound is a key thermal property, representing the temperature at which it transitions from a solid to a liquid state. This transition is not always a simple, single-step event. Long-chain fatty alcohols like this compound can exhibit complex polymorphic behavior, including solid-solid phase transitions before melting.[8][9]

Upon heating, this compound may first transition into a "rotator phase," a mesomorphic state where the long hydrocarbon chains have rotational freedom while maintaining a layered crystal lattice, before fully melting into an isotropic liquid.[8][9] These subtle transitions can be challenging to detect but are crucial for understanding the material's complete thermal profile.[10]

Differential Scanning Calorimetry (DSC) is the primary analytical technique used to investigate these phase transitions.[10] A typical DSC thermogram for this compound will show an endothermic peak corresponding to the melting process. The characteristics of this peak provide valuable quantitative data.

Table 2: Typical Thermal Analysis Data for 1-Octadecanol (a closely related isomer)

Thermal ParameterTypical Value Range
Onset of Melting54 - 57 °C
Peak Melting Temperature58 - 60 °C
Enthalpy of Fusion (ΔHfus)200 - 210 J/g

Note: Data for 1-octadecanol is presented as it is more readily available in the literature and provides a close approximation for the expected behavior of this compound.[11]

Experimental Protocol: Thermal Analysis of this compound using Differential Scanning Calorimetry (DSC)

The following protocol outlines a standardized procedure for determining the melting point and other thermal properties of this compound using a DSC instrument. This self-validating system ensures accuracy and reproducibility.

Objective: To accurately determine the melting point, onset temperature, and enthalpy of fusion of this compound.

Materials and Equipment:

  • This compound sample (high purity)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Crimper for sealing DSC pans

  • Inert purge gas (e.g., Nitrogen)

Step-by-Step Methodology:

  • Instrument Calibration:

    • Rationale: To ensure the accuracy of temperature and enthalpy measurements, the DSC instrument must be calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., Indium, Tin).

    • Procedure: Follow the manufacturer's instructions for temperature and enthalpy calibration. This typically involves heating the reference materials at a controlled rate and comparing the measured values to the certified values.

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to obtain a representative and artifact-free thermal analysis.

    • Procedure:

      • Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan using a microbalance.

      • Hermetically seal the pan with a lid using a crimper. This prevents any loss of sample due to volatilization.

      • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Measurement:

    • Rationale: A controlled heating and cooling program allows for the precise measurement of heat flow into and out of the sample as a function of temperature.

    • Procedure:

      • Place the sample pan and the reference pan into the DSC cell.

      • Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.

      • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 90 °C).[12]

      • Hold the sample at the upper temperature for a few minutes to ensure complete melting.

      • Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

      • Perform a second heating scan under the same conditions as the first. The second scan is often used for analysis as it provides information on the sample's behavior after a controlled thermal history.

  • Data Analysis:

    • Rationale: The resulting DSC thermogram is analyzed to extract quantitative information about the thermal transitions.

    • Procedure:

      • Plot the heat flow as a function of temperature.

      • Determine the onset temperature of melting, which is the temperature at which the melting process begins.

      • Identify the peak melting temperature , which is the temperature at which the rate of heat absorption is at its maximum.

      • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak. This value represents the amount of energy required to melt the sample.

Below is a diagram illustrating the experimental workflow for the thermal analysis of this compound using DSC.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 3-5 mg of This compound seal Hermetically Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load purge Purge with Inert Gas load->purge program Run Temperature Program purge->program plot Plot Heat Flow vs. Temperature program->plot analyze Determine Onset, Peak, and Enthalpy plot->analyze

Caption: Experimental workflow for DSC analysis of this compound.

Discussion and Interpretation of Results

The melting point and enthalpy of fusion of this compound are critical parameters for drug development professionals. For instance, in the formulation of solid lipid nanoparticles, the melting and recrystallization behavior of the lipid matrix, which can be composed of this compound, directly influences the drug loading capacity, encapsulation efficiency, and release profile of the final product.

A sharp melting peak with a narrow temperature range is indicative of a highly pure and crystalline material. Conversely, a broad melting peak may suggest the presence of impurities or a less ordered crystalline structure. The enthalpy of fusion provides insight into the degree of crystallinity of the material; a higher enthalpy value generally corresponds to a more ordered crystalline lattice.

The potential for polymorphism and the existence of a rotator phase are also important considerations. Different polymorphic forms can have different melting points, solubilities, and stabilities, all of which can impact the performance and shelf-life of a pharmaceutical formulation. Understanding the conditions under which different polymorphs are formed is crucial for ensuring consistent product quality.

Conclusion

A thorough understanding of the thermal properties of this compound, particularly its melting point and phase transition behavior, is essential for its effective application in research and drug development. Differential Scanning Calorimetry provides a robust and reliable method for characterizing these properties. The data obtained from DSC analysis, including the onset and peak melting temperatures and the enthalpy of fusion, are critical for formulation development, process optimization, and quality control. By following standardized experimental protocols and carefully interpreting the results, scientists can harness the unique physicochemical characteristics of this compound to develop innovative and effective pharmaceutical products.

References

  • This compound - Solubility of Things. (n.d.).
  • octadecanol - ChemBK. (n.d.).
  • [Chemical Knowledge]:Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds. (n.d.).
  • 112-92-5(1-Octadecanol) Product Description - ChemicalBook. (n.d.).
  • stearyl alcohol, 112-92-5 - The Good Scents Company. (n.d.).
  • Thermodynamic Analysis of n-Nonadecane (C19H40)/1-Octadecanol (C18H37OH) Blends - PMC - NIH. (n.d.).
  • OCTADECANOL (STEARYL ALCOHOL) - Ataman Kimya. (n.d.).
  • This compound - gsrs. (n.d.).
  • ICSC 1610 - 1-OCTADECANOL - Inchem.org. (n.d.).
  • Phase transition and polymorphic behavior of binary systems containing fatty alcohols and peanut oil - OSTI. (n.d.).
  • 1-Octadecanol (S5751) - Product Information Sheet - Sigma-Aldrich. (n.d.).
  • 1-Octadecanol - the NIST WebBook. (n.d.).
  • 1-Octadecanol 112-92-5 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Stearyl alcohol - EZGC Method Translator. (n.d.).
  • 1-Octadecanol | 112-92-5 - ChemicalBook. (n.d.).
  • Investigating the Phase Transition Kinetics of 1-Octadecanol/Sorbitol Derivative/Expanded Graphite Composite Phase Change Material with Isoconversional and Multivariate Non-Linear Regression Methods - MDPI. (n.d.).
  • Thermal energy storage and thermal conductivity properties of Octadecanol-MWCNT composite PCMs as promising organic heat storage materials - NIH. (n.d.).
  • Phase Transition and Polymorphic Behavior of Binary Systems Containing Fatty Alcohols and Peanut Oil | Crystal Growth & Design - ACS Publications. (n.d.).
  • Polymorphism of N -Alkanols: 1-Heptadecanol, 1-Octadecanol, 1-Nonadecanol, and 1-Eicosanol | Request PDF - ResearchGate. (n.d.).
  • Studying Phase Transitions in Pharmaceuticals. (2019, December 23).

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A Technical Guide to the Spectroscopic Characterization of 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 5-Octadecanol. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical insights for the structural elucidation of long-chain aliphatic alcohols.

Introduction: The Structural Significance of this compound

This compound, a secondary alcohol with the chemical formula C₁₈H₃₈O, presents a specific set of spectroscopic characteristics that arise from its unique molecular structure. Unlike its primary alcohol isomer, 1-Octadecanol (stearyl alcohol), the hydroxyl group at the C-5 position in this compound introduces distinct features in its NMR and IR spectra. Understanding these spectral nuances is paramount for unambiguous identification and quality control in research and industrial applications.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Experimental Protocol: Acquiring the IR Spectrum

A typical procedure for obtaining the IR spectrum of this compound, which is a waxy solid at room temperature, involves the following steps:

  • Sample Preparation: A small amount of the this compound sample is typically prepared as a thin film by melting it between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made by grinding the sample with dry KBr powder and pressing the mixture into a translucent disk. For solution-state IR, the sample can be dissolved in a suitable solvent like carbon tetrachloride (CCl₄).

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is calibrated using a polystyrene standard. A background spectrum of the empty sample compartment (or the solvent) is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired. The instrument measures the interference pattern of the infrared beam after it passes through the sample, and a Fourier transform is applied to obtain the final spectrum of transmittance or absorbance versus wavenumber.

Interpreting the IR Spectrum of this compound

The IR spectrum of an alcohol is characterized by two main absorption bands.[1][2][3]

  • O-H Stretch: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl group.[2] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between this compound molecules. In a very dilute solution with a non-polar solvent, a sharper, less intense peak may be observed around 3600 cm⁻¹ corresponding to the "free" non-hydrogen-bonded O-H stretch.[1]

  • C-O Stretch: A strong absorption band is anticipated between 1250-1000 cm⁻¹.[3] For a secondary alcohol like this compound, this C-O stretching vibration typically appears around 1100 cm⁻¹.[3]

  • C-H Stretch: Intense absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the long alkyl chain.

  • C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will be observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch (Hydrogen-bonded)3500 - 3200Strong, Broad
C-H Stretch (Aliphatic)3000 - 2850Strong
C-O Stretch (Secondary Alcohol)~1100Strong
C-H Bend (CH₂/CH₃)~1465 / ~1375Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural confirmation.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.

  • Data Acquisition: The prepared sample tube is placed in the NMR probe, and the spectra are acquired. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance the signal.

¹H NMR Spectrum of this compound: Predicting Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum will show distinct signals for the different types of protons in the this compound molecule.

  • -CH(OH)- Proton (H5): The proton attached to the carbon bearing the hydroxyl group is the most downfield signal in the aliphatic region, expected to appear around 3.6-3.8 ppm. This is due to the deshielding effect of the electronegative oxygen atom. This proton will appear as a multiplet due to coupling with the adjacent CH₂ protons at C4 and C6.

  • -OH Proton: The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing between 1.0 and 5.0 ppm. It often presents as a broad singlet due to chemical exchange.

  • -CH₂- Protons: The numerous methylene protons in the long alkyl chain will create a large, complex signal in the region of 1.2-1.4 ppm.

  • -CH₃ Proton (C18): The terminal methyl group protons will appear as a triplet at approximately 0.88 ppm, coupled to the adjacent CH₂ group.

  • -CH₃ Proton (C1): The methyl group at the other end of the chain will also appear as a triplet around 0.90 ppm.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
-CH (OH)- (H5)3.6 - 3.8Multiplet
-OH 1.0 - 5.0Broad Singlet
-CH₂ - (Alkyl Chain)1.2 - 1.4Multiplet
-CH₃ (C18)~0.88Triplet
-CH₃ (C1)~0.90Triplet
¹³C NMR Spectrum of this compound: Carbon Environment Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • -C(OH)- Carbon (C5): The carbon atom bonded to the hydroxyl group is significantly deshielded and will appear downfield, typically in the range of 70-75 ppm.[1]

  • Alkyl Chain Carbons: The carbons of the long methylene chain will resonate in the range of 22-33 ppm. The carbons closer to the hydroxyl group (C4 and C6) will be slightly downfield compared to the others in the chain.

  • Terminal Methyl Carbons (C1 and C18): The two terminal methyl carbons will be the most upfield signals, appearing around 14 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C (OH)- (C5)70 - 75
-C H₂- (C4, C6)~38-40
-C H₂- (Alkyl Chain)22 - 33
-C H₃ (C18)~14
-C H₃ (C1)~14

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Structural Elucidation Sample This compound Sample IR_Acquisition FTIR Data Acquisition Sample->IR_Acquisition NMR_Acquisition 1H and 13C NMR Data Acquisition Sample->NMR_Acquisition IR_Analysis Analyze for O-H and C-O Stretches IR_Acquisition->IR_Analysis Confirmation Confirm this compound Structure IR_Analysis->Confirmation H_NMR_Analysis Analyze 1H Chemical Shifts and Splitting NMR_Acquisition->H_NMR_Analysis C_NMR_Analysis Analyze 13C Chemical Shifts NMR_Acquisition->C_NMR_Analysis H_NMR_Analysis->Confirmation C_NMR_Analysis->Confirmation

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

The combination of IR and NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The key diagnostic features in the IR spectrum are the broad O-H stretch and the C-O stretch characteristic of a secondary alcohol. In NMR, the chemical shifts of the carbinol proton (H5) and carbon (C5) are the most telling indicators of the hydroxyl group's position. By carefully analyzing these spectral features, researchers can confidently identify and assess the purity of this compound, ensuring the integrity of their scientific investigations and product development.

References

  • Shreve, O. D., et al. "Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols." Analytical Chemistry 23.2 (1951): 277-282. [Link]

  • Elumalai, Sanniyasi, et al. "GC-Mass Spectrum of this compound (C:18:1) from carotenoid extract of H. pluvialis." ResearchGate, 2013, [Link]

  • OpenStax. "17.11 Spectroscopy of Alcohols and Phenols." Organic Chemistry, 2023, [Link]

  • University of Calgary. "IR: alcohols." Infrared Spectroscopy, [Link]

  • Química Orgánica. "IR Spectrum: Alcohols and Phenols." Química Orgánica, [Link]

  • Oregon State University. "13C NMR Chemical Shifts." Spectroscopy: Structure Determination, [Link]

  • NIST. "1-Octadecanol." NIST Chemistry WebBook, [Link]

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An In-depth Technical Guide to the Reactivity Profile of 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Octadecanol, a long-chain secondary fatty alcohol, presents a unique reactivity profile governed by the steric and electronic environment of its hydroxyl group. This guide provides a comprehensive technical analysis of the core reactions involving this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its oxidation, esterification, and etherification reactions, offering field-proven insights and detailed experimental protocols. The causality behind experimental choices and the establishment of self-validating systems are central themes. By integrating authoritative sources and practical methodologies, this document serves as a vital resource for harnessing the synthetic potential of this compound.

Introduction: Structural and Physicochemical Properties

This compound (C₁₈H₃₈O) is a saturated fatty alcohol characterized by an 18-carbon chain with a hydroxyl (-OH) group located at the fifth carbon position.[1] This secondary alcohol structure is the primary determinant of its chemical behavior, distinguishing it from its primary alcohol isomer, 1-octadecanol. At room temperature, it exists as a white, waxy solid with a melting point around 57°C.[1] It is insoluble in water but exhibits good solubility in non-polar organic solvents like hexane, benzene, and ether.[1]

The placement of the hydroxyl group on a secondary carbon atom introduces moderate steric hindrance compared to a primary alcohol, influencing the rates and mechanisms of its reactions.[2] This structural feature is a key consideration in designing synthetic strategies involving this compound.

Core Reactivity Pathways

The chemical reactivity of this compound is centered around the hydroxyl group and can be broadly categorized into oxidation, esterification, and etherification reactions. Each of these transformations offers a pathway to valuable chemical intermediates.

Oxidation: Synthesis of 5-Octadecanone

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones.[3][4][5] In the case of this compound, oxidation leads to the formation of 5-octadecanone. Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, secondary alcohols are readily oxidized to ketones, which are generally resistant to further oxidation under mild conditions.[3][4][5]

Mechanism of Oxidation: The oxidation process typically involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom to which the hydroxyl group is attached.[6] Common oxidizing agents for this transformation include chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC).[4][6]

The reaction with chromic acid proceeds through the formation of a chromate ester intermediate.[6] Subsequent elimination, often facilitated by a base (like water), results in the formation of the ketone and a reduced chromium species.

Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound (R₂CHOH) Intermediate_Complex Chromate Ester Intermediate This compound->Intermediate_Complex Formation Oxidizing_Agent Oxidizing Agent (e.g., H₂CrO₄) Oxidizing_Agent->Intermediate_Complex 5-Octadecanone 5-Octadecanone (R₂C=O) Intermediate_Complex->5-Octadecanone Elimination Reduced_Oxidant Reduced Oxidant Intermediate_Complex->Reduced_Oxidant

Caption: Oxidation of this compound to 5-Octadecanone.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Rationale: PCC is a milder oxidizing agent than chromic acid and is particularly useful for sensitive substrates as it can be used in non-aqueous solvents like dichloromethane (CH₂Cl₂), preventing over-oxidation.[4][7]

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridinium chlorochromate (PCC) in one portion. A typical molar ratio is 1.5 equivalents of PCC to 1 equivalent of the alcohol.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-octadecanone.

    • Purify the product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Esterification: Formation of 5-Octadecyl Esters

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester.[8] this compound can be esterified to produce a variety of 5-octadecyl esters, which have applications as lubricants, plasticizers, and in cosmetics.[9]

Fischer Esterification: The classic method involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8][10] This is a reversible equilibrium reaction.[8][10]

Mechanism of Fischer Esterification: The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[10] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[10]

Fischer_Esterification cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate cluster_products Products This compound This compound (R'OH) Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate Carboxylic_Acid Carboxylic Acid (RCOOH) Carboxylic_Acid->Tetrahedral_Intermediate Protonation & Nucleophilic Attack Acid_Catalyst Acid Catalyst (H⁺) Acid_Catalyst->Carboxylic_Acid Ester 5-Octadecyl Ester (RCOOR') Tetrahedral_Intermediate->Ester Dehydration & Deprotonation Water Water (H₂O) Tetrahedral_Intermediate->Water Ester->Acid_Catalyst Regeneration

Caption: Fischer Esterification of this compound.

Experimental Protocol: Fischer Esterification with Acetic Acid

  • Rationale: Using an excess of one reactant (either the alcohol or the carboxylic acid) and/or removing water as it forms can drive the equilibrium towards the product side.[8][10]

  • Procedure:

    • Combine this compound and an excess of glacial acetic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the alcohol weight).

    • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-octadecyl acetate.

    • Purify by vacuum distillation or column chromatography.

Etherification: Synthesis of 5-Octadecyl Ethers

Etherification involves the formation of an ether linkage (R-O-R'). This compound can undergo etherification to produce 5-octadecyl ethers. A common method for synthesizing ethers from alcohols is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[11]

Mechanism of Williamson Ether Synthesis: This reaction proceeds via an Sₙ2 mechanism.[5] The first step is the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether.

Williamson_Ether_Synthesis This compound This compound Alkoxide 5-Octadecanoxide This compound->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether 5-Octadecyl Ether (R-O-C₁₈H₃₇) Alkoxide->Ether Sₙ2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether Salt Salt (NaX) Ether->Salt Byproduct

Caption: Williamson Ether Synthesis with this compound.

Experimental Protocol: Synthesis of 5-Methoxy-octadecane

  • Rationale: The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. The use of a strong base ensures complete conversion of the alcohol to the more nucleophilic alkoxide.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of this compound in anhydrous THF to the NaH suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

    • Cool the mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

    • Stir the reaction at room temperature overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting 5-methoxy-octadecane by column chromatography.

Incompatibilities and Safety Considerations

As with most alcohols, this compound is incompatible with strong oxidizing agents and strong acids.[12][13] Reactions with these substances can be highly exothermic and may lead to decomposition.

Safety Data Summary:

Hazard StatementPrecautionary MeasuresFirst Aid
May cause skin and eye irritation.[12]Wear protective gloves, clothing, and eye protection.[12][14]In case of contact, flush with plenty of water.[12][14]
May be harmful if inhaled or swallowed.[12]Use in a well-ventilated area or with a fume hood.[12]Move to fresh air. If swallowed, rinse mouth with water.[12][14]
Combustible at high temperatures.[12]Keep away from heat and open flames.[14]Use water spray, foam, dry chemical, or carbon dioxide for fires.[12]

When heated to decomposition, this compound may emit acrid smoke and fumes.[15] It is stable under recommended storage conditions, which are typically in a cool, dry, well-ventilated area in a tightly closed container.[16]

Conclusion

The reactivity of this compound is predominantly dictated by its secondary hydroxyl group. This guide has detailed the primary reaction pathways of oxidation, esterification, and etherification, providing both mechanistic insights and practical experimental protocols. A thorough understanding of these reactions and the associated safety considerations is paramount for the effective and safe utilization of this compound in research and development. The provided methodologies serve as a foundation for further exploration and application of this versatile long-chain alcohol in the synthesis of novel compounds and materials.

References

  • This compound - Solubility of Things. (n.d.).
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  • Alcohols: Structure, Properties, and Reactions. (n.d.). In Solubility of Things.
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  • Reactions of Alcohols. (n.d.).
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  • SAFETY DATA SHEET. (2009, September 22).
  • [Chemical Knowledge]:Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds. (n.d.).
  • N-OCTADECANOL. (n.d.). In Ataman Kimya.
  • esterification - alcohols and carboxylic acids. (n.d.). In Chemguide.
  • Material Safety Data Sheet - 1-Octadecanol 95%. (2013, April 4).
  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems. (n.d.).
  • Stearyl Alcohol | C18H38O | CID 8221. (n.d.). In PubChem.
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Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Octadecanol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, analytical chemists, and drug development professionals, this document delves into the causal logic behind methodological choices, from sample preparation to data interpretation, ensuring robust and reliable results.

Introduction: The Significance of this compound Analysis

This compound (C₁₈H₃₈O) is a long-chain fatty alcohol, a class of compounds with significant roles in various industrial and biological contexts.[1] It serves as a crucial intermediate in the synthesis of surfactants and other chemicals, and is used in cosmetics and personal care products for its emollient and moisturizing properties.[1][2][3] In research, accurately identifying and quantifying this compound in complex matrices is essential for quality control, metabolic studies, and environmental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for volatile and semi-volatile compounds, making it exceptionally well-suited for the analysis of fatty alcohols.[4] The gas chromatograph separates the analyte from the sample matrix based on its boiling point and interaction with the stationary phase, while the mass spectrometer provides definitive structural identification and sensitive quantification.[4] However, due to the high boiling point and polar hydroxyl group of long-chain alcohols like this compound, direct analysis can be challenging, often necessitating chemical derivatization to achieve optimal chromatographic performance.[5][6]

Principle of Analysis: Overcoming Analytical Hurdles

The direct injection of this compound can lead to poor chromatographic outcomes, such as broad, tailing peaks and potential thermal degradation in the injector port. This is due to the polar hydroxyl (-OH) group, which can engage in strong intermolecular hydrogen bonding and interact undesirably with active sites in the GC system.[6][7]

To circumvent these issues, a derivatization step is essential. The most common and effective strategy is silylation , which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5][6]

Reaction: R-OH + Silylating Agent (e.g., BSTFA) → R-O-TMS + Byproducts

This chemical modification accomplishes several critical objectives:

  • Increases Volatility: By masking the polar -OH group, the boiling point of the analyte is significantly reduced.[7]

  • Enhances Thermal Stability: The TMS ether derivative is more stable at the high temperatures required for GC analysis.[6]

  • Improves Peak Shape: The resulting non-polar derivative exhibits reduced peak tailing, leading to better resolution and more accurate integration.[8]

  • Generates Characteristic Mass Spectra: TMS derivatives often produce clear molecular ions and predictable fragmentation patterns, aiding in confident identification.[5]

Comprehensive Protocol for GC-MS Analysis of this compound

This protocol provides a self-validating system, incorporating quality control checks to ensure data integrity.

Reagents and Materials
Reagent/MaterialGrade/Specification
This compound Standard>98% Purity
Silylating ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Internal Standard (IS)e.g., 1-Heptadecanol or a suitable non-interfering analog
Solvent (Anhydrous)Hexane or Dichloromethane, GC Grade
GC Vials & Caps2 mL, Amber, with PTFE/Silicone Septa
Pipettes & SyringesCalibrated, various volumes
Heating Block/OvenCapable of maintaining 60-70 °C
Preparation of Standards and Samples

Causality: The preparation of a calibration curve with an internal standard (IS) is critical for accurate quantification. The IS corrects for variations in injection volume and potential matrix effects.

  • Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock (1 mg/mL): Prepare a separate stock solution of the chosen internal standard (e.g., 1-Heptadecanol) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution. To each calibration level, add a constant amount of the internal standard. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Solid Samples: Dissolve a precisely weighed amount of the solid sample in a known volume of hexane to achieve a concentration within the calibration range.[9]

    • Liquid Samples: Dilute the liquid sample with hexane as needed.

    • If particulates are present, filter the sample through a 0.22 µm PTFE syringe filter before derivatization.[9]

Derivatization Protocol (Silylation)
  • Transfer 100 µL of each standard, sample, and a solvent blank into individual GC vials.

  • Add 100 µL of the silylating reagent (BSTFA w/ 1% TMCS) to each vial.

  • Immediately cap the vials tightly to prevent evaporation and hydrolysis of the reagent.

  • Heat the vials at 60 °C for 30 minutes to ensure the derivatization reaction goes to completion.[10]

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

GC-MS Instrumentation and Optimized Conditions

The following parameters are a robust starting point and should be optimized for the specific instrument in use.[11][12][13]

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnAgilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl column)A non-polar column provides excellent separation for non-polar TMS derivatives.[14][15]
Carrier GasHelium, Constant FlowInert gas, standard for MS. Constant flow ensures stable retention times.
Flow Rate1.0 - 1.2 mL/minOptimal flow for this column dimension, balancing speed and resolution.[11]
Injector TypeSplit/Splitless
Injection ModeSplit (e.g., 20:1) or Splitless for trace analysisSplit mode prevents column overload for concentrated samples; splitless maximizes sensitivity.[13]
Injector Temperature280 °CEnsures complete and rapid vaporization of the high-boiling TMS derivative without thermal breakdown.[14]
Injection Volume1 µLStandard volume to avoid column overload.
Oven ProgramInitial: 150 °C, hold 1 minRamp: 10 °C/min to 300 °CHold: 5 minThe temperature program effectively separates analytes and cleans the column of late-eluting compounds.[14]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard energy for reproducible fragmentation and library matching.[16]
Source Temperature230 °CStandard temperature to maintain ion optics cleanliness.
Quadrupole Temp.150 °CStandard temperature to ensure consistent mass analysis.
Acquisition ModeFull Scan
Scan Rangem/z 50 - 550Covers the mass of the derivatized molecular ion and its key fragments.
Solvent Delay3-5 minutesPrevents the high concentration of solvent from damaging the MS filament.

Data Analysis and Interpretation

GC-MS Analysis Workflow

The overall workflow from sample preparation to final report generation is a systematic process designed to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weighing & Dilution B Internal Standard Spiking A->B C Derivatization (Silylation) B->C D GC-MS Injection & Separation C->D E Mass Spectra Acquisition D->E F Peak Integration E->F G Library Search & Spectral Interpretation F->G H Calibration Curve Generation F->H J Final Report G->J I Quantification H->I I->J

Caption: GC-MS analysis workflow for this compound.

Interpreting the Mass Spectrum of TMS-Derivatized this compound

The mass spectrum provides a molecular fingerprint. For the TMS derivative of this compound (5-(trimethylsilyloxy)octadecane), the molecular weight is 342.6 g/mol .

  • Molecular Ion (M⁺): A peak at m/z 342 may be observed, though it might be of low abundance. A more common observation is the [M-15]⁺ peak at m/z 327 , resulting from the loss of a methyl group (•CH₃) from the TMS moiety.

  • Alpha-Cleavage: The most significant fragmentation in silylated alcohols is alpha-cleavage, the breaking of the C-C bond adjacent to the carbon bearing the -O-TMS group.[17][18] This results in two primary diagnostic ions.

    • Cleavage at C4-C5: Loss of a butyl radical (•C₄H₉) produces a prominent ion at m/z 159 . This is often the base peak.

    • Cleavage at C5-C6: Loss of a tridecyl radical (•C₁₃H₂₇) produces an ion at m/z 285 .

Fragmentation cluster_mol TMS-5-Octadecanol (m/z 342) Molecule C4H9 — CH(OTMS) — C13H27 Frag1 [CH(OTMS) — C13H27]+ m/z 285 Molecule->Frag1 α-cleavage (- •C4H9) Frag2 [C4H9 — CH(OTMS)]+ m/z 159 (Base Peak) Molecule->Frag2 α-cleavage (- •C13H27)

Caption: Primary fragmentation of TMS-derivatized this compound.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method must be validated.[19][20][21] Key parameters to assess are summarized below.

Validation ParameterAcceptance CriteriaPurpose
Linearity Coefficient of Determination (r²) > 0.995Confirms the response is proportional to concentration over the desired range.[20]
Precision Relative Standard Deviation (%RSD) < 15%Measures the repeatability of the analysis from replicate injections.[22]
Accuracy Recovery of 85-115%Assesses how close the measured value is to the true value, often tested by spiking a blank matrix.
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio > 3The lowest concentration that can be reliably detected.[23]
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ratio > 10The lowest concentration that can be accurately quantified.[23]

References

  • Wood, R. (n.d.). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Alcohol Analysis. BenchChem.
  • Elumalai, S. (n.d.). GC-Mass Spectrum of this compound (C:18:1) from carotenoid extract of H. pluvialis.
  • Solubility of Things. (n.d.). This compound.
  • Mudge, S. M. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Royal Society of Chemistry.
  • American Chemical Society. (n.d.).
  • Lopez, I. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship.
  • Agilent Technologies, Inc. (2011).
  • BenchChem. (n.d.).
  • Creative Proteomics. (2024).
  • IMM Instrument Guides. (n.d.).
  • University of Maryland. (n.d.).
  • ResearchGate. (n.d.).
  • Restek. (n.d.). Alcoholic Beverage Analysis by GC.
  • PubMed Central. (n.d.). Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS.
  • Lopez, I. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship.
  • ResearchGate. (2020).
  • NIST. (n.d.). 5-Octadecanone. NIST WebBook.
  • J-Stage. (n.d.). Technical paper Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). Stearyl Alcohol.
  • MDPI. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • Shehata, A., et al. (2024). Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements. Green and Sustainable Chemistry.
  • ResearchGate. (n.d.). Optimization of a HS-SPME-GC-MS Procedure for Beer Volatile Profiling Using Response Surface Methodology.
  • Regis Technologies. (n.d.).
  • Silver Fern Chemical, Inc. (n.d.). Understanding Octadecanol: Properties, Benefits, and Manufacturer Insights.
  • MDPI. (2023).
  • Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent.
  • PerkinElmer. (n.d.). Learn How to Optimize Your GCMS Method Parameters for Success.
  • Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance.
  • ResearchGate. (n.d.).
  • ResearchGate. (2021). GC-MS Analysis of Bioactive Compounds in Ethanol and Ethyl Acetate Fraction of Grapefruit (Citrus maxima L.) Rind.
  • Pharmacognosy Journal. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • CymitQuimica. (n.d.). CAS 112-92-5: Stearyl alcohol.
  • ResearchGate. (n.d.).
  • HSC Chemistry. (2023).
  • Wikipedia. (n.d.).

Sources

The Strategic Utility of 5-Octadecanol in Advanced Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of intermediates is paramount to the successful synthesis of complex molecular targets. Among the vast array of available building blocks, long-chain aliphatic alcohols offer a unique combination of lipophilicity and functional reactivity. This guide provides an in-depth exploration of 5-octadecanol, a versatile 18-carbon secondary alcohol, as a key intermediate in organic synthesis. We will delve into its preparation, characteristic reactions, and potential applications, offering detailed protocols and the scientific rationale behind these methodologies.

Introduction: The Versatility of a Long-Chain Secondary Alcohol

This compound, with its 18-carbon backbone and a hydroxyl group at the C-5 position, presents a unique scaffold for organic transformations. Its long alkyl chain imparts significant lipophilicity, a desirable trait in the synthesis of molecules intended to interact with biological membranes or other nonpolar environments. The secondary nature of the alcohol functional group allows for a range of specific chemical manipulations, distinct from the reactivity of its primary alcohol isomer, 1-octadecanol (stearyl alcohol).

This document serves as a comprehensive guide for the effective utilization of this compound in the laboratory. The protocols provided are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower the researcher to adapt and optimize these methods for their specific synthetic goals.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of an intermediate is crucial for its handling, purification, and the design of reaction conditions.

PropertyValueSource
CAS Number 20487-53-0N/A
Molecular Formula C₁₈H₃₈ON/A
Molecular Weight 270.49 g/mol N/A
Appearance White, waxy solid[1]
Melting Point 57.0 °C[1]
Boiling Point 361.0 °C[1]
Density 0.813 g/cm³[1]
Solubility Insoluble in water; soluble in non-polar organic solvents like hexane, benzene, and ether.[1]

Part 1: Synthesis of this compound

The strategic placement of the hydroxyl group at the C-5 position necessitates a synthetic approach that allows for precise carbon-carbon bond formation. The Grignard reaction stands out as a classic and highly reliable method for the preparation of secondary alcohols.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from pentadecanal and propylmagnesium bromide. The Grignard reagent, propylmagnesium bromide, acts as a nucleophilic propyl anion equivalent, which attacks the electrophilic carbonyl carbon of pentadecanal.

Reaction Scheme:

Grignard Reaction for this compound Synthesis cluster_reaction Reaction Pentadecanal Pentadecanal intermediate Alkoxide intermediate Pentadecanal->intermediate + PropylMgBr Propylmagnesium bromide (in THF) PropylMgBr->intermediate H3O_plus H₃O⁺ (workup) Octadecanol This compound MgBrOH Mg(OH)Br Octadecanol->MgBrOH + intermediate->Octadecanol + H₃O⁺

A Grignard reaction pathway for synthesizing this compound.

Materials:

  • Pentadecanal (1 equivalent)

  • Propylmagnesium bromide (1.1 equivalents, commercially available solution in THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser), magnetic stirrer, and an inert atmosphere setup (nitrogen or argon).

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Addition of Aldehyde: To the flask, add pentadecanal dissolved in anhydrous diethyl ether or THF.

  • Grignard Reagent Addition: Cool the flask to 0 °C using an ice bath. Add the propylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of pentadecanal over a period of 30-60 minutes. The causality for the slow, cooled addition is to control the exothermic nature of the Grignard reaction and to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This is a milder alternative to water or dilute acid and helps to prevent the formation of emulsions.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Part 2: this compound as a Synthetic Intermediate

The hydroxyl group of this compound is a versatile handle for a variety of transformations, allowing for its incorporation into more complex molecular architectures.

Oxidation to 5-Octadecanone

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. 5-Octadecanone, the resulting ketone, can serve as a precursor for further carbon-carbon bond-forming reactions or other functional group manipulations.

PCC is a mild oxidizing agent that is particularly useful for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.

Reaction Scheme:

Oxidation of this compound cluster_oxidation Oxidation Octadecanol This compound reaction_center Octadecanol->reaction_center + PCC PCC (in CH₂Cl₂) PCC->reaction_center Octadecanone 5-Octadecanone Cr_byproduct Chromium byproducts reaction_center->Octadecanone reaction_center->Cr_byproduct Williamson Ether Synthesis Octadecanol This compound Alkoxide Alkoxide intermediate Octadecanol->Alkoxide + NaH NaH NaH (in THF) H2 H₂ (gas) NaH->H2 EtI Ethyl iodide H2O_workup H₂O (workup) Ether 5-Ethoxyoctadecane Alkoxide->Ether + Ethyl iodide NaI NaI Ether->NaI + Fischer Esterification cluster_esterification Esterification Octadecanol This compound reaction_center Octadecanol->reaction_center + AceticAcid Acetic acid (excess) AceticAcid->reaction_center H2SO4 H₂SO₄ (catalyst) Ester 5-Octadecyl acetate Water H₂O Ester->Water + reaction_center->Ester H₂SO₄

Sources

Application Note: 5-Octadecanol as a Robust Internal Standard for the Quantitative Analysis of Fatty Alcohols by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The accurate quantification of fatty alcohols is critical in diverse fields, including the quality control of cosmetics, the development of pharmaceuticals, the analysis of biofuels, and the study of biological lipids.[1] Gas chromatography (GC), coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), stands as the premier analytical technique for this purpose.[2][3] However, the multi-step sample preparation process—often involving extraction, saponification, and derivatization—can introduce significant variability, compromising the accuracy and precision of the results.[4]

To mitigate these analytical challenges, the internal standard (IS) method is employed.[5][6] An ideal internal standard is a compound that shares chemical and physical similarities with the analytes of interest but is absent from the sample matrix.[7][8] It is added at a known concentration to all samples and standards at the earliest stage of preparation.[5] By calculating the ratio of the analyte response to the internal standard response, variations from sample loss during preparation or inconsistencies in injection volume are effectively normalized.[6][9]

This guide details the application of 5-Octadecanol as a highly effective internal standard for the analysis of a broad range of C8-C28 fatty alcohols. Its unique structural properties, including being a secondary alcohol with a long C18 backbone, ensure it behaves predictably during extraction and derivatization alongside common primary fatty alcohols, while its distinct retention time prevents co-elution with target analytes. We present a comprehensive, validated protocol for its use in GC-MS analysis, providing researchers with a reliable framework for achieving high-quality quantitative data.

The Rationale for this compound as an Internal Standard

The selection of an internal standard is the cornerstone of a robust quantitative method.[7] this compound was chosen based on several key criteria that ensure its performance and trustworthiness in the analytical workflow.

Causality Behind the Choice:

  • Structural Similarity and Predictable Behavior: With its C18 alkyl chain and a hydroxyl functional group, this compound closely mimics the physicochemical properties of endogenous long-chain fatty alcohols. This ensures it has comparable solubility in extraction solvents and similar reactivity during the essential derivatization step.[8][10]

  • Chromatographic Resolution: As a secondary alcohol (hydroxyl group on the 5th carbon), this compound has a different volatility and polarity profile compared to the primary (1-hydroxy) fatty alcohols commonly found in samples. This structural difference results in a unique retention time, ensuring it is well-resolved from target analytes and preventing analytical interference.[11]

  • Absence in Samples: this compound is not a common naturally occurring fatty alcohol, making it highly unlikely to be present in most biological or industrial samples, a primary requirement for an internal standard.[9]

  • High Purity and Stability: It is commercially available in high purity and is chemically stable throughout the sample preparation and analysis process, ensuring no degradation that would compromise quantitation.[7]

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is essential for method development.

PropertyValueSource
Chemical Formula C₁₈H₃₈O[10]
Molar Mass 270.49 g/mol [10]
Appearance White, waxy solid[10]
Melting Point 57-59 °C[12]
Boiling Point ~330-361 °C[10]
Solubility Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, ether, chloroform).[10][12]

Experimental Protocol: GC-MS Quantification of Fatty Alcohols

This protocol provides a step-by-step method for the determination of total fatty alcohols (free and ester-bound) in a lipid extract.

Overall Experimental Workflow

The entire process, from sample receipt to final data, follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Lipid Sample in Solvent Spike Add this compound (IS) at a known concentration Sample->Spike Drydown1 Evaporate Solvent (under Nitrogen stream) Spike->Drydown1 Sapon Saponification: Add 2M Methanolic KOH, Heat at 70°C for 1 hour Drydown1->Sapon Extract Liquid-Liquid Extraction: Add Water and Hexane, Collect Hexane Layer Sapon->Extract Drydown2 Evaporate Hexane (under Nitrogen stream) Extract->Drydown2 Deriv Derivatization: Add BSTFA + 1% TMCS, Heat at 70°C for 30 min Drydown2->Deriv GCMS GC-MS Analysis Deriv->GCMS Integration Peak Integration GCMS->Integration Calibration Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) Integration->Calibration Quant Quantify Analytes Integration->Quant Calculate Analyte/IS Ratio for Unknown Samples Calibration->Quant

Caption: Workflow for fatty alcohol analysis using this compound as an internal standard.

Materials and Reagents
  • This compound (Internal Standard, ≥98% purity)

  • Fatty Alcohol Standards (e.g., C12-C28, for calibration curve)

  • Hexane (GC grade)

  • Methanol (Anhydrous)

  • Potassium Hydroxide (KOH)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]

  • Deionized Water

  • Nitrogen Gas (High Purity)

Step-by-Step Methodology

Step 1: Preparation of Standard and Stock Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Calibration Standard Stock Solution (1 mg/mL): Prepare a mixed stock solution containing all target fatty alcohol analytes at a concentration of 1 mg/mL each in hexane.

  • Working Calibration Standards: Create a series of calibration standards by adding fixed amounts of the IS stock solution (e.g., 50 µL, for a final concentration of 50 µg/mL in a 1 mL final volume) and varying amounts of the analyte stock solution to clean vials. Evaporate the solvent and proceed with the derivatization step as for the samples. This creates a calibration curve based on the ratio of analyte to IS.[13]

Step 2: Sample Preparation and Saponification This step is for analyzing total fatty alcohols. For free fatty alcohols, skip to Step 3.

  • Aliquot the sample (e.g., a lipid extract containing ~1-5 mg of total lipid) into a glass reaction vial.

  • Add a precise volume of the this compound IS stock solution (e.g., 50 µL). The amount added should yield a final concentration similar to that of the target analytes.[5]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 1 mL of 2 M methanolic KOH.[8] Cap the vial tightly.

  • Heat the vial at 70°C for 1 hour to hydrolyze fatty acid esters, releasing the alcohols (saponification).[14]

  • Cool the vial to room temperature.

Step 3: Extraction

  • To the saponified mixture, add 1 mL of deionized water and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the non-polar fatty alcohols into the hexane layer.[15]

  • Centrifuge at ~1000 x g for 5 minutes to achieve clear phase separation.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Repeat the extraction with another 2 mL of hexane and combine the hexane layers.

  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

Step 4: Derivatization The derivatization of the hydroxyl group is critical to improve chromatographic behavior and enhance ionization efficiency.[16][17]

  • To the dried residue from Step 3, add 100 µL of BSTFA with 1% TMCS.[8]

  • Cap the vial tightly and heat at 70°C for 30 minutes. This reaction converts the hydroxyl groups to more volatile and thermally stable trimethylsilyl (TMS) ethers.[8][14]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Instrumentation and Analysis

The following parameters serve as a validated starting point and should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977 MSD or equivalentOffers high sensitivity and selectivity for confident peak identification.
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm) or equivalentA robust, low-polarity phase suitable for a wide range of derivatized analytes.[8]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temperature 280°CEnsures rapid volatilization of high-boiling point TMS-ethers.
Injection Volume 1 µL (Splitless mode)Maximizes sensitivity for trace-level analysis.
Oven Program 100°C (hold 2 min), ramp 10°C/min to 300°C (hold 10 min)A temperature ramp is essential to separate fatty alcohols across a wide range of chain lengths.[8]
MS Ion Source 230°C (Electron Ionization, 70 eV)Standard conditions for generating reproducible fragmentation patterns.
MS Quadrupole 150°CStandard operating temperature.
Acquisition Mode Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode allows for library matching, while SIM mode provides maximum sensitivity for target analytes.[15]
Data Analysis and Calculation
  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard (AreaAnalyte / AreaIS). Plot this ratio against the concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.[8]

  • Quantification: For each unknown sample, identify and integrate the peaks for the target fatty alcohols and the this compound IS.

  • Calculate the AreaAnalyte / AreaIS ratio for the sample.

  • Use the calibration curve equation to calculate the concentration of the fatty alcohol in the sample.

    Concentration = ( (AreaAnalyte / AreaIS) - c ) / m

    Where:

    • m is the slope of the calibration curve.

    • c is the y-intercept of the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the use of this compound as an internal standard in the GC-MS analysis of fatty alcohols. The rationale for its selection is based on its structural properties that ensure it reliably tracks analytes through extraction and derivatization while maintaining chromatographic separation. By implementing this self-validating system, which includes proper calibration and the use of a robust internal standard, researchers, scientists, and drug development professionals can achieve highly accurate and precise quantification of fatty alcohols, ensuring data integrity for critical applications.

References

  • Vertex AI Search. (n.d.). Internal Standards - What Are They?
  • Wikipedia. (n.d.). Internal standard. Retrieved January 1, 2026, from [Link]

  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Retrieved January 1, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Retrieved January 1, 2026, from [Link]

  • Cyberlipid. (n.d.). Fatty alcohol analysis. Retrieved January 1, 2026, from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of fatty alcohols in olive oil. Retrieved January 1, 2026, from [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used? Retrieved January 1, 2026, from [Link]

  • ChemBK. (n.d.). octadecanol. Retrieved January 1, 2026, from [Link]

  • Ataman Kimya. (n.d.). OCTADECANOL (STEARYL ALCOHOL). Retrieved January 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved January 1, 2026, from [Link]

  • SciELO. (n.d.). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Retrieved January 1, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Retrieved January 1, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Retrieved January 1, 2026, from [Link]

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Application Note & Protocol: Preparation of 5-Octadecanol Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Octadecanol, a long-chain saturated fatty alcohol, presents significant challenges for researchers in biological sciences due to its extremely low aqueous solubility.[1] Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays, where the compound must be delivered to cells in a bioavailable form without causing solvent-induced toxicity.[2] This document provides a comprehensive guide and detailed protocols for dissolving this compound, focusing on the selection of appropriate solvent systems, the preparation of high-concentration stock solutions, and the formulation of stable working solutions suitable for cell culture applications. We emphasize methods that enhance bioavailability, such as the use of carrier proteins, and include critical quality control steps to ensure the integrity of the final preparation.

Introduction: The Physicochemical Challenge

This compound is characterized by a long, 18-carbon aliphatic chain, which renders the molecule highly hydrophobic and lipophilic.[1] While the single hydroxyl (-OH) group at the 5th carbon position provides a site for hydrogen bonding, its polar contribution is minimal compared to the nonpolar nature of the hydrocarbon tail.[1] Consequently, this compound is a white, waxy solid at room temperature with a melting point of approximately 57°C and is practically insoluble in water and aqueous cell culture media.[1] Direct addition of solid this compound or its suspension in aqueous buffers to in vitro systems will result in poor bioavailability, non-uniform cell exposure, and potentially misleading experimental outcomes.

The primary objective of this protocol is to overcome this solubility barrier by creating a homogenous, stable preparation that can be reliably diluted into cell culture media for various assays, such as cytotoxicity, metabolic studies, or mechanistic investigations.[3][4]

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₈H₃₈O [1][5]
Molecular Weight 270.49 g/mol [1]
Appearance White, waxy solid (flakes or needles) [1][6]
Melting Point ~57-60 °C [1][6][7]
Water Solubility Insoluble [1][5]

| Organic Solvent Solubility | Soluble in ethanol, ether, hexane, and other organic solvents |[1][5][7] |

Solvent System Selection: A Two-Tiered Approach

A successful solubilization strategy for a lipophilic compound like this compound involves two stages: initial dissolution in a primary organic solvent to create a concentrated stock, followed by dilution into a biocompatible system for the final working solution.

Primary Organic Solvents

The choice of the primary solvent is critical and must balance high dissolving power with low cellular toxicity at the final working concentration. For most in vitro applications, Dimethyl Sulfoxide (DMSO) and absolute Ethanol are the preferred choices.[2]

Causality Behind Solvent Choice:

  • DMSO: A powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Its utility is well-established in cell biology for solubilizing test agents.

  • Ethanol: A polar protic solvent that is also effective for dissolving fatty alcohols. It is often considered slightly less toxic than DMSO but may have its own effects on cellular metabolism.

Table 2: Comparison of Primary Solvents for this compound Stock Preparation

Solvent Advantages Disadvantages & Mitigations Recommended Final Assay Concentration
DMSO - Excellent solubilizing power for lipophilic compounds.- High-concentration stocks (e.g., 100-200 mM) are often achievable. - Can be toxic to cells at concentrations >0.5%.- Mitigation: Ensure the final DMSO concentration in the culture medium is ≤0.5% (v/v), and ideally ≤0.1%. Always include a vehicle control.[2] ≤ 0.5% (v/v)

| Ethanol (Absolute, ≥99.5%) | - Good solubilizing power.- Generally lower cellular toxicity than DMSO at equivalent low concentrations. | - More volatile than DMSO.- Can influence cellular metabolic pathways.- Mitigation: Use a low final concentration (≤0.1% v/v) and include a matched vehicle control.[2] | ≤ 0.1% (v/v) |

Secondary Solubilization with a Carrier Protein

Even when a primary organic solvent is used, diluting the stock solution directly into aqueous media can cause the this compound to precipitate out. To prevent this and enhance bioavailability, a carrier molecule is essential. Fatty-acid-free Bovine Serum Albumin (BSA) is the gold standard for this purpose.[2][8]

Mechanism of Action: BSA contains hydrophobic pockets that can bind to the long alkyl chain of this compound, effectively sequestering it and keeping it in solution within the aqueous environment of the cell culture medium.[2] This BSA-fatty alcohol complex mimics the physiological transport of lipids in vivo and facilitates delivery to the cells.

Detailed Dissolution Protocols

Protocol A: Preparation of a Concentrated this compound Stock Solution (e.g., 100 mM in DMSO)

Materials:

  • This compound (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom glass vial with a PTFE-lined screw cap

  • Analytical balance

  • Water bath or heating block set to 60-65°C

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out a precise amount of this compound. For a 100 mM stock, this would be 27.05 mg per 1 mL of DMSO. Place the solid directly into the sterile glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Heating & Dissolution: Securely cap the vial. Place it in a water bath or heating block set to 60-65°C. This temperature is just above the melting point of this compound and will significantly accelerate dissolution.[1]

    • Expert Insight: Heating is crucial. Attempting to dissolve the waxy solid at room temperature will be extremely slow and may result in an incomplete or supersaturated solution that is prone to crashing out.

  • Mixing: Intermittently remove the vial from the heat (every 5-10 minutes), vortex vigorously for 30-60 seconds, and return to the heat.

  • Quality Control (Visual Inspection): Continue the heating and mixing cycle until the solid is completely dissolved and the solution is perfectly clear, with no visible particulates. This may take 30-60 minutes.

  • Cooling & Storage: Allow the solution to cool slowly to room temperature. A stable solution should remain clear. If precipitation occurs, gentle warming may be required before use.

  • Aliquoting: For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C. They should be stable for several months.

Protocol B: Preparation of a this compound:BSA Working Solution for Cell Culture

This protocol describes the preparation of a 5 mM this compound solution complexed with BSA, which can then be further diluted into your final assay medium.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol A)

  • Fatty-acid-free BSA powder

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile 50 mL conical tube

  • Water bath set to 37°C

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare BSA Solution: Prepare a 10% (w/v) BSA solution by dissolving fatty-acid-free BSA in sterile PBS or serum-free medium. For example, add 1 g of BSA to a final volume of 10 mL. This should be done gently at 37°C with occasional swirling to avoid frothing. Once dissolved, sterile-filter the solution.[2]

  • Warm Reagents: Warm the 10% BSA solution and an aliquot of the 100 mM this compound stock solution to 37°C.

  • Complexation: While gently vortexing or swirling the warm BSA solution, add the 100 mM this compound stock solution dropwise to achieve the desired final concentration. To make a 5 mM solution, you would add 50 µL of the 100 mM stock to 950 µL of the 10% BSA solution.

    • Trustworthiness Check: The dropwise addition to a vortexing solution is the most critical step. Adding the organic stock too quickly will cause localized high concentrations, leading to immediate precipitation of the this compound.

  • Incubation: Cap the tube and incubate the mixture in a 37°C water bath with gentle shaking or on a rotator for at least 1-2 hours to allow for complete complexation of the fatty alcohol to the BSA.[2]

  • Final Quality Control: The final solution should be clear to slightly opalescent but free of any visible precipitates.

  • Use in Assays: This this compound:BSA complex is now ready to be diluted to the final desired concentration in your complete cell culture medium. For example, a 1:100 dilution of the 5 mM stock will yield a final concentration of 50 µM.

Experimental Controls and Best Practices

  • Vehicle Control: It is absolutely essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO (or ethanol) and BSA as the highest concentration of this compound tested. This accounts for any effects of the solvent or carrier protein on the cells.

  • Fresh Preparations: While stock solutions are stable when frozen, it is best practice to prepare the final this compound:BSA working solution fresh for each experiment.

  • Concentration and Time Dependence: The biological effects of many compounds, including lipids, can be highly dependent on both concentration and exposure time.[9] It is advisable to perform dose-response and time-course experiments to fully characterize the effects of this compound.

Workflow Visualization

The following diagram outlines the complete workflow from solid compound to final experimental setup.

Dissolution_Workflow cluster_prep Part 1: Stock Solution Preparation cluster_working Part 2: Working Solution with BSA cluster_assay Part 3: In Vitro Assay start Start: this compound (Solid) weigh Weigh Compound start->weigh add_dmso Add DMSO (or Ethanol) weigh->add_dmso heat_vortex Heat (60-65°C) & Vortex add_dmso->heat_vortex qc1 QC: Visually Confirm Complete Dissolution heat_vortex->qc1 qc1->heat_vortex Fail cool Cool to Room Temp qc1->cool Pass aliquot Aliquot Stock Solution cool->aliquot store Store at -20°C / -80°C aliquot->store warm Warm Stock & BSA to 37°C store->warm prep_bsa Prepare & Filter 10% Fatty-Acid-Free BSA prep_bsa->warm vehicle Prepare & Add Vehicle Control prep_bsa->vehicle complex Add Stock to BSA Dropwise with Vortexing warm->complex incubate Incubate at 37°C for 1-2 hours complex->incubate qc2 QC: Check for Precipitation incubate->qc2 ready Working Solution Ready qc2->ready Pass dilute Dilute Working Solution into Cell Culture Medium ready->dilute add_cells Add to Cells dilute->add_cells vehicle->add_cells

Caption: Workflow for the preparation and application of this compound solutions.

References

  • This compound. (n.d.). Solubility of Things. Retrieved January 1, 2026, from [Link]

  • [Chemical Knowledge]:Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]

  • Understanding Octadecanol: Properties, Benefits, and Manufacturer Insights. (n.d.). In-ui.com. Retrieved January 1, 2026, from [Link]

  • Long-chain Fatty Acids. (2022). Reddit. Retrieved January 1, 2026, from [Link]

  • Le, T. T., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Journal of Lipids, 2021, 5583193. [Link]

  • N-OCTADECANOL. (n.d.). Ataman Kimya. Retrieved January 1, 2026, from [Link]

  • 1-OCTADECANOL. (n.d.). Ataman Kimya. Retrieved January 1, 2026, from [Link]

  • SATURATED OCTADECANOL (STEARYL ALCOHOL). (n.d.). Ataman Kimya. Retrieved January 1, 2026, from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 1, 2026, from [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). University of Wisconsin-Madison. Retrieved January 1, 2026, from [Link]

  • Properties of Common Laboratory Solvents. (n.d.). CRC Handbook of Chemistry and Physics. Retrieved January 1, 2026, from [Link]

  • stearyl alcohol, 112-92-5. (n.d.). The Good Scents Company. Retrieved January 1, 2026, from [Link]

  • Gulcin, I., & Alwasel, S. H. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Frontiers in Nutrition, 10, 1184821. [Link]

  • Schots, P. C., Edvinsen, G. K., & Olsen, R. L. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PLoS ONE, 18(5), e0285640. [Link]

  • A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. (2023). Norwegian Research Information Repository. Retrieved January 1, 2026, from [Link]

  • Zare, F., et al. (2022). Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments. Archives of Toxicology, 96(5), 1437–1451. [Link]

  • In vitro metabolism and analysis of legal high using LC-MS. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

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Application Note: The Role of 5-Octadecanol in the Development of Controlled-Release Tablets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Controlled Drug Delivery

The evolution of oral drug delivery systems has consistently moved towards enhancing therapeutic efficacy and patient compliance. Controlled-release (CR) formulations are at the forefront of this advancement, designed to release an active pharmaceutical ingredient (API) at a predetermined rate to maintain a constant drug concentration in the bloodstream for a prolonged period. This approach minimizes dose frequency, reduces side effects associated with fluctuating plasma levels, and can improve the overall therapeutic outcome.[1][2][3]

Matrix tablets represent a widely utilized and cost-effective method for achieving controlled drug release.[1][2][4][5] These systems involve the homogeneous dispersion of the API within a polymer matrix that dictates the rate of drug release.[1][2] The choice of the matrix-forming agent is paramount and can be broadly categorized into hydrophilic and hydrophobic polymers.[1][5] While hydrophilic matrices have been extensively studied, hydrophobic matrices, often composed of fatty alcohols, offer a distinct mechanism for controlling the release of both water-soluble and insoluble drugs.[1]

This application note focuses on the utility of 5-Octadecanol, a long-chain fatty alcohol, as a key excipient in the formulation of controlled-release matrix tablets. While much of the literature discusses fatty alcohols as a class, with stearyl alcohol (1-octadecanol) being a common example, the principles governing their function are applicable to other isomers such as this compound.[6][7]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial to appreciating its role as a matrix-forming agent.

PropertyValue/DescriptionReference
Chemical Name This compound
Synonyms Octadecan-5-ol
Molecular Formula C18H38O[8]
Molecular Weight 270.49 g/mol
Appearance White, waxy solid[8]
Melting Point Approximately 57-60 °C[4][8]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.[4][8]

The lipophilic nature and insolubility of this compound in water are the primary reasons for its efficacy as a hydrophobic matrix former.[8] Its solid state at room temperature allows for its use in conventional tablet manufacturing processes like direct compression and granulation.[8]

Mechanism of Drug Release from a this compound-Based Matrix

In a hydrophobic matrix tablet formulated with this compound, the drug release is primarily governed by a combination of diffusion and erosion.[1]

  • Initial State : The API is uniformly dispersed within the solid, non-swellable this compound matrix.[1]

  • Penetration of Gastrointestinal Fluid : Upon ingestion, aqueous fluids from the gastrointestinal tract penetrate the matrix through a network of pores and channels.[1][9]

  • Drug Dissolution and Diffusion : The API at the surface of the tablet dissolves in the penetrating fluid and diffuses out through the tortuous network of channels formed by the insoluble fatty alcohol matrix.[1][9]

  • Matrix Erosion : Concurrently, the matrix undergoes slow erosion, gradually exposing new layers of the drug for dissolution and diffusion.[1][9] The rate of erosion can be influenced by the presence of enzymes and the pH of the gastrointestinal fluid.[9]

The overall release rate is a complex interplay between the rate of fluid penetration, drug dissolution, diffusion through the matrix pores, and the rate of matrix erosion.

G cluster_0 Tablet Matrix cluster_1 Gastrointestinal Fluid cluster_2 Drug Release API_Matrix API Dispersed in This compound Matrix Released_API Released API API_Matrix->Released_API Diffusion & Erosion GI_Fluid Aqueous GI Fluid GI_Fluid->API_Matrix Fluid Penetration

Caption: Mechanism of drug release from a this compound matrix.

Protocol for the Development of Controlled-Release Tablets using this compound

This protocol outlines a general procedure for the formulation and evaluation of controlled-release tablets using this compound.

Part 1: Formulation Development

A hypothetical formulation for a controlled-release tablet of a model drug (e.g., Theophylline) is presented below.

ComponentFunctionPercentage (w/w)
TheophyllineActive Pharmaceutical Ingredient30%
This compoundHydrophobic Matrix Former40%
Microcrystalline Cellulose (MCC)Filler/Binder28%
Colloidal Silicon DioxideGlidant1%
Magnesium StearateLubricant1%
Part 2: Manufacturing Process - Direct Compression

Direct compression is a preferred method for its simplicity and cost-effectiveness.

  • Sieving : Sieve the API, this compound, microcrystalline cellulose, and colloidal silicon dioxide through a suitable mesh sieve (e.g., #40) to ensure particle size uniformity.

  • Blending : Blend the sieved powders in a V-blender or bin blender for 15 minutes to achieve a homogenous mixture.

  • Lubrication : Add the sieved magnesium stearate to the blender and mix for an additional 3-5 minutes.[10] Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.[10]

  • Compression : Compress the final blend into tablets using a rotary tablet press with appropriate tooling. The compression force should be optimized to achieve the desired tablet hardness and friability.

G Start Start Sieving Sieving of API, This compound, MCC, and Glidant Start->Sieving Blending Blending of Powders (15 min) Sieving->Blending Lubrication Addition and Blending of Magnesium Stearate (3-5 min) Blending->Lubrication Compression Tablet Compression Lubrication->Compression End End Compression->End

Caption: Workflow for direct compression of this compound matrix tablets.

Part 3: In-Vitro Dissolution Testing

In-vitro dissolution testing is critical for assessing the drug release profile.[11]

ParameterRecommended Condition
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of pH 6.8 phosphate buffer
Temperature 37 ± 0.5 °C
Paddle Speed 50 rpm
Sampling Times 1, 2, 4, 6, 8, 12, and 24 hours
Analytical Method UV-Vis Spectrophotometry or HPLC

Procedure:

  • Place one tablet in each dissolution vessel.

  • Withdraw samples at the specified time points.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the samples for drug content.

Part 4: Characterization of the Formulated Tablets

A comprehensive characterization of the tablets is essential to ensure quality and performance.

  • Differential Scanning Calorimetry (DSC) : To investigate the thermal behavior of the individual components and the final formulation.[12][13] DSC can provide insights into drug-excipient compatibility and the physical state of the drug within the matrix.[12]

  • X-Ray Diffraction (XRD) : To determine the crystalline or amorphous nature of the API within the tablet matrix.[7][14][15] Changes in the crystalline state of the drug can affect its dissolution and bioavailability.[15]

  • Scanning Electron Microscopy (SEM) : To visualize the surface morphology and internal structure of the tablet matrix.[6] SEM images can reveal the pore structure through which the drug diffuses.[6]

Expected Results and Discussion

The use of this compound as a hydrophobic matrix former is expected to result in a controlled and prolonged release of the API over 24 hours. The release profile will likely follow a diffusion-controlled mechanism, potentially fitting the Higuchi model. The concentration of this compound in the formulation will be a critical factor influencing the drug release rate; higher concentrations are expected to lead to a slower release.

The characterization studies will provide further insights. DSC thermograms should confirm the absence of any significant interaction between the drug and this compound. XRD patterns will indicate whether the drug remains in its crystalline form after the compression process. SEM images will help in visualizing the porous structure of the matrix.

Conclusion

This compound, a long-chain fatty alcohol, holds significant promise as a hydrophobic matrix-forming agent for the development of controlled-release tablets. Its lipophilic nature, insolubility in water, and suitability for conventional tablet manufacturing processes make it an attractive excipient. By carefully controlling the formulation and process parameters, it is possible to design robust controlled-release dosage forms with this compound that can enhance therapeutic outcomes and improve patient compliance. Further studies are warranted to fully explore the potential of this excipient in various drug delivery applications.

References

  • Walsh Medical Media. Analytical Approaches to Controlled-Release Formulations.
  • GSC Online Press. (2023). The role of matrix tablet in controlled release drug delivery system.
  • ResearchGate. Fatty alcohol containing nanostructured lipid carrier (NLC); Strategy to fade away progesterone oral delivery drawbacks. Available from: [Link]

  • Chemical Knowledge. Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds. Available from: [Link]

  • ResearchGate. Representative SEM images of tablet surface: hydrophilic-lipophilic.... Available from: [Link]

  • ICDD. How to Analyze Drugs Using X-ray Diffraction. Available from: [Link]

  • ResearchGate. A Detailed Review on Oral Controlled Release Matrix Tablets. Available from: [Link]

  • ResearchGate. Typical DSC diagrams of fatty alcohol admixtures. Available from: [Link]

  • RJPN. AN OVERVIEW OF SUSTAINED RELEASE MATRIX SYSTEM. Available from: [Link]

  • Teledyne Labs. Dissolution Testing For Tablets. Available from: [Link]

  • PubMed. Properties of lipophilic matrix tablets containing phenylpropanolamine hydrochloride prepared by hot-melt extrusion. Available from: [Link]

  • ResearchGate. (PDF) Analytical Method Selection for Drug Product Dissolution Testing. Available from: [Link]

  • ResearchGate. Scanning electron microscopy image of tablet before and after dissolution. Available from: [Link]

  • ResearchGate. DSC melting and solidification curves of four fatty alcohol raw materials. Available from: [Link]

  • RSSL. Dissolution Testing: An overview. Available from: [Link]

  • ResearchGate. Preparation and In vitro evaluation of extended release matrix tablets of propylthiouracil. Available from: [Link]

  • ResearchGate. XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Available from: [Link]

  • American Pharmaceutical Review. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Available from: [Link]

  • MDPI. (2017). Relationship between Surface Properties and In Vitro Drug Release from a Compressed Matrix Containing an Amphiphilic Polymer Material. Available from: [Link]

  • MDPI. (2023). Preparation and Characterization of Theophylline Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study. Available from: [Link]

  • PMC. (2017). Characterization of Pharmaceutical Tablets by X-ray Tomography. Available from: [Link]

  • Dissolution Technologies. Effect of Alcohol on Drug Release Kinetics from HPMC-Based Matrix Tablets Using Model Drugs. Available from: [Link]

  • ResearchGate. Cross-sectional view of typical hydrophilic matrix tablet. Available from: [Link]

  • PubMed. (2021). 3D-Printed Coating of Extended-Release Matrix Tablets: Effective Tool for Prevention of Alcohol-Induced Dose Dumping Effect. Available from: [Link]

  • The Pharma Innovation. (2018). Formulation and characterization of floating matrix tablets for an antihypertensive drug: Valsartan. Available from: [Link]

  • MDPI. (2021). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available from: [Link]

  • PubMed. NMR microscopy of hydrating hydrophilic matrix pharmaceutical tablets. Available from: [Link]

  • MDPI. (2022). Preparation and Characterization of Hydrophilic Polymer Based Sustained-Release Matrix Tablets of a High Dose Hydrophobic Drug. Available from: [Link]

  • Queen's University Belfast. High speed DSC (hyper-DSC) as a tool to measure the solubility of a drug within a solid or semi-solid matrix. Available from: [Link]

  • ResearchGate. (PDF) Differential scanning calorimetry (DSC) studies on the structures of water-ethanol mixtures and aged whiske. Available from: [Link]

  • Solubility of Things. This compound. Available from: [Link]

  • Ataman Kimya. OCTADECANOL (STEARYL ALCOHOL). Available from: [Link]

  • Understanding Octadecanol. Properties, Benefits, and Manufacturer Insights. Available from: [Link]

  • ChemBK. octadecanol. Available from: [Link]

  • Universidade de Lisboa. Evaluation of the effect of lubricant mixtures on tablet properties. Available from: [Link]

  • Ataman Kimya. N-OCTADECANOL. Available from: [Link]

  • Dissolution Technologies. (2012). Effect of Alcohol on Drug Release Kinetics from HPMC-Based Matrix Tablets Using Model Drugs. Available from: [Link]

  • Colorcon. (2024). Matrix Tablets Explained: A High Level Introduction. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Matrix Tablet: An Overview. Available from: [Link]

  • ResearchGate. (PDF) The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems. Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. Review on Matrix Tablet as Sustained Release. Available from: [Link]

  • MDPI. New Hydrophilic Matrix Tablets for the Controlled Released of Chlorzoxazone. Available from: [Link]

  • University of Alberta Libraries. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. Available from: [Link]

  • AJOL. Formulation and comparison of in vitro release profile of hydrophilic and hydrophobic polymer based Naproxen matrix tablets. Available from: [Link]

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Application Note: Comprehensive Characterization of 5-Octadecanol using Advanced NMR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the structural elucidation of 5-Octadecanol, a long-chain fatty alcohol, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to ensure robust and reproducible results. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require definitive structural characterization of long-chain aliphatic compounds.

Introduction: The Challenge of Characterizing Long-Chain Alcohols

Long-chain fatty alcohols, such as this compound, are fundamental components in various industrial and pharmaceutical applications, serving as emollients, emulsifiers, and chemical intermediates.[1][2][3] Their structure, consisting of a long, flexible hydrocarbon chain and a single hydroxyl group, presents a unique challenge for spectroscopic analysis. While the hydroxyl group provides a key chemical handle, the majority of the molecule is a repeating series of methylene (-CH₂) groups, leading to significant signal overlap in standard ¹H and ¹³C NMR spectra.[4]

To overcome this, a multi-faceted NMR approach is essential. This application note details a systematic workflow, from basic 1D experiments to advanced 2D correlation techniques, to unambiguously assign every proton and carbon signal in this compound, confirming its isomeric purity and structural integrity.

Foundational Principles: What Each NMR Experiment Reveals

The structural elucidation of this compound relies on piecing together information from several complementary NMR experiments:

  • ¹H NMR (Proton NMR): Provides information on the chemical environment of hydrogen atoms. Key signals include the proton attached to the oxygen-bearing carbon (the carbinol proton), the hydroxyl proton, the terminal methyl group, and the large group of methylene protons.[5][6]

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of chemically distinct carbon environments. The carbon atom bonded to the hydroxyl group is significantly deshielded and serves as a crucial starting point for analysis.[7][8][9]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[10][11][12][13] This is invaluable for distinguishing the carbinol CH from the numerous CH₂ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[14][15][16] This allows for the "walking" along the carbon chain by identifying adjacent proton environments.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton-carbon pairs (¹JCH).[17] This definitively links each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds (²JCH or ³JCH).[17][18] This is critical for confirming assignments and piecing together the molecular framework, especially around non-protonated carbons (if any).

Experimental Protocols

Sample Preparation: Ensuring High-Quality Data

The quality of the NMR data is directly dependent on the quality of the sample. This compound is a white, waxy solid at room temperature with a melting point around 57°C.[1][19][20] It is insoluble in water but soluble in organic solvents.[2][19]

Protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing power for long-chain alcohols and its well-characterized residual solvent peak.

  • Concentration:

    • For ¹H and 2D NMR , dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.[21][22]

    • For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[22][23]

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the deuterated solvent using a calibrated pipette. c. Gently warm the vial if necessary to aid dissolution. Vortex to ensure the solution is homogeneous. d. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[21][23] e. Ensure the sample height in the NMR tube is at least 4.5-5 cm to optimize the shimming process.[21][23] f. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing, unless indirect referencing to the solvent peak is preferred.[22]

Workflow for NMR Data Acquisition

The following diagram illustrates the logical flow of experiments for characterizing this compound.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Elucidation Prep Dissolve this compound in CDCl3 H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR (Carbon Environments) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Analysis Final Structure Confirmation HMBC->Analysis

Caption: Logical workflow for the NMR analysis of this compound.

NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These should be adapted as necessary based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 200-220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more, depending on concentration.

  • DEPT-135:

    • Pulse Program: dept135

    • Parameters: Similar to ¹³C, but typically requires fewer scans due to polarization transfer.

  • ¹H-¹H COSY:

    • Pulse Program: cosygpqf

    • Spectral Width (F1 and F2): 10-12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-4

  • ¹H-¹³C HSQC:

    • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 80-100 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 4-8

  • ¹H-¹³C HMBC:

    • Pulse Program: hmbcgpndqf

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Number of Increments (F1): 256-400

    • Number of Scans per Increment: 8-16

Data Interpretation and Expected Results

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by a few distinct regions:

  • Carbinol Proton (H5): A multiplet expected around 3.4-3.6 ppm .[7][8] This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Methylene Protons (Bulk): A large, broad signal centered around 1.2-1.4 ppm , corresponding to the bulk of the -(CH₂)n- chain.[5][24]

  • Hydroxyl Proton (OH): A broad singlet that can appear over a wide range (0.5-5.0 ppm ) depending on concentration, temperature, and solvent purity.[5][25] This peak will disappear upon shaking the sample with a drop of D₂O.

  • Terminal Methyl Group (H18): A triplet around 0.88 ppm , coupled to the adjacent methylene group (H17).[26]

¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum provides a clearer picture of the carbon backbone.

  • Carbinol Carbon (C5): The most downfield aliphatic signal, expected in the 70-75 ppm range due to the strong deshielding effect of the attached hydroxyl group.[5][7][8]

  • Adjacent Carbons (C4, C6): These carbons will be slightly deshielded compared to the rest of the chain, appearing around 30-40 ppm .[5]

  • Bulk Methylene Carbons: A cluster of signals between 22-32 ppm .[4] High-resolution instruments may resolve individual signals for carbons closer to the chain ends.

  • Terminal Methyl Carbon (C18): The most upfield signal, typically around 14 ppm .[27]

The DEPT-135 spectrum is crucial for confirming these assignments:

  • Positive Signals: C5 (CH) and C18 (CH₃).

  • Negative Signals: All other methylene carbons (C1-C4, C6-C17).

Carbon Position Expected ¹³C Shift (ppm) DEPT-135 Phase Proton Correlation
C5 (CH-OH)70-75PositiveH5
C4, C630-40NegativeH4, H6
C1-C3, C7-C1722-32NegativeH1-H3, H7-H17
C18 (CH₃)~14PositiveH18
2D Correlation Spectra: Connecting the Pieces

COSY Spectrum: The COSY spectrum is used to trace the proton-proton connectivities. Key correlations will be:

  • H5 with protons on H4 and H6 .

  • H18 (methyl triplet) with H17 (methylene).

  • Sequential correlations between adjacent methylene groups (e.g., H2 with H3, H3 with H4, etc.), allowing one to "walk" down the chain from the carbinol position.

HSQC Spectrum: The HSQC spectrum provides the definitive link between each proton and its directly attached carbon. For example, the proton signal at ~3.5 ppm will show a correlation cross-peak to the carbon signal at ~72 ppm, unambiguously assigning them as H5 and C5.

HMBC Spectrum: The HMBC spectrum confirms the overall structure by showing longer-range correlations. For instance:

  • The carbinol proton H5 should show correlations to C4 and C6 (two-bond couplings) and potentially to C3 and C7 (three-bond couplings).

  • The terminal methyl protons H18 will show correlations to C17 (two-bond) and C16 (three-bond).

NMR Correlation Diagram for this compound

This diagram visualizes the key through-bond correlations used for structural assignment.

G cluster_structure This compound Structure Structure CH3(CH2)12-CH2-CH(OH)-CH2-CH2-CH2-CH3 C18 C18 C17 C17 C7 C7 C6 C6 C5 C5 C4 C4 C3 C3 C2 C2 C1 C1 H18 H18 H18->C18 HSQC H18->C17 HMBC H17 H17 H18->H17 COSY H7 H7 H6 H6 H5 H5 H5->C6 HMBC H5->C5 HSQC H5->C4 HMBC H5->H6 COSY H4 H4 H5->H4 COSY H4->C4 HSQC H3 H3 H4->H3 COSY H2 H2 H1 H1

Caption: Key 2D NMR correlations for this compound assignment.

Conclusion

The comprehensive NMR toolkit described in this application note provides an unambiguous method for the complete structural characterization of this compound. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, researchers can confidently verify the identity, isomeric purity, and detailed structure of long-chain alcohols. The protocols and interpretive guidelines presented here serve as a robust foundation for the analysis of similar aliphatic molecules, ensuring high confidence in results for research, development, and quality control applications.

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High-performance liquid chromatography (HPLC) methods for 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 5-Octadecanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). This compound, a long-chain fatty alcohol, is a critical component in various pharmaceutical, cosmetic, and industrial formulations.[1][2] Its analysis, however, presents a significant challenge due to its lack of a UV-absorbing chromophore, rendering standard HPLC-UV detection methods ineffective.[3][4] This document outlines two robust, field-proven strategies to overcome this limitation: 1) A direct analysis method using universal HPLC detectors such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), and 2) An indirect method involving pre-column derivatization to enable sensitive UV detection. By explaining the causality behind each experimental choice, this guide equips researchers, scientists, and drug development professionals with the necessary protocols to achieve accurate, reliable, and reproducible results.

The Core Analytical Challenge: Analyzing a Non-Chromophoric Molecule

This compound is a saturated C18 fatty alcohol.[1] Its molecular structure consists of a long aliphatic chain with a terminal hydroxyl group. While this structure imparts valuable physicochemical properties like emollience and thickening, it is devoid of conjugated double bonds or aromatic rings that would absorb light in the UV-Visible spectrum.[1][3] Consequently, the most common and accessible HPLC detector, the UV-Vis detector, cannot be effectively used for its direct analysis.

This necessitates a strategic approach to method development. The choice of methodology hinges on the instrumentation available within the laboratory and the specific requirements of the analysis, such as throughput and sensitivity. The following diagram illustrates the primary decision-making workflow for establishing a suitable HPLC method for this compound.

A HPLC Analysis of this compound B Does the analyte possess a native UV chromophore? A->B C No B->C D Strategy 1: Direct Analysis with Universal Detector C->D  Choose direct method E Strategy 2: Indirect Analysis via Chemical Derivatization C->E Choose indirect method   F Recommended Detectors: - Charged Aerosol Detector (CAD) - Evaporative Light Scattering Detector (ELSD) - Refractive Index (RI) Detector D->F G Enables use of standard UV-Vis Detector E->G

Figure 1. Method selection workflow for this compound analysis.

Strategy 1: Direct Analysis with Universal Detectors (HPLC-CAD/ELSD)

The most direct and modern approach for analyzing non-chromophoric compounds is to employ a universal detector that does not depend on the analyte's optical properties.[5] Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are aerosol-based detectors ideal for this purpose.[6][7] They are compatible with gradient elution, a significant advantage over Refractive Index (RI) detectors, allowing for better resolution and faster analysis times.[6][8]

Principle of Operation (CAD): The HPLC eluent is first nebulized into an aerosol. The mobile phase is then evaporated, leaving behind dried analyte particles. These particles are subsequently charged by a corona discharge and detected by an electrometer.[7] The resulting signal is proportional to the mass of the analyte.

Recommended Protocol: HPLC-CAD for Purity Assessment

This protocol is optimized for the purity determination and quantification of this compound.

A. Sample & Standard Preparation

  • Solvent Selection: Due to its waxy, non-polar nature, this compound is insoluble in water but soluble in various organic solvents.[9][10] A diluent of Acetonitrile/Isopropanol (50:50, v/v) is recommended for its strong solubilizing power and compatibility with reversed-phase mobile phases.

  • Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the selected solvent to obtain a stock solution of ~1.0 mg/mL.

  • Sample Preparation: Prepare the sample solution at a similar target concentration using the same solvent. Sonication may be required to ensure complete dissolution.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to protect the HPLC system from particulates.

B. Chromatographic & Detector Conditions

The following parameters provide a robust starting point for analysis.

ParameterRecommended ConditionCausality & Justification
HPLC System Agilent 1260 Infinity II or equivalentStandard system capable of gradient elution.
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase provides good retention for the long aliphatic chain of this compound.
Mobile Phase A WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B AcetonitrileStrong organic eluent providing good peak shape and resolution for non-polar analytes.
Gradient Program 0-2 min: 80% B; 2-15 min: 80% to 100% B; 15-20 min: 100% B; 20-22 min: 100% to 80% B; 22-25 min: 80% BA gradient is essential to elute the highly retained this compound in a reasonable time while separating it from more polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detector Charged Aerosol Detector (CAD)Universal detector providing a response proportional to mass for non-volatile analytes like this compound.[7][11]
CAD Evap. Temp. 35-45 °CThis setting must be optimized. It should be high enough to evaporate the mobile phase but low enough to avoid loss of the semi-volatile analyte.
CAD Gas Nitrogen, pressure as per manufacturer's recommendationNitrogen is the standard inert gas used for nebulization.

C. Justification of Method Choices

  • Reversed-Phase C18: This is the logical choice for a highly non-polar molecule like this compound, ensuring sufficient retention and separation from potential polar impurities.

  • Gradient Elution: A high starting percentage of organic solvent (80% Acetonitrile) is necessary to manage the strong retention of the C18 analyte. The gradient to 100% ensures timely elution and cleaning of the column.

  • CAD Detection: This detector provides a near-uniform response for non-volatile compounds, making it excellent for purity analysis where the identity of all impurities may not be known.[12] It is more sensitive and offers a wider dynamic range than ELSD for many applications.[13]

Strategy 2: Indirect Analysis via Pre-Column Derivatization

For laboratories equipped only with standard HPLC-UV detectors, pre-column derivatization is a viable and powerful strategy.[3] This process involves a chemical reaction that covalently attaches a chromophoric tag to the this compound molecule. The resulting derivative can then be easily detected by UV absorbance.

Principle of Derivatization: The hydroxyl (-OH) group of this compound is a reactive site for esterification. Reagents like phthalic anhydride or diphenic anhydride react with the alcohol to form an ester derivative that contains an aromatic ring system, which strongly absorbs UV light.[14][15][16]

cluster_0 Derivatization Workflow A 1. Weigh this compound Standard/Sample B 2. Add Derivatizing Reagent (e.g., Phthalic Anhydride) & Reaction Solvent (e.g., Dioxane) A->B C 3. Add Catalyst (optional) (e.g., Urea) B->C D 4. Heat Reaction Mixture (e.g., 100-110°C for 60 min) C->D E 5. Cool and Quench Reaction (if necessary) D->E F 6. Dilute to final volume with Mobile Phase E->F G 7. Inject into HPLC-UV System F->G

Figure 2. General workflow for the pre-column derivatization protocol.
Recommended Protocol: HPLC-UV with Phthalic Anhydride Derivatization

This protocol is adapted from established methods for the derivatization of fatty alcohols.[15][16]

A. Derivatization Procedure

  • Reagent Preparation: Prepare a derivatizing solution of 10 mg/mL phthalic anhydride in 1,4-dioxane.

  • Reaction:

    • To an accurately weighed sample of ~10 mg of this compound in a reaction vial, add 1.0 mL of the derivatizing solution.

    • Add a small amount (~5 mg) of ground urea. Urea has been shown to catalyze the reaction and improve yields, especially in the presence of trace water.[14][16]

    • Seal the vial tightly and heat at 110 °C for 60 minutes.[16]

  • Sample Workup:

    • Cool the reaction mixture to room temperature.

    • Quantitatively transfer the contents to a 10 mL volumetric flask using acetonitrile as the diluent.

    • Dilute to volume with acetonitrile. This results in a solution of ~1.0 mg/mL of the derivatized analyte.

    • Filter through a 0.45 µm PTFE syringe filter before injection.

B. Chromatographic & Detector Conditions

ParameterRecommended ConditionCausality & Justification
HPLC System Standard HPLC with UV-Vis or DAD DetectorWidely available instrumentation.
Column C8 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)A C8 column is slightly less retentive than a C18, which can be advantageous for the more polar ester derivative, leading to shorter run times.
Mobile Phase A Water with 0.1% Acetic AcidThe acid helps to suppress the ionization of the free carboxyl group on the phthalate derivative, ensuring good peak shape.
Mobile Phase B Acetonitrile with 0.1% Acetic AcidConsistent modifier with Mobile Phase A.
Gradient Program Optimized based on scouting runs. A typical start would be 70% B, ramping to 100% B.The exact gradient will depend on the final derivative, but a gradient is still recommended for separating the derivative from unreacted reagents.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLStandard injection volume.
Detector UV-Vis or Diode Array Detector (DAD)Standard HPLC detector.
Detection λ 220 nmThe phthalate derivative exhibits strong absorbance at lower UV wavelengths. A DAD is useful for confirming peak purity.[14]

C. Justification of Method Choices

  • Phthalic Anhydride: This is a well-documented, reliable reagent for derivatizing alcohols for UV detection.[15][16]

  • C8 Column: The resulting phthalate ester is more polar than the parent alcohol. A C8 phase provides a good balance of retention and analysis speed.

  • Acidified Mobile Phase: The addition of a small amount of acid is crucial for maintaining the protonated state of the derivative's free carboxylic acid, preventing peak tailing and ensuring sharp, symmetrical peaks.

Method Validation: Ensuring Trustworthiness and Reliability

Regardless of the chosen strategy, the analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guideline.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).Peak purity analysis (DAD) should pass. Resolution between the main peak and adjacent peaks should be >1.5.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.Recovery should be within 98.0% to 102.0% for spiked samples at multiple levels.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.
LOD / LOQ The lowest amount of analyte that can be detected (LOD) and quantitatively measured (LOQ) with suitable precision and accuracy.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.

Conclusion and Recommendations

The successful HPLC analysis of this compound is readily achievable with a clear understanding of its chemical properties.

  • For laboratories with universal detectors (CAD or ELSD) , the direct analysis method (Strategy 1) is highly recommended. It is faster, involves simpler sample preparation, and avoids the potential complications of chemical reactions.

  • For laboratories limited to UV detectors , the indirect derivatization method (Strategy 2) is a robust and sensitive alternative. While more labor-intensive, it leverages the most common HPLC instrumentation to achieve reliable quantification.

Both methods, when properly developed and validated, will provide the accurate and precise data required by researchers and quality control professionals in the pharmaceutical and chemical industries.

References

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  • PubMed. (n.d.). Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection. Retrieved January 1, 2026, from [Link]

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  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved January 1, 2026, from [Link]

  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Retrieved January 1, 2026, from [Link]

  • SpringerLink. (2021, July 15). Charged aerosol detector response modeling for fatty acids based on experimental settings and molecular features: a machine learning approach. Retrieved January 1, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of fatty alcohol ethoxylates by derivatization with phthalic anhydride followed by liquid chromatography with UV-vis detection. Retrieved January 1, 2026, from [Link]

  • PubMed. (2008, August 29). Determination of fatty alcohol ethoxylates by derivatization with phthalic anhydride followed by liquid chromatography with UV-vis detection. Retrieved January 1, 2026, from [Link]

  • Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved January 1, 2026, from [Link]

  • ChemBK. (n.d.). octadecanol. Retrieved January 1, 2026, from [Link]

  • OQEMA. (n.d.). Understanding Octadecanol: Properties, Benefits, and Manufacturer Insights. Retrieved January 1, 2026, from [Link]

  • LookChem. (n.d.). [Chemical Knowledge]:Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds. Retrieved January 1, 2026, from [Link]

  • Pharmaeli. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved January 1, 2026, from [Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Retrieved January 1, 2026, from [Link]

  • ResearchGate. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?. Retrieved January 1, 2026, from [Link]

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Application Notes & Protocols: The Strategic Use of 5-Octadecanol in the Synthesis of Advanced Surfactants and Emulsifiers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Octadecanol as a key intermediate in the production of a versatile range of surfactants and emulsifiers. This document provides an in-depth exploration of its chemical properties, synthesis methodologies, and practical applications, with a focus on the causal relationships that drive experimental design and protocol development.

Foundational Principles: Understanding this compound

This compound, a long-chain fatty alcohol, is a white, waxy solid at room temperature.[1][2] Its molecular structure, featuring an 18-carbon hydrophobic chain and a reactive hydroxyl (-OH) group, makes it an ideal lipophilic starting material for synthesizing amphiphilic molecules.[1] While insoluble in water, it is readily soluble in organic solvents like ethanol and ether, a property crucial for its role in various chemical reactions.[1][3]

The primary value of this compound in surfactant synthesis lies in its C18 lipophilic "tail." The goal of synthesis is to attach a hydrophilic "head" to its hydroxyl group, thereby creating an amphiphilic molecule that can reduce surface tension at interfaces (e.g., between oil and water). This conversion is typically achieved through three primary chemical pathways: ethoxylation, sulfation, and esterification.

Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₈H₃₈O[1][3]
Molar Mass 270.49 g/mol [1][3]
Appearance White, waxy solid (flakes or needles)[1]
Melting Point 56-59 °C[3]
Density ~0.813 g/cm³[1]
Water Solubility Insoluble[1][3]
Organic Solvent Solubility Soluble in ethanol, ether, benzene, chloroform[1][3]

The Hydrophilic-Lipophilic Balance (HLB) System: A Guiding Principle

The functionality of a surfactant or emulsifier is dictated by the balance between its water-loving (hydrophilic) and oil-loving (lipophilic) portions. The Hydrophilic-Lipophilic Balance (HLB) system, developed by William Griffin, provides an empirical scale to classify and select the appropriate agent for a specific application.[4]

The HLB value is crucial for forming stable emulsions.[5] Surfactants with low HLB values are more lipophilic and are suitable for creating water-in-oil (w/o) emulsions, while those with high HLB values are more hydrophilic and are used for oil-in-water (o/w) emulsions.[4] The chemical modification of this compound allows for the precise tuning of the final product's HLB value.

Typical HLB Values and Corresponding Applications
HLB RangeApplicationEmulsion Type
3 - 6 W/O Emulsifying AgentsWater-in-Oil (w/o)
7 - 9 Wetting and Spreading AgentsWater Dispersible
8 - 16 O/W Emulsifying AgentsOil-in-Water (o/w)
13 - 15 DetergentsOil-in-Water (o/w)
15 - 18 Solubilizing AgentsOil-in-Water (o/w)
Source: Adapted from Griffin's Scale.[6]

Synthesis Protocols: From Lipophile to Amphiphile

The conversion of this compound into a surface-active agent involves the chemical modification of its hydroxyl group. The choice of reaction dictates the class and properties of the resulting surfactant.

Protocol 1: Synthesis of Non-Ionic Surfactants via Ethoxylation

Ethoxylation is a widely used industrial process for producing non-ionic surfactants by reacting a fatty alcohol with ethylene oxide (EO).[7] The resulting molecule, an alcohol ethoxylate, has a polyoxyethylene chain as its hydrophilic head. The length of this chain (i.e., the number of EO units) is the primary determinant of the surfactant's HLB value and performance characteristics, such as its efficacy as a degreaser.[5][8]

Causality: The reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the strained epoxide ring of ethylene oxide. This process is typically catalyzed by a strong base or, for more controlled "narrow-range" ethoxylation, specific catalysts like activated magnesium.[9] Narrow-range ethoxylates are desirable as they have a lower amount of unreacted alcohol and a more peaked distribution of ethoxymer units, leading to better performance and lower odor.[8]

Ethoxylation_Workflow sub_5_Octadecanol This compound (Lipophilic Substrate) reactor Pressurized Reactor (120-200°C, 20-200 psig) sub_5_Octadecanol->reactor Charge reagent_EO Ethylene Oxide (EO) (Hydrophilic Building Block) reagent_EO->reactor Feed catalyst Catalyst (e.g., Mg-based) catalyst->reactor Add purification Purification (Catalyst Neutralization/Removal) reactor->purification Reaction Product product This compound Ethoxylate (Non-ionic Surfactant) purification->product

Caption: Workflow for the ethoxylation of this compound.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a dry, nitrogen-purged pressurized reactor with this compound (1.0 mole equivalent).

  • Catalyst Introduction: Add a catalytic amount of a suitable catalyst, such as a phenolic activated magnesium catalyst (e.g., 1-5 mol%).[9]

  • Inerting and Heating: Seal the reactor, purge again with nitrogen, and heat the mixture to the desired reaction temperature, typically between 120°C and 200°C.[9]

  • Ethylene Oxide Feed: Introduce ethylene oxide (EO) into the reactor under controlled pressure (e.g., 20-200 psig). The amount of EO added determines the average number of ethoxylate units in the final product. The reaction is exothermic and requires careful temperature management.

  • Reaction Digestion: After the EO feed is complete, maintain the reaction temperature for a "digestion" period (e.g., 1-2 hours) to ensure complete reaction of the ethylene oxide.

  • Cooling and Neutralization: Cool the reactor to below 100°C. Neutralize the catalyst with an acid (e.g., acetic or phosphoric acid) if necessary.

  • Purification: The product can be filtered to remove catalyst residues. The final product is a this compound ethoxylate.

Protocol 2: Synthesis of Anionic Surfactants via Sulfation

Sulfation introduces a highly polar sulfate group (-OSO₃H) onto the this compound molecule, which is then neutralized to form a salt (e.g., sodium salt). This creates a potent anionic surfactant. Alcohol sulfates are key components in detergents and personal care products due to their excellent detergency and foaming properties.[10]

Causality: The reaction is a highly exothermic electrophilic addition of sulfur trioxide (SO₃) to the hydroxyl group. Due to the speed and high heat of reaction, this process is almost exclusively carried out in continuous falling film reactors. This reactor design allows for efficient heat removal and precise control over the reaction by creating a thin film of the alcohol that reacts with a stream of gaseous SO₃.[10]

Sulfation_Workflow sub_5_Octadecanol Liquid this compound (Heated) reactor Falling Film Reactor (Cooled Walls) sub_5_Octadecanol->reactor Liquid Feed reagent_SO3 Gaseous SO₃ / Air Mixture reagent_SO3->reactor Gas Feed intermediate 5-Octadecyl Hydrogen Sulfate (Acidic Intermediate) reactor->intermediate Highly Exothermic Reaction neutralization Neutralization (e.g., NaOH solution) intermediate->neutralization product Sodium 5-Octadecyl Sulfate (Anionic Surfactant) neutralization->product

Caption: Workflow for the sulfation of this compound.

Step-by-Step Methodology:

  • Feed Preparation: Melt the this compound and preheat it to the reaction inlet temperature. Prepare a gaseous mixture of sulfur trioxide (SO₃) diluted with dry air.

  • Reaction: Introduce the molten this compound and the SO₃/air mixture concurrently into the top of a falling film reactor. The alcohol will form a thin, laminar film along the cooled inner walls of the reactor.[10]

  • Heat Exchange: The heat of reaction (approx. -150 kJ/mol) is rapidly transferred through the reactor walls to a coolant stream.[10]

  • Aging: The resulting acidic intermediate (5-octadecyl hydrogen sulfate) is collected from the bottom of the reactor and may be passed through a multi-pipe "aging" unit to ensure the reaction goes to completion.

  • Neutralization: The acidic product is immediately fed into a neutralization loop where it is mixed with an aqueous solution of a base (e.g., sodium hydroxide) under controlled pH and temperature to yield the final anionic surfactant salt.

Protocol 3: Synthesis of Emulsifiers via Esterification

Esterification of this compound with polyols or hydroxy acids creates non-ionic emulsifiers widely used in pharmaceuticals, cosmetics, and food products.[11] The resulting ester linkage connects the lipophilic C18 chain to a new hydrophilic moiety.

Causality: This is a condensation reaction where the hydroxyl group of this compound reacts with a carboxylic acid group, typically under heat and with an acid catalyst, to form an ester and water. The choice of the acid (e.g., lactic acid, citric acid) determines the properties of the final emulsifier.[12]

Step-by-Step Methodology (Example: Citrate Ester):

  • Reactant Charging: In a glass reactor equipped with a stirrer, thermometer, and a distillation setup to remove water, charge this compound, citric acid, and optionally another hydroxy acid like lactic acid in the desired molar ratios.[12]

  • Heating and Catalysis: Heat the mixture to 150-160°C.[12] While the reaction can proceed without a catalyst, an acid catalyst like ZnCl₂ can be used.[11]

  • Water Removal: The reaction produces water as a byproduct. Continuously remove the water via distillation to drive the equilibrium towards the ester product.

  • Reaction Monitoring: Monitor the reaction progress by measuring the acid number of the mixture. The reaction is considered complete when the acid number stabilizes.

  • Cooling and Salification (Optional): Cool the resulting waxy product. For some applications, the remaining free carboxylic acid groups on the citrate moiety can be salified (neutralized) with a base like sodium hydroxide to create an anionic emulsifier.[12]

Applications in Drug Development and Research

Surfactants and emulsifiers derived from this compound are integral to pharmaceutical and cosmetic formulations. Their primary function is to create stable, homogenous mixtures of immiscible components, such as oil and water.

  • Topical Formulations: They are used as emulsifiers, thickeners, and stabilizers in creams, lotions, and ointments, enhancing both the physical stability and the sensory feel of the product.[2] this compound itself can act as a consistency enhancer in these systems.[13]

  • Drug Delivery: These surfactants can form micelles or microemulsions to solubilize poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability.

  • Penetration Enhancement: Certain derivatives have been investigated for their ability to act as transdermal penetration enhancers, facilitating the delivery of APIs through the skin.

Concluding Remarks

This compound is a versatile and valuable precursor in the synthesis of a broad spectrum of surfactants and emulsifiers. By selecting the appropriate chemical modification—ethoxylation, sulfation, or esterification—researchers can design and produce surface-active agents with tailored HLB values and functionalities. The protocols outlined herein provide a robust framework for the synthesis of these compounds, grounded in an understanding of the chemical principles that govern their formation and function. This enables the development of advanced formulations for the pharmaceutical, cosmetic, and broader chemical industries.

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Troubleshooting & Optimization

5-Octadecanol purification by fractional distillation in vacuo

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 5-Octadecanol Purification by Fractional Distillation in Vacuo >

Welcome to the dedicated support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this long-chain secondary alcohol. Here, we provide in-depth troubleshooting guidance and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: The Challenge of Purifying this compound

This compound, a C18 secondary fatty alcohol, presents unique purification challenges due to its high boiling point and waxy, solid nature at room temperature.[1] Fractional distillation in vacuo is the method of choice to mitigate thermal degradation and effectively separate it from closely boiling impurities.[2][3][4] This guide will address common issues encountered during this process, providing both practical solutions and the scientific rationale behind them.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the fractional distillation of this compound.

Issue 1: Inconsistent or Low Vacuum Pressure

Question: I'm struggling to achieve and maintain the target vacuum level for my distillation. The vacuum gauge reading is fluctuating, or I can't get it below a certain pressure. What's causing this and how can I fix it?

Answer: Achieving a stable and deep vacuum is critical for lowering the boiling point of this compound and preventing thermal decomposition.[2][3][4] Fluctuations or an inability to reach the desired pressure typically point to leaks in the system or issues with the vacuum pump.

Step-by-Step Troubleshooting:

  • Systematic Leak Detection:

    • Joints and Connections: Carefully inspect all ground glass joints, O-rings, and tubing connections. A small amount of high-vacuum grease on ground glass joints can often resolve minor leaks, but be cautious to avoid contaminating your product.[5]

    • Leak Detector: If available, use a vacuum leak detector to systematically check each connection point. Alternatively, a soap solution can be carefully applied to suspected leak areas; the formation of bubbles will indicate a leak.[6]

  • Vacuum Pump Maintenance:

    • Oil Change: The oil in rotary vane pumps can become contaminated with volatile compounds from previous distillations, reducing its efficiency. A regular oil change schedule is crucial.

    • Cold Trap: Ensure your cold trap (if used) is sufficiently cold (e.g., with a dry ice/acetone slurry or a cryocooler). A saturated or ineffective cold trap will allow volatile substances to enter and contaminate the pump.[6]

  • Glassware Integrity:

    • Inspect all glassware for hairline cracks or star cracks, which can compromise the vacuum, especially under thermal stress.

Causality: The relationship between pressure and boiling point is fundamental to vacuum distillation.[2][7] By reducing the pressure, you lower the temperature at which this compound will boil, thus preventing the high temperatures that could cause it to decompose.[3]

Issue 2: "Bumping" or Uncontrolled Boiling

Question: My this compound is boiling too vigorously, causing it to "bump" up into the distillation column and contaminate the distillate. How can I prevent this?

Answer: Bumping is a common issue when distilling high-boiling point, viscous liquids under vacuum. It occurs when the liquid superheats and then boils suddenly and violently.

Solutions:

  • Stirring: The most effective method to prevent bumping is vigorous and constant stirring of the distillation pot. Use a magnetic stir bar and a stir plate.[8] This provides nucleation sites for smooth boiling.

  • Boiling Chips: While traditional boiling chips are less effective under vacuum, specialized microporous boiling chips can sometimes be used. However, they should not be added to hot liquid.

  • Nitrogen Bleed: A very fine stream of an inert gas like nitrogen can be introduced into the bottom of the distillation flask through a capillary tube. This provides a steady stream of bubbles to promote even boiling.

Why it Happens: In a smooth-surfaced glass flask under vacuum, there are few nucleation sites for bubbles to form. This allows the liquid to heat beyond its boiling point at that pressure. When a bubble does form, the rapid expansion of vapor causes the violent "bump."

Issue 3: Product Discoloration or Degradation

Question: The collected this compound distillate has a yellow or brown tint, suggesting it has decomposed. How can I avoid this?

Answer: Discoloration is a clear indicator of thermal degradation.[6] This is particularly relevant for long-chain alcohols which can undergo dehydration or oxidation at elevated temperatures.

Preventative Measures:

  • Optimize Vacuum and Temperature: The primary goal is to distill at the lowest possible temperature. This requires achieving the best possible vacuum. Refer to the table below for estimated boiling points at various pressures.

  • Heating Mantle and Insulation: Use a heating mantle that fits the distillation flask snugly to ensure even heating. Insulating the distillation column with glass wool or aluminum foil will help maintain the temperature gradient necessary for efficient fractionation.

  • Minimize Distillation Time: Prolonged exposure to heat, even at reduced temperatures, can lead to degradation. Plan your distillation to be as efficient as possible.

Table 1: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760361[1]
15~210[9]
1~160-170
0.1~120-130

Note: These are estimated values. The actual boiling point will depend on the purity of the starting material and the accuracy of the pressure measurement.

Issue 4: Poor Separation of Impurities

Question: I'm not achieving the desired purity. My analytical results show that impurities are co-distilling with the this compound. How can I improve the separation?

Answer: Inefficient separation during fractional distillation is often due to an inadequate number of theoretical plates in the distillation column or an incorrect reflux ratio.

Improving Separation Efficiency:

  • Column Packing: The choice of column packing material is crucial for providing a large surface area for vapor-liquid equilibrium.[10][11] For viscous compounds like this compound, structured packing or protruded metal packing (like Pro-Pak®) can be very effective as they offer high efficiency and low pressure drop.[12] Glass helices or Raschig rings are also common choices.[10][13]

  • Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation rate. For difficult separations, a higher reflux ratio is necessary.

  • Column Length: A longer distillation column will provide more theoretical plates and thus better separation.

Workflow for Optimizing Separation:

Caption: Workflow for optimizing the fractional distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound may contain unreacted starting materials, byproducts from the synthesis, and other long-chain alcohols with similar boiling points.[14][15] These can include isomers of octadecanol, as well as shorter and longer chain alcohols like hexadecanol and eicosanol.[14]

Q2: What type of vacuum pump is recommended for this application?

A2: A two-stage rotary vane pump is generally suitable for achieving the vacuum levels required for the distillation of high-boiling-point compounds like this compound. For a cleaner system and to avoid oil back-streaming, a dry scroll pump or a diaphragm pump can also be used, though they may not reach the same ultimate vacuum as an oil-sealed pump.

Q3: Are there any specific safety precautions I should take?

A3: Yes, vacuum distillation has inherent risks.

  • Implosion Hazard: Always inspect glassware for cracks or defects before use. A vacuum implosion can scatter glass fragments. It is highly recommended to work in a fume hood with the sash down.[8]

  • Flammability: this compound is combustible at high temperatures.[16] Ensure there are no open flames or spark sources near the apparatus.[17][18] Have appropriate fire extinguishing equipment readily available.[19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[18][20]

Q4: How should I properly shut down the distillation apparatus?

A4: To safely shut down the system:

  • Remove the heating mantle and allow the distillation pot to cool.

  • Slowly and carefully vent the system to atmospheric pressure by introducing an inert gas like nitrogen or by opening a stopcock. Abruptly venting can cause air to rush in and potentially break the glassware or oxidize the hot product.

  • Turn off the vacuum pump.

  • Once the apparatus is at room temperature and atmospheric pressure, it can be disassembled.

References

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  • KBK Chem-Engineering. (n.d.). Distillation “K-SUPER” Hydro-EXTRACTIVE VACUUM DISTILLATION. Retrieved from [Link]

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Optimizing storage conditions for 5-Octadecanol to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Octadecanol. This resource is designed for our valued partners in research, science, and drug development. My goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to ensure the stability and integrity of this compound in your critical applications. Below, you will find a series of troubleshooting guides and frequently asked questions drawn from extensive field experience and established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Question 1: What is this compound and what are its key physical properties?

This compound is a long-chain fatty alcohol, an organic compound characterized by an 18-carbon chain with a hydroxyl (-OH) group at the fifth carbon position.[1] At room temperature, it is a white, waxy solid, often appearing as flakes or granules with a faint, characteristic odor.[1][2] Its long hydrocarbon chain makes it insoluble in water but soluble in many organic solvents such as ethanol and ether.[1][3][4][5] This lipophilic nature is fundamental to its use as an emollient, emulsifier, and thickening agent in various formulations.[6][7]

Table 1: Physicochemical Properties of Octadecanol Isomers (Primarily 1-Octadecanol)

PropertyValueSource(s)
Molecular Formula C₁₈H₃₈O[3][8][9]
Molecular Weight ~270.5 g/mol [8][9]
Appearance White, waxy solid (flakes or granules)[1][2][10]
Melting Point 56-60 °C (133-140 °F)[4][6][8][10]
Boiling Point 210 °C @ 15 mmHg[8]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[1][3][4][5]
Density ~0.812 g/cm³[1][4]

Question 2: What are the optimal, long-term storage conditions for this compound?

Based on the chemical properties of long-chain fatty alcohols, this compound is chemically stable under normal conditions and has an indefinite shelf-life if stored properly.[2][8] The primary goal of storage is to prevent physical changes and contamination.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale & In-depth Explanation
Temperature Cool, dry place; Generally recommended below 20°C.[11] Avoid temperatures above 85°C.[8]While stable, storing at a consistent, cool temperature well below its melting point (~58°C) prevents cyclical melting/solidification which can alter the material's physical form (e.g., caking) and potentially trap moisture. High temperatures can increase the rate of any potential oxidative degradation.
Atmosphere Well-sealed/tightly closed container.[10][12] For high-purity applications, consider blanketing with an inert gas (e.g., Nitrogen, Argon).[13]A sealed container prevents contamination from airborne particulates and moisture.[11] Long-chain alcohols can slowly oxidize over time in the presence of oxygen; an inert gas blanket displaces oxygen, providing the ultimate protection against this pathway, which is critical for applications sensitive to trace impurities.
Humidity Dry environment.Although not strongly hygroscopic, keeping the material dry prevents moisture absorption which could affect its performance in water-sensitive formulations.[11]
Light Exposure Store away from direct sunlight.[14]While saturated fatty alcohols are not highly photosensitive, prolonged exposure to UV light can initiate oxidative processes. Storing in an opaque or amber container in a dark location is a best practice.

Part 2: Troubleshooting Guide - Degradation and Purity

This section provides a logical framework for identifying, preventing, and addressing potential degradation of this compound.

Question 3: I suspect my this compound has degraded. What are the common signs?

Degradation in long-chain fatty alcohols is typically slow and often related to oxidation. The primary indicators are often subtle changes in physical or chemical properties.

  • Visual Changes: Look for a change from a uniform white color to a yellowish tint. Any discoloration can be a sign of oxidation or contamination.[13]

  • Odor: The material should have a faint, bland odor.[2] The development of a rancid or sharp odor is a clear indicator of oxidative degradation.

  • Performance Issues: In experiments, degraded material may fail to perform as expected. This could manifest as instability in emulsions, changes in viscosity in a final product, or unexpected side-reactions in a synthesis.

  • Solubility Changes: A pure sample should dissolve completely in a solvent like warm ethanol to form a clear, colorless solution.[4] The presence of insoluble particulates or a hazy appearance after dissolution can indicate impurities or degradation products.[4]

Question 4: What chemical processes cause degradation and how can they be prevented?

The primary degradation pathway for a saturated fatty alcohol like this compound is oxidation. This process is accelerated by heat, light, and the presence of metal ion contaminants.

  • Mechanism: Oxidation typically occurs via a free-radical mechanism. An initiator (like UV light or heat) can cause the abstraction of a hydrogen atom from the carbon chain, creating a carbon radical. This radical reacts with oxygen to form a peroxyl radical, which can then propagate a chain reaction, leading to the formation of hydroperoxides. These hydroperoxides are unstable and can break down into various secondary oxidation products, such as aldehydes and ketones, which are responsible for off-odors and discoloration.

  • Prevention: The key to prevention lies in rigorously controlling the storage conditions as outlined in Table 2.

    • Exclude Oxygen: Use tightly sealed containers and, for maximum protection, an inert gas blanket.[13]

    • Control Temperature: Store in a cool environment away from heat sources.[10][12]

    • Avoid Light: Use opaque containers and store in the dark.[14]

    • Prevent Contamination: Do not store near strong oxidizing agents (e.g., peroxides, nitrates) or strong acids.[8][15][16] Ensure all storage containers and handling tools are clean and free of rust or other metal residues, which can catalyze oxidation.[13]

dot graph TD { subgraph "Degradation Pathway for this compound" direction LR A[this compound(Stable C18H38O)] -->|Initiators| B(Carbon Radical); B -->|O₂ (Oxygen)| C(Peroxyl Radical); C -->|Chain Reaction| D[Hydroperoxides(Unstable)]; D --> E[Secondary Oxidation Products(Aldehydes, Ketones)]; end

} enddot Caption: Factors leading to the oxidative degradation of this compound.

Question 5: How can I perform a quality control check on my stored this compound?

You can perform checks ranging from a simple benchtop test to more sophisticated analytical methods.

Protocol 1: Simple Purity Check (Ethanol Solubility Test)

This protocol is a rapid, qualitative assessment of purity based on established pharmacopeia methods.[4]

Objective: To visually inspect for impurities or degradation products.

Materials:

  • This compound sample

  • 20 mL glass vial or test tube

  • Ethanol (95% or higher)

  • Water bath or hot plate

  • White background for observation

Procedure:

  • Weigh 0.50 g of your this compound sample and place it into the glass vial.

  • Add 20 mL of ethanol to the vial.

  • Gently warm the mixture in a water bath (not to exceed 60°C) while swirling until the solid is fully dissolved.

  • Remove the vial from the heat and allow it to cool to room temperature.

  • Observe the solution against a white background.

  • Interpretation: The solution should be clear and colorless.[4] If the solution appears hazy, turbid, or has a yellow tint, it suggests the presence of impurities or degradation byproducts.

Protocol 2: Advanced Purity Analysis (GC-FID Outline)

For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method. Fatty alcohols are typically derivatized to make them more volatile for GC analysis.[17][18]

Objective: To quantify the purity of this compound and identify any degradation products or contaminants.

Methodology Outline:

  • Sample Preparation & Derivatization:

    • Accurately weigh the this compound sample.

    • Dissolve it in an appropriate solvent (e.g., chloroform).

    • Derivatize the alcohol's hydroxyl group. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17] This replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility.

  • GC-FID Analysis:

    • Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column like a CP-Sil 8 CB).[18]

    • Run a temperature program that effectively separates the this compound-TMS ether from any potential lower or higher boiling point impurities.

    • The Flame Ionization Detector (FID) will generate a signal proportional to the amount of carbon-containing compound eluting from the column.

  • Data Interpretation:

    • The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

    • The presence of additional peaks may indicate impurities from synthesis, contamination, or degradation products.

dot graph flowchart { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2];

} enddot Caption: Decision workflow for assessing this compound quality.

References

  • This compound - Solubility of Things. (n.d.).
  • Fatty Alcohol MSDS. (2005, October 9).
  • SURFOL 1416 Fatty Alcohol. (n.d.). Huntsman Corporation.
  • SAFETY DATA SHEET: 1-Octadecanol. (2009, September 22).
  • Safety data sheet: 1-Octadecanol. (2023, October 31). CPAchem.
  • CAS 112-92-5: Stearyl alcohol. (n.d.). CymitQuimica.
  • OCTADECANOL (STEARYL ALCOHOL). (n.d.). Ataman Kimya.
  • [Chemical Knowledge]:Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds. (n.d.).
  • octadecanol. (n.d.). ChemBK.
  • Fatty alcohol analysis. (n.d.). Cyberlipid.
  • Understanding Octadecanol: Properties, Benefits, and Manufacturer Insights. (n.d.).
  • Laboratory study of fatty alcohols. (n.d.). FILAB.
  • Safety Data Sheet. (2015, March 19). Fisher Scientific.
  • SATURATED OCTADECANOL (STEARYL ALCOHOL). (n.d.). Ataman Kimya.
  • Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth. (n.d.). PubMed.
  • 112-92-5(1-Octadecanol) Product Description. (n.d.). ChemicalBook.
  • Analysis of fatty alcohols in olive oil. (n.d.). Agilent Technologies, Inc.
  • stearyl alcohol, 112-92-5. (n.d.). The Good Scents Company.
  • ICSC 1610 - 1-OCTADECANOL. (n.d.). Inchem.org.
  • 1-Octadecanol SDS (Safety Data Sheet). (n.d.). Flinn Scientific.
  • Stearyl Alcohol - Supplier & Distributor. (n.d.). Hanson Chemicals.
  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.).
  • Supporting Information for Low-Priority Substance 1-Octadecanol (CASRN 112-92-5) Final Designation. (2020, February 20). EPA.
  • 1-OCTADECANOL CAS N°: 112-92-5. (n.d.). OECD Existing Chemicals Database.

Sources

Technical Support Center: Synthesis of 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Octadecanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity in their synthesis protocols. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations, actionable troubleshooting steps, and validated protocols. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues Related to Grignard Synthesis

Question 1: My Grignard reaction for the synthesis of this compound from an ester (e.g., ethyl pentanoate and tridecylmagnesium bromide) is resulting in a very low yield. What are the likely causes?

Low yields in Grignard reactions involving the synthesis of long-chain alcohols are frequently due to a few critical factors. The primary culprits are often related to the purity of reagents and the reaction conditions.

  • Moisture and Protic Impurities: Grignard reagents are extremely potent bases and will react readily with any source of protons, including water, alcohols, or even acidic functional groups on your starting materials. This will quench the Grignard reagent, rendering it inactive for the desired reaction with the ester.

  • Side Reactions: The reaction of a Grignard reagent with an ester proceeds through a ketone intermediate.[1][2] If the reaction is not carefully controlled, several side reactions can occur. The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ester and leading to enolate formation, which will not lead to the desired product.[3]

  • Incomplete Reaction: Due to the long, sterically hindering alkyl chains, the reaction may be slow to go to completion. Insufficient reaction time or suboptimal temperature can result in a significant amount of unreacted starting material.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). All solvents (typically anhydrous diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Verify Reagent Quality: Use freshly prepared or newly purchased Grignard reagent. If preparing it yourself, ensure the magnesium turnings are activated and the alkyl halide is pure. The ester starting material should be free of acidic impurities and water.

  • Optimize Reaction Temperature: The initial addition of the Grignard reagent to the ester should be performed at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm and minimize side reactions. After the initial addition, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ester. The reaction should only be quenched once the starting material is fully consumed.

Question 2: I am observing a significant amount of a ketone byproduct in my Grignard reaction to produce this compound. How can I minimize its formation?

The formation of a ketone byproduct is a common issue when synthesizing tertiary alcohols from esters using Grignard reagents.[1][2] The reaction proceeds in two steps: the first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which then reacts with a second equivalent to yield the tertiary alcohol.[4] If the reaction stalls at the ketone stage, it is likely due to steric hindrance or insufficient Grignard reagent.

Troubleshooting Protocol:

  • Use Excess Grignard Reagent: To drive the reaction to completion and ensure the ketone intermediate is fully converted to the tertiary alcohol, use a molar excess of the Grignard reagent (at least 2.5 to 3 equivalents).

  • Increase Reaction Time and/or Temperature: For sterically hindered substrates, a longer reaction time or gentle heating (refluxing in THF) after the initial addition may be necessary to push the reaction to completion.

  • Consider an Alternative Route: If ketone formation remains a significant issue, consider a two-step synthesis. First, synthesize the ketone (5-octadecanone) and then react it with the appropriate Grignard reagent in a separate step to produce this compound. This provides better control over the reaction.

Section 2: Challenges in Ester Reduction

Question 3: My reduction of an ester (e.g., ethyl pentadecanoate) with Lithium Aluminum Hydride (LAH) to produce this compound is giving a poor yield. What should I investigate?

Lithium Aluminum Hydride (LAH) is a powerful reducing agent, but its reactivity also makes it highly sensitive to reaction conditions.[5][6] Low yields in LAH reductions are often traced back to reagent purity, stoichiometry, and the workup procedure.

  • Reagent Inactivation: LAH reacts violently with water and other protic solvents. Any moisture in the reaction setup or solvents will consume the LAH, reducing the amount available for the ester reduction.[7]

  • Insufficient LAH: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[5] Using an insufficient amount of LAH will result in incomplete reaction.

  • Workup Issues: The quenching and workup of an LAH reaction are critical for isolating the final product. Improper quenching can lead to the formation of aluminum salts that can trap the product, making it difficult to extract.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: As with Grignard reactions, all glassware and solvents must be scrupulously dried. The reaction should be carried out under an inert atmosphere.

  • Use Excess LAH: It is common practice to use a slight excess of LAH (e.g., 1.5 to 2 equivalents relative to the ester) to ensure the reaction goes to completion and to account for any minor sources of moisture.[5]

  • Careful Quenching: The reaction should be cooled in an ice bath before quenching. A common and effective quenching procedure is the Fieser workup: slowly add water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to produce a granular aluminum salt that is easily filtered off.

  • Purity of Starting Material: Ensure your ester starting material is pure and free from any acidic impurities that could react with the LAH.[7]

Question 4: Can I use Sodium Borohydride (NaBH₄) to reduce my ester to this compound?

Sodium borohydride (NaBH₄) is generally not a suitable reagent for the reduction of esters to alcohols under standard conditions.[5][6] It is a much milder reducing agent than LAH and is typically used for the reduction of aldehydes and ketones. While some protocols exist for ester reduction using NaBH₄, they often require high temperatures, specialized solvents, or additives, and the reaction times are typically very long. For a more reliable and efficient reduction of an ester to an alcohol, LAH or catalytic hydrogenation are the preferred methods.[6]

Section 3: Catalytic Hydrogenation Issues

Question 5: I am attempting to synthesize this compound via catalytic hydrogenation of a fatty acid ester, but the reaction is very slow and incomplete. What can I do to improve the efficiency?

Catalytic hydrogenation is a powerful and scalable method for the reduction of esters, but it is highly dependent on several parameters.[8][9]

  • Catalyst Activity: The choice of catalyst is crucial. Common catalysts for ester hydrogenation include copper chromite, ruthenium, and nickel-based catalysts.[10][11] The catalyst may be old or deactivated, leading to poor performance.

  • Reaction Conditions: Ester hydrogenation typically requires high pressures of hydrogen and elevated temperatures.[8][12] Insufficient pressure or temperature will result in a slow or incomplete reaction.

  • Substrate Purity: Impurities in the ester substrate, such as sulfur compounds, can poison the catalyst and inhibit the reaction.

Troubleshooting Protocol:

  • Catalyst Selection and Handling: Ensure you are using a catalyst that is appropriate for ester reduction. Handle the catalyst under an inert atmosphere if it is pyrophoric. Use a fresh batch of catalyst if you suspect the current one is deactivated.

  • Optimize Reaction Parameters: Consult the literature for the optimal temperature and pressure for your specific catalyst and substrate. A typical starting point for copper chromite catalysts is 200-300 °C and 200-300 atm of hydrogen pressure.[8]

  • Ensure Substrate Purity: Purify your starting ester to remove any potential catalyst poisons.

  • Agitation: Ensure efficient stirring or agitation to maximize the contact between the substrate, hydrogen, and the catalyst surface.

ParameterTypical Range for Ester HydrogenationPotential Issue if Not Optimal
Temperature 150 - 300 °CSlow reaction rate, incomplete conversion
Hydrogen Pressure 100 - 300 atmInsufficient hydrogen availability, slow reaction
Catalyst Loading 1 - 10 wt%Incomplete reaction, long reaction times
Agitation Speed > 500 RPMPoor mass transfer, localized overheating
Section 4: Purification and Characterization

Question 6: I am having difficulty purifying my crude this compound. It is a waxy solid and difficult to handle. What are the best purification methods?

This compound is a long-chain fatty alcohol, which exists as a white, waxy solid at room temperature with a melting point of around 57-59 °C.[13][14][15] Its physical properties can make purification challenging.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, solvents like ethanol, acetone, or hexane could be good starting points.

  • Column Chromatography: While possible, chromatography of waxy solids can be difficult. It is important to choose a solvent system that allows for good separation of the product from impurities without causing the product to solidify on the column. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.

  • Distillation: Due to its high boiling point (around 361 °C at atmospheric pressure), distillation is generally not a practical method for purifying this compound in a standard laboratory setting as it may lead to decomposition.[13] Vacuum distillation could be an option, but specialized equipment is required.

Troubleshooting Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) at room temperature and with heating. A good recrystallization solvent will fully dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Hot Filtration: If there are insoluble impurities in your hot solution, perform a hot filtration to remove them before allowing the solution to cool.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any remaining impurities.

Experimental Workflows and Diagrams

Workflow 1: Troubleshooting Low Yield in a Grignard Reaction

Grignard Troubleshooting start Low Yield in Grignard Synthesis of this compound check_conditions Verify Anhydrous Conditions (Dry Glassware & Solvents) start->check_conditions check_reagents Assess Reagent Quality (Fresh Grignard, Pure Ester) check_conditions->check_reagents Conditions OK optimize_temp Optimize Reaction Temperature (Low Temp Addition, RT Stir) check_conditions->optimize_temp Conditions Not OK check_stoichiometry Check Stoichiometry (Excess Grignard Reagent?) check_reagents->check_stoichiometry Reagents OK failure Yield Still Low check_reagents->failure Reagents Impure monitor_reaction Monitor Reaction Progress (TLC/GC) check_stoichiometry->monitor_reaction Stoichiometry OK check_stoichiometry->failure Stoichiometry Incorrect optimize_temp->monitor_reaction monitor_reaction->optimize_temp Reaction Incomplete success Improved Yield monitor_reaction->success Reaction Complete re_evaluate Re-evaluate Synthetic Route failure->re_evaluate

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Workflow 2: General Purification Strategy for this compound

Purification Workflow start Crude this compound (Waxy Solid) recrystallization Attempt Recrystallization (Solvent Screening) start->recrystallization column_chromatography Column Chromatography (Hexane/EtOAc Gradient) recrystallization->column_chromatography Unsuccessful pure_product Pure this compound recrystallization->pure_product Successful column_chromatography->pure_product Successful impure_product Product Still Impure column_chromatography->impure_product Unsuccessful characterization Characterize Product (NMR, IR, Melting Point) pure_product->characterization impure_product->recrystallization Re-attempt Purification

Caption: Purification strategy for crude this compound.

References

  • This compound - Solubility of Things. (n.d.). Retrieved from [Link]

  • Safronov, A., et al. (2018). Highly Efficient Tetradentate Ruthenium Catalyst for Ester Reduction: Especially for Hydrogenation of Fatty Acid Esters. Organic Letters. Retrieved from [Link]

  • Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. (n.d.). OrgoSolver. Retrieved from [Link]

  • Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage?. (n.d.). Pearson. Retrieved from [Link]

  • Hydrogenation of fatty acid methyl esters to fatty alcohols at supercritical conditions. (1999). JAOCS. Retrieved from [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic Hydrogenation of Fatty Acid Methyl Esters. (2011). ResearchGate. Retrieved from [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2021, September 30). YouTube. Retrieved from [Link]

  • octadecanol. (n.d.). ChemBK. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Side Reactions in a Grignard Synthesis. (1999). Journal of Chemical Education. Retrieved from [Link]

  • Highly selective and efficient hydrogenation of fatty acids to alcohols using NiMo@C catalyst. (2020). Applied Catalysis B: Environmental. Retrieved from [Link]

  • OCTADECANOL (STEARYL ALCOHOL). (n.d.). Ataman Kimya. Retrieved from [Link]

  • What are the synthetic methods of 1-Octadecanol?. (2023, March 6). BLOOM TECH. Retrieved from [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • Method for the Production of Primary Long-Chain Alcohols. (2008). Google Patents.
  • Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. (2022). Impactfactor. Retrieved from [Link]

  • 19.7b Wittig Reaction. (2021, April 6). YouTube. Retrieved from [Link]

  • Chromatographic purification of higher fatty alcohols. (1959). Google Patents.
  • N-OCTADECANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020, November 23). Reddit. Retrieved from [Link]

  • Long Alkyl Chain Alcohols as Co-solvent, Precipitant, and Extraction Medium in Ionic Liquid Pretreatment. (2015, July 31). Intellectual Property Office. Retrieved from [Link]

  • Stearyl Alcohol. (n.d.). PubChem. Retrieved from [Link]

  • Purification and enzymatic characterization of alcohol dehydrogenase from Arabidopsis thaliana. (2013). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 5-Octadecanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing 5-Octadecanol in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to successfully formulate this long-chain fatty alcohol for your experimental needs.

Introduction: The Challenge of Solubilizing this compound

This compound, a saturated fatty alcohol with an 18-carbon chain, is a white, waxy solid at room temperature.[1][2] Its long hydrocarbon tail renders it highly hydrophobic and practically insoluble in water.[1][3][4] However, it exhibits solubility in organic solvents such as ethanol, ether, and chloroform.[2][3][4] This pronounced lipophilicity presents a significant hurdle for its application in aqueous-based systems, which are common in biological and pharmaceutical research. This guide will explore various techniques to overcome this solubility issue, enabling its use in a wide array of applications, from cosmetics and personal care products to the pharmaceutical industry where it can act as an emulsifier, thickener, or stabilizer.[3]

Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₈H₃₈O[1][2]
Molecular Weight 270.49 g/mol [1][2]
Appearance White, waxy solid (flakes or granules)[1][3]
Melting Point 56-59 °C[5][6]
Boiling Point 210 °C at 15 mmHg[3][5]
Water Solubility Insoluble (approx. 1.1 x 10⁻³ mg/L)[1][5]
Organic Solvent Solubility Soluble in ethanol, ether, acetone, benzene, chloroform[2][3][4]

Troubleshooting Guides & Methodologies

This section provides detailed, step-by-step protocols for common and advanced techniques to solubilize this compound in aqueous media. Each guide explains the underlying scientific principles and offers troubleshooting tips for common issues.

Method 1: Co-Solvency

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8][9] This change in polarity lowers the interfacial tension between the hydrophobic this compound and the aqueous phase, thereby increasing its solubility.[10][11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][11]

Experimental Workflow for Co-Solvency

CoSolvencyWorkflow A Dissolve this compound in Co-solvent C Titrate Co-solvent Solution into Aqueous Phase A->C Heated if necessary B Prepare Aqueous Phase B->C D Observe for Precipitation C->D Under constant stirring E Optimize Ratio D->E If precipitation occurs, adjust ratio

Caption: Workflow for the co-solvency method.

Step-by-Step Protocol:

  • Select a Co-solvent: Choose a biocompatible co-solvent in which this compound is highly soluble (e.g., ethanol, isopropanol, PEG 400).[12]

  • Prepare a Concentrated Stock Solution: Dissolve the desired amount of this compound in the chosen co-solvent. Gentle heating (to just above its melting point of 56-59°C) can aid dissolution.

  • Prepare the Aqueous Phase: Measure the required volume of your aqueous buffer or water.

  • Titration and Mixing: Slowly add the this compound/co-solvent stock solution to the aqueous phase while stirring vigorously.

  • Observation and Optimization: Observe the solution for any signs of precipitation or cloudiness. The final concentration of the co-solvent should be kept to a minimum to avoid potential toxicity or unwanted effects in your experimental system.

Troubleshooting:

  • Precipitation upon addition to the aqueous phase:

    • Cause: The final concentration of the co-solvent is too low to maintain the solubility of this compound.

    • Solution: Increase the proportion of the co-solvent in the final mixture. However, be mindful of the tolerance of your experimental system to the co-solvent.

  • Solution becomes cloudy over time:

    • Cause: The solution may be supersaturated, or temperature fluctuations are causing the this compound to come out of solution.

    • Solution: Prepare fresh solutions before use. Store the solution at a constant temperature. Consider using a slightly higher co-solvent concentration.

Method 2: Surfactant-Mediated Solubilization (Micellar Systems & Emulsions)

Scientific Rationale: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail.[13][14] Above a certain concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in aqueous solutions. The hydrophobic tails form a core, creating a microenvironment where non-polar molecules like this compound can be entrapped and effectively "dissolved" in the bulk aqueous phase. For higher concentrations of this compound, an emulsion can be formed, where the fatty alcohol constitutes an oil phase stabilized by the surfactant.[13][15]

Mechanism of Micellar Solubilization

Caption: Micellar solubilization of this compound.

Step-by-Step Protocol for Emulsification:

  • Select a Surfactant: Choose a suitable non-ionic surfactant such as Polysorbate 80 (Tween 80) or a fatty alcohol ethoxylate.[13] The choice may depend on the required Hydrophilic-Lipophilic Balance (HLB) for your specific application.

  • Melt the this compound: Heat the this compound to a temperature above its melting point (e.g., 65-70°C).

  • Prepare the Aqueous Phase: In a separate vessel, heat the aqueous phase containing the surfactant to the same temperature.

  • Combine the Phases: Slowly add the molten this compound to the heated aqueous surfactant solution under high-shear mixing (e.g., using a homogenizer or sonicator).

  • Cooling: Continue mixing while allowing the emulsion to cool to room temperature.

Troubleshooting:

  • Emulsion breaks or phase separation occurs:

    • Cause: Insufficient surfactant concentration, inappropriate HLB value of the surfactant, or inadequate homogenization.

    • Solution: Increase the surfactant concentration. Experiment with different surfactants or a combination of surfactants to achieve the optimal HLB. Increase the homogenization time or intensity.

  • Formation of large particles or crystals upon cooling:

    • Cause: The cooling rate is too slow, allowing the this compound to crystallize.

    • Solution: Increase the cooling rate by using an ice bath while continuing to stir.

Method 3: Cyclodextrin Inclusion Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17][18] They can encapsulate hydrophobic "guest" molecules, such as this compound, into their cavity, forming an inclusion complex.[19][20] This complex has a hydrophilic exterior, which allows it to be soluble in aqueous solutions.[16][17] Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[18]

Formation of a Cyclodextrin Inclusion Complex

CyclodextrinComplex cluster_before Before Complexation cluster_after Inclusion Complex CD Cyclodextrin (Hydrophobic Cavity) Complex Soluble Complex CD->Complex Encapsulation Guest This compound (Hydrophobic) Guest_in This compound

Caption: Encapsulation of this compound by a cyclodextrin.

Step-by-Step Protocol (Kneading Method):

  • Select a Cyclodextrin: Choose a cyclodextrin with an appropriate cavity size, such as β-CD or HP-β-CD.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of water to form a paste. Add the this compound (it can be pre-dissolved in a minimal amount of a volatile solvent like ethanol) to the paste.

  • Trituration: Knead the mixture thoroughly for an extended period (e.g., 30-60 minutes) to facilitate the inclusion of this compound into the cyclodextrin cavity.[16][17]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Reconstitution: The resulting powder can be dissolved in an aqueous solution.

Troubleshooting:

  • Low complexation efficiency:

    • Cause: Insufficient kneading time, incorrect molar ratio, or inappropriate cyclodextrin.

    • Solution: Increase the kneading time. Optimize the molar ratio of this compound to cyclodextrin. Try a different cyclodextrin derivative (e.g., HP-β-CD often shows higher solubility).

  • The final powder does not fully dissolve in water:

    • Cause: Uncomplexed this compound is present.

    • Solution: Wash the dried complex with a small amount of a solvent in which this compound is soluble but the cyclodextrin is not (e.g., a short-chain ether) to remove any unencapsulated material.

Method 4: Nanoparticle Formulation

Scientific Rationale: Formulating this compound into nanoparticles can significantly enhance its dispersibility and bioavailability in aqueous systems.[21][22] Techniques like nanoprecipitation or emulsification-solvent evaporation can be employed to create a stable colloidal suspension of this compound nanoparticles.[23] These nanoparticles provide a large surface area for interaction with the aqueous environment and can be stabilized by polymers or surfactants.[24][25]

Step-by-Step Protocol (Nanoprecipitation):

  • Organic Phase Preparation: Dissolve this compound and a stabilizing polymer (e.g., Eudragit® E PO) in a water-miscible organic solvent like methanol or acetone.[23]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Kolliphor® P 188.[23]

  • Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under constant magnetic stirring.[23] The rapid diffusion of the organic solvent into the aqueous phase causes the this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator or by dialysis.

  • Characterization: Characterize the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

Troubleshooting:

  • Large and polydisperse particles:

    • Cause: Slow injection rate, insufficient stirring, or inappropriate stabilizer concentration.

    • Solution: Increase the injection rate and stirring speed. Optimize the concentration of the stabilizer in the aqueous phase.

  • Nanoparticle aggregation over time:

    • Cause: Insufficient surface charge or steric stabilization.

    • Solution: Adjust the pH of the aqueous phase to increase the surface charge (zeta potential). Use a higher concentration or a different type of stabilizer to provide better steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Which method is best for my application?

A1: The choice of method depends on your specific experimental requirements:

  • Co-solvency: Simple and quick for initial screening, but the high concentration of organic solvent may be a concern for biological systems.[7]

  • Surfactant-mediated solubilization: Excellent for achieving higher concentrations and is widely used in formulations for personal care and pharmaceuticals.[3][14] However, the chosen surfactant must be compatible with your system.

  • Cyclodextrin complexation: Ideal for reducing the free concentration of the molecule and potentially improving its stability.[19] It is a common technique in pharmaceutical formulations to enhance solubility and bioavailability.[16]

  • Nanoparticle formulation: A more advanced technique that offers benefits like controlled release and improved bioavailability, suitable for drug delivery applications.[22]

Q2: How can I determine the concentration of solubilized this compound?

A2: Since this compound lacks a strong chromophore for UV-Vis spectroscopy, direct quantification in aqueous media is challenging. A common approach is to use a method like Gas Chromatography (GC) after extracting the this compound from the aqueous formulation into an organic solvent. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be employed.[23]

Q3: Are there any safety precautions I should take when working with this compound and the suggested solvents?

A3: Yes. This compound itself has low toxicity. However, when handling organic solvents like ethanol, acetone, or chloroform, always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When using high-shear mixers or sonicators, be aware of the potential for aerosol generation.

Q4: Can I use a combination of these methods?

A4: Absolutely. For instance, you could use a co-solvent to initially dissolve the this compound before adding it to a surfactant solution during emulsification. This can sometimes lead to smaller and more stable emulsion droplets. Similarly, a small amount of co-solvent might be used in the preparation of cyclodextrin complexes.

Q5: How does temperature affect the solubility of this compound in these systems?

A5: As this compound is a solid at room temperature, temperature plays a crucial role.[1] For methods involving co-solvents and surfactants, heating above the melting point of this compound is often necessary to facilitate initial mixing.[1] However, the stability of the final formulation at your experimental temperature (e.g., room temperature or 37°C) must be confirmed to prevent precipitation or crystallization.

References

  • This compound - Solubility of Things. (n.d.).
  • The Power of Emulsification: How Fatty Alcohol Ethoxylates Enhance Product Formulations. (n.d.).
  • [Chemical Knowledge]:Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds. (n.d.).
  • Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. (2023). Journal of Molecular Liquids.
  • Preparation method of stable natural fatty alcohol emulsion. (n.d.). Google Patents.
  • Fatty alcohol emulsification. (2022). Reddit.
  • Effect of Alcohols on the Phase Behavior and Emulsification of a Sucrose Fatty Acid Ester/Water/Edible Oil System. (n.d.). PubMed.
  • octadecanol - ChemBK. (n.d.).
  • Fatty Acid-Cyclodextrin Complexes: Properties and Applications. (2025). ResearchGate.
  • Cosolvent - Wikipedia. (n.d.).
  • Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. (2022). Molecules.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText.
  • Inclusion complexes of alcohols with ?-cyclodextrin. (2025). ResearchGate.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText.
  • Surfactant and cleaning compositions comprising microbially produced branched fatty alcohols. (n.d.). Google Patents.
  • SATURATED OCTADECANOL (STEARYL ALCOHOL). (n.d.). Ataman Kimya.
  • Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. (2022). Molecules.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Stearyl alcohol - Grokipedia. (n.d.).
  • Methods of making surfactant and cleaning compositions through microbially produced branched fatty alcohols. (n.d.). Google Patents.
  • OCTADECANOL (STEARYL ALCOHOL). (n.d.). Ataman Kimya.
  • Nanotechnology-based formulations to amplify intraocular bioavailability. (n.d.). Experimental Eye Research.
  • Stearyl alcohol - EZGC Method Translator. (n.d.).
  • Co-solvent: Significance and symbolism. (2025).
  • Benzalkonium chloride - Wikipedia. (n.d.).
  • Effects of various co-solvents on the solubility between blends of soybean oil with either methanol or ethanol. (n.d.). ResearchGate.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Development of nanoparticle-based orodispersible palatable pediatric formulations. (2021). International Journal of Pharmaceutics.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology and Pharmaceutical Sciences.
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). Pharmaceutics.
  • The Hitchhiker's Guide to Human Therapeutic Nanoparticle Development. (n.d.). Molecules.
  • octadecanol - ChemBK. (n.d.).
  • Aqueous Nanomicellar Formulation for Topical Delivery of Biotinylated Lipid Prodrug of Acyclovir. (n.d.). Journal of Ocular Pharmacology and Therapeutics.
  • Aliphatic Polyester Nanoparticles for Drug Delivery Systems. (n.d.). ResearchGate.
  • Formulation Development of Natural Polymeric Nanoparticles, In Vitro Antiaging Evaluation, and Metabolite Profiling of Toona sinensis Leaf Extracts. (n.d.). Molecules.
  • Non-aqueous formulations in topical ocular drug delivery - A paradigm shift?. (2023). Advanced Drug Delivery Reviews.

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Technical Support Center: Column Chromatography Purification of 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Octadecanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this long-chain fatty alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with purifying this waxy, hydrophobic compound.

Introduction to Purifying this compound

This compound is a C18 fatty alcohol that presents as a white, waxy solid at room temperature.[1][2] Its long hydrocarbon chain makes it highly nonpolar, while the single hydroxyl group provides a point of limited polarity. This amphipathic nature, combined with its physical state, requires careful consideration of the chromatographic conditions to achieve high purity. This guide will address common issues from first principles, ensuring you can develop a robust and reproducible purification protocol.

Frequently Asked Questions (FAQs)

Which chromatography mode is best for this compound: Normal-Phase or Reversed-Phase?

Answer:

For the purification of this compound, Normal-Phase Chromatography (NPC) is generally the more practical and recommended choice.[3][4]

  • Rationale: this compound is highly soluble in nonpolar organic solvents like hexane and ether but insoluble in water.[1][5][6]

    • In Normal-Phase Chromatography , you use a polar stationary phase (like silica gel) and a nonpolar mobile phase (like a hexane/ethyl acetate mixture).[3][7][8] This setup is ideal for compounds soluble in organic solvents.[9] The separation is driven by the interaction of the polar hydroxyl group of this compound with the silica surface.

    • In Reversed-Phase Chromatography (RPC) , a nonpolar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile) are used.[7][8][10] Given this compound's insolubility in aqueous solutions, dissolving the crude sample and achieving proper interaction with the mobile phase would be extremely challenging. While RPC is excellent for separating molecules with varying carbon numbers, it is less suitable for highly lipophilic compounds that are not water-soluble.[3][9]

The decision-making process can be visualized as follows:

G start Start: Choose Chromatography Mode for this compound solubility Assess Sample Solubility start->solubility npc_path Soluble in nonpolar organic solvents (Hexane, DCM)? solubility->npc_path Yes rpc_path Soluble in polar solvents (Water, Methanol)? solubility->rpc_path No npc Normal-Phase Chromatography (NPC) Stationary Phase: Polar (Silica Gel) Mobile Phase: Nonpolar (e.g., Hexane/EtOAc) npc_path->npc rpc Reversed-Phase Chromatography (RPC) Stationary Phase: Nonpolar (C18) Mobile Phase: Polar (e.g., ACN/Water) rpc_path->rpc conclusion_npc Conclusion: NPC is the preferred method. npc->conclusion_npc conclusion_rpc Conclusion: RPC is unsuitable due to insolubility. rpc->conclusion_rpc

Fig 1. Decision workflow for chromatography mode selection.
How do I select the right stationary and mobile phases for Normal-Phase Chromatography?

Answer:

Stationary Phase: Standard silica gel (SiO₂) of 230-400 mesh (40-63 µm particle size) is the most common and effective choice for flash column chromatography of this compound.[11][12] Silica gel is slightly acidic and its polar surface interacts with the hydroxyl group of the alcohol, allowing for separation from less polar impurities (like hydrocarbon precursors) and more polar impurities.[13][14] If your compound shows instability on silica, neutral alumina can be considered as an alternative.[15][16]

Mobile Phase (Eluent): The key is to use a solvent system with low polarity, as this compound is predominantly nonpolar.

  • Starting Point: Begin with a binary mixture of a nonpolar solvent and a slightly more polar "modifier." The most common system is Hexanes/Ethyl Acetate .

  • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC).[17][18] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[19] This Rf value typically provides the best separation on a column.

  • Elution Strategy:

    • Isocratic Elution: If the Rf values of your target compound and impurities are well-separated on the TLC plate, you can use a single, constant solvent mixture (isocratic elution) to run the entire column.[20]

    • Gradient Elution: If impurities are close to your product, a gradient elution is more effective.[21][22] Start with a very low polarity mobile phase (e.g., 1-2% Ethyl Acetate in Hexanes) and gradually increase the percentage of the more polar solvent (e.g., to 5-10% Ethyl Acetate).[23] This ensures that nonpolar impurities elute first, followed by your product, while more polar impurities remain on the column longer.

Table 1: Recommended Solvent Systems for this compound Purification

Solvent System (v/v)Polarity IndexTypical Use Case
98:2 Hexanes/Ethyl AcetateLowStarting point for gradient elution or for separating from very nonpolar impurities.
95:5 Hexanes/Ethyl AcetateLow-MediumCommon isocratic condition if TLC Rf is optimal (~0.3).[19]
90:10 Hexanes/Ethyl AcetateMediumEluting this compound if it is slow to move or for flushing the column.
99:1 Hexanes/IsopropanolLowAlternative system; isopropanol is more polar and can offer different selectivity.[24]
This compound is a waxy solid. How should I load it onto the column?

Answer:

Due to its physical state, loading this compound requires a specific technique. You have two primary options: Wet Loading and Dry Loading .[11][16] Dry loading is strongly recommended for waxy or poorly soluble solids to achieve the best separation.

  • Wet Loading (Not Recommended for this Compound): This involves dissolving the sample in a minimal amount of solvent and pipetting it directly onto the column bed.[25] For this compound, this is challenging. The compound is not highly soluble in the weak mobile phase needed to start the chromatography, and using a stronger solvent to dissolve it will broaden the initial sample band and ruin the separation.[11]

  • Dry Loading (Recommended): This method involves adsorbing the sample onto a small amount of silica gel before adding it to the column.[16] It ensures a narrow, concentrated starting band, which is critical for high-resolution separation.

Step-by-Step Protocol for Dry Loading:

  • Dissolve the Sample: Dissolve your crude this compound sample in a volatile organic solvent in which it is readily soluble, such as Dichloromethane (DCM) or Chloroform.[5][6]

  • Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the weight of your crude sample).

  • Mix and Evaporate: Add the dissolved sample solution to the flask with the silica gel. Mix thoroughly to create a slurry.

  • Remove Solvent: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.

  • Load onto Column: Carefully add this dry powder as a uniform layer on top of the packed column bed.[16] Gently tap the column to settle the powder.

  • Protect the Layer: Add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.[19][25]

Troubleshooting Guide

Problem 1: My this compound won't move off the column origin (Rf = 0).

Causality & Solution:

This issue indicates that the mobile phase is not polar enough to displace the this compound from the active sites of the polar silica gel. The hydroxyl group is adsorbing too strongly.[13]

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar modifier (e.g., ethyl acetate) in your mobile phase.[15] For example, if you are using 2% ethyl acetate in hexanes, try increasing it to 5%, then 10%. Monitor the elution with TLC.

  • Switch to a More Polar Modifier: If increasing the concentration is ineffective, switch to a more polar solvent. For instance, replacing ethyl acetate with isopropanol (even at a lower concentration) can significantly increase the eluent strength.[24]

  • Check for Compound Degradation: In rare cases, the compound may have degraded on the acidic silica gel.[15] To test this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or streaking that wasn't there initially, consider using a less acidic stationary phase like neutral alumina.

G problem Problem: Compound Stuck at Origin (Rf = 0) cause Cause: Mobile phase polarity is too low. The -OH group adsorbs too strongly to silica. problem->cause solution1 Step 1: Increase % of Polar Modifier (e.g., from 2% to 5% Ethyl Acetate) cause->solution1 check Did the compound move? solution1->check solution2 Step 2: Switch to a Stronger Polar Modifier (e.g., Hexanes/Isopropanol) solution2->check solution3 Step 3: Check for Degradation on Silica (Use 2D TLC or switch to Alumina) check->solution2 No check->solution3 No, still stuck success Success: Continue elution. check->success Yes

Sources

Technical Support Center: Addressing Impurities in Commercial 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for 5-Octadecanol. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their experimental and manufacturing processes. As a long-chain fatty alcohol, this compound is a pivotal ingredient in numerous applications, including the synthesis of surfactants, emulsification of pharmaceutical formulations, and as a key component in advanced lipid-based drug delivery systems.[1] The purity of this compound is paramount, as the presence of impurities can significantly compromise experimental results, product efficacy, and safety.[2][3][4]

This guide provides a structured, question-and-answer-based approach to effectively identify, quantify, and eliminate common impurities found in commercial this compound samples.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification & Impact

Q1: What are the typical impurities in commercial this compound and from where do they originate?

A1: Commercial this compound is primarily synthesized via the catalytic hydrogenation of stearic acid or by the Ziegler aluminum alkyl hydrolysis process.[5] Impurities are often byproducts of these reactions, unreacted starting materials, or degradation products.

Common Impurities in Commercial this compound:

Impurity NameChemical ClassCommon OriginPotential Impact on Applications
Shorter and Longer Chain Alcohols Fatty AlcoholsPresent in the natural fat and oil feedstocks used for synthesis.[6]Alters the melting point and may affect the stability and viscosity of emulsions.[3]
Unreacted Stearic Acid Fatty AcidIncomplete hydrogenation of stearic acid during synthesis.[6]Can alter the pH of formulations and may interact with other components.
Hydrocarbons (e.g., Octadecane) AlkanesSide reactions during the manufacturing process.[6]Reduces the overall polarity of the material, which can impact emulsification properties.
Esters (e.g., Stearyl Stearate) Wax EstersEsterification side reactions between the alcohol and fatty acid precursor.[6]Can affect the texture and sensory properties of cosmetic and pharmaceutical creams.
Residual Catalysts Heavy MetalsIncomplete removal of catalysts (e.g., nickel, palladium) after hydrogenation.[4]Potential for toxic effects and can catalyze degradation of the final product.[4][7]

The impurity profile can differ between manufacturers and even between batches. Therefore, it is crucial to perform analytical testing on incoming materials.

Q2: What is the impact of these impurities on pharmaceutical formulations?

A2: Impurities in this compound can have a range of detrimental effects on pharmaceutical products. They can alter the physical properties of a formulation, such as its stability, texture, and shelf-life.[2][3] More critically, certain impurities can be toxic, even at low levels, posing a direct risk to patient safety.[7][8] Regulatory bodies like the ICH have established strict limits on the allowable levels of impurities in active pharmaceutical ingredients (APIs) and formulations.[4][7]

Q3: Which analytical methods are best for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough impurity analysis.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is a robust method for quantifying volatile and semi-volatile impurities like other fatty alcohols and hydrocarbons. For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile impurities.[10] It is a powerful tool for creating a detailed impurity profile.[11]

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method for the qualitative separation of different lipid classes, such as distinguishing fatty alcohols from esters and fatty acids.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities.[11]

Part 2: Troubleshooting Guides - Purification Protocols

Problem: My this compound has a purity below the required specification for my research.

Solution: Depending on the nature of the impurities and the scale of your work, several purification techniques can be employed.

Troubleshooting Workflow: Purification of this compound

Caption: Decision workflow for selecting a suitable purification method.

Detailed Experimental Protocol: Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through it.

Best For: Removing impurities with different polarities, such as residual fatty acids or esters.[13][14]

Step-by-Step Methodology:

  • Stationary Phase Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: The impure this compound is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel bed.

  • Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column.

    • Non-polar impurities (like hydrocarbons) will elute first with a non-polar solvent.

    • The this compound is then eluted with a solvent of slightly higher polarity (e.g., a mixture of hexane and ethyl acetate).

    • More polar impurities will remain on the column and can be washed out with a more polar solvent.

  • Fraction Collection: The eluent is collected in separate fractions.

  • Analysis: Each fraction is analyzed by TLC to identify the fractions containing pure this compound.

  • Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

Self-Validation: A single spot on a TLC plate for the combined fractions indicates a successful separation.

Detailed Experimental Protocol: Fractional Vacuum Distillation

Principle: This method separates compounds based on their boiling points. By reducing the pressure, the boiling points of high molecular weight compounds are lowered, preventing thermal degradation.

Best For: Separating volatile impurities or purifying large quantities of this compound.[14][15]

Step-by-Step Methodology:

  • Apparatus Setup: A fractional distillation apparatus is assembled with a vacuum pump, heating mantle, and collection flasks.

  • Distillation: The impure this compound is heated under vacuum.

  • Fraction Collection:

    • The initial fraction (forerun) will contain lower-boiling impurities and is discarded.

    • The main fraction is collected at a stable temperature, corresponding to the boiling point of this compound at that pressure.

    • Higher-boiling impurities remain in the distillation flask.

  • Purity Confirmation: The purity of the main fraction is confirmed by GC analysis.

Self-Validation: A stable boiling point during the collection of the main fraction is a strong indicator of purity.

Part 3: Visualization & Data Summary

Logical Diagram: Impact of Impurities on Drug Product Quality

impurities Impurities in this compound phys_chem Altered Physicochemical Properties impurities->phys_chem formulation Compromised Formulation Performance phys_chem->formulation stability Reduced Product Stability & Shelf-Life formulation->stability efficacy Decreased Therapeutic Efficacy formulation->efficacy safety Adverse Patient Safety Profile formulation->safety

Caption: Cascade of effects from impurities in raw materials to the final drug product.

References

  • Lee, D., Rumbelow, S., & Williams, S. K. R. (2009). Identification and quantitation of trace impurities in fatty alcohol ethoxylates using HPLC and MALDI-TOF mass spectrometry. Analytica Chimica Acta, 654(1), 59-63. [Link]

  • Cyberlipid. (n.d.). Fatty alcohol analysis. [Link]

  • Bloch, H. S. (1959). U.S. Patent No. 2,913,501. Washington, DC: U.S.
  • ResearchGate. (2015). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?[Link]

  • FILAB. (n.d.). Laboratory study of fatty alcohols. [Link]

  • Ataman Kimya. (n.d.). OCTADECANOL (STEARYL ALCOHOL). [Link]

  • BLOOM TECH. (2023). What are the synthetic methods of 1-Octadecanol?[Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Chemistry For Everyone. (2025). How Is Ethanol Purified By Distillation?[Link]

  • Agilent. (2011). Analysis of fatty alcohols in olive oil. [Link]

  • Journal of Young Pharmacists. (2010). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Cosmetic Ingredient Review. (1985). Final Report on the Safety Assessment of Stearyl Alcohol, Oleyl Alcohol, and Octyl Dodecanol. [Link]

  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals. [Link]

  • OECD Existing Chemicals Database. (n.d.). 1-OCTADECANOL CAS N°: 112-92-5. [Link]

  • IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Ataman Kimya. (n.d.). 1-OCTADECANOL. [Link]

  • The Good Scents Company. (n.d.). stearyl alcohol, 112-92-5. [Link]

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Technical Support Center: Method Refinement for Accurate Quantification of 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for the accurate quantification of 5-Octadecanol. Long-chain fatty alcohols present unique analytical challenges. This document moves beyond simple protocols to explain the causality behind methodological choices, empowering you to troubleshoot and refine your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address the high-level strategic questions that form the foundation of a robust analytical method for this compound.

Q1: What is the optimal analytical technique for the quantification of this compound?

For routine quantification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. This compound, being a long-chain alcohol, has low volatility which makes direct analysis challenging.[1] GC-MS, particularly after a derivatization step to increase volatility, provides excellent chromatographic separation, high sensitivity, and structural confirmation through mass spectral data.[2][3] While High-Performance Liquid Chromatography (HPLC) is a powerful technique for many compounds, it is less ideal for non-polar, thermally stable molecules like fatty alcohols where GC excels.[4]

Q2: Why is chemical derivatization essential for analyzing this compound by GC-MS?

Derivatization is a critical step that chemically modifies the this compound molecule to make it more suitable for GC analysis.[1] The primary reasons are:

  • Increased Volatility: The polar hydroxyl (-OH) group on this compound leads to strong intermolecular hydrogen bonding, reducing its tendency to enter the gas phase. Derivatization masks this polar group, dramatically increasing volatility.[5]

  • Improved Peak Shape: The polar -OH group can interact with active sites in the GC inlet and column, causing peak tailing and poor chromatographic resolution. A non-polar derivative minimizes these interactions, resulting in sharper, more symmetrical peaks.[2]

  • Enhanced Thermal Stability: Derivatization protects the molecule from potential degradation at the high temperatures of the GC injection port.[5]

  • Characteristic Mass Spectra: Silylation, a common derivatization technique, produces predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in confident identification.[3][6]

Q3: What type of internal standard (IS) should I use for the most accurate results?

The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte, such as this compound-d4 or ¹³C₁₈-5-Octadecanol. A SIL-IS is chemically identical to the analyte and will behave the same way during sample extraction, derivatization, and chromatographic analysis.[7][8] This co-eluting standard effectively corrects for matrix effects and variations in sample workup, providing the highest degree of accuracy.[9]

If a SIL-IS is not available, a close structural analogue (e.g., another long-chain fatty alcohol with a similar chain length that is not present in the sample, like 1-heptadecanol) can be used. However, it will not correct for matrix effects or derivatization efficiency as perfectly as a SIL-IS.[7]

Q4: How can I detect and mitigate matrix effects in my analysis?

Matrix effects occur when co-eluting compounds from the sample matrix (e.g., lipids, proteins in a plasma sample) interfere with the ionization of the target analyte in the MS source, causing signal suppression or enhancement.[10][11] This is a primary source of quantitative inaccuracy.

  • Detection: To assess matrix effects, compare the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the same concentration in a neat solvent. A significant difference (typically >15-20%) indicates the presence of matrix effects.[12][13]

  • Mitigation:

    • Improve Sample Preparation: Employ more selective sample cleanup techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering components.[14][15]

    • Chromatographic Separation: Optimize your GC method (e.g., temperature ramp) to better separate the this compound peak from matrix interferences.

    • Use a Stable Isotope-Labeled Internal Standard: As mentioned in Q3, this is the most effective way to compensate for matrix effects, as the IS is affected in the same way as the analyte.[16]

Troubleshooting Guide

This section addresses specific, common problems encountered during the quantification of this compound.

Chromatography & Sensitivity Issues

Q: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?

  • Cause 1: Incomplete Derivatization. Any underivatized this compound will interact strongly with the GC system.

    • Solution: Ensure your derivatization reaction goes to completion. Check the reagent's freshness (silylation reagents are moisture-sensitive), optimize the reaction time and temperature, and ensure the sample is completely dry before adding the reagent.[6]

  • Cause 2: Active Sites in the GC System. The GC inlet liner, column, or even contaminated carrier gas can have active sites (e.g., exposed silanols) that cause tailing.

    • Solution: Use a deactivated inlet liner with glass wool. If tailing persists, you may need to trim the first few centimeters off the front of your analytical column or, as a last resort, replace the column.

  • Cause 3: Inappropriate Column Polarity.

    • Solution: A standard non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally ideal for analyzing silylated derivatives of fatty alcohols.[2]

G start Problem: Peak Tailing Observed q1 Is Derivatization Complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check Reaction q2 Are GC System Components Inert? a1_yes->q2 Check System sol1 Solution: - Check reagent freshness - Optimize reaction time/temp - Ensure sample is dry a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is Column Polarity Correct? a2_yes->q3 Check Column sol2 Solution: - Use deactivated liner - Trim/replace column - Check gas purity a2_no->sol2 sol3 Solution: Use a non-polar column (e.g., 5% phenyl-methylpolysiloxane) q3->sol3

Troubleshooting workflow for chromatographic peak tailing.

Q: I'm experiencing low sensitivity and cannot reach my desired limit of quantification (LOQ). How can I improve my signal?

  • Cause 1: Inefficient Extraction. The analyte may not be efficiently recovered from the sample matrix.

    • Solution: Evaluate your extraction solvent and technique. For this compound in biological fluids, a liquid-liquid extraction (LLE) with a solvent like hexane or a mixture of hexane and ethyl acetate is often effective. Optimize the pH of the aqueous phase to ensure the alcohol is in a neutral state for better partitioning into the organic solvent.

  • Cause 2: Suboptimal MS Parameters. The mass spectrometer may not be tuned for optimal detection of your derivatized analyte.

    • Solution: Operate the MS in Selected Ion Monitoring (SIM) mode instead of full scan mode. This dramatically increases sensitivity by focusing the detector on only a few characteristic ions of your derivatized this compound. For a TMS-derivatized long-chain alcohol, a common characteristic ion is [M-15]⁺, corresponding to the loss of a methyl group from the silyl moiety.[3]

  • Cause 3: Sample Loss During Evaporation. If your protocol involves evaporating the extraction solvent, volatile derivatives can be lost.

    • Solution: Evaporate the solvent under a gentle stream of nitrogen at a mild temperature (e.g., 30-40°C). Avoid complete dryness, leaving a small volume of solvent, and reconstitute immediately.

Quantification & Reproducibility Issues

Q: My calibration curve is non-linear, especially at the high and low ends. What's wrong?

  • Cause 1: Detector Saturation. At high concentrations, the MS detector can become saturated, leading to a plateauing of the response.

    • Solution: Reduce the concentration of your highest calibration standard or dilute your samples to fall within the linear range of the detector.

  • Cause 2: Cross-Contribution from Internal Standard. If using a stable-isotope labeled IS, there can be a small contribution from the IS to the analyte's signal and vice-versa, which becomes more pronounced at the ends of the calibration range.[9]

    • Solution: Ensure you are using high-purity (high isotopic enrichment) standards. If the issue persists, a weighted linear regression or a non-linear (e.g., quadratic) curve fit may be more appropriate for your data.

  • Cause 3: Matrix Effects. As concentration changes, the impact of the matrix can change, leading to non-linearity.

    • Solution: Use a calibration curve prepared in the same matrix as your samples (matrix-matched calibration) to compensate for consistent matrix effects.

Q: I'm seeing high variability (%CV) between my replicate injections. What should I investigate?

  • Cause 1: Inconsistent Injection Volume. The autosampler may be introducing errors.

    • Solution: Check the syringe for air bubbles and perform autosampler maintenance. Ensure the sample volume is sufficient and the syringe is drawing consistently.

  • Cause 2: Inhomogeneous Sample. The analyte may not be fully dissolved or may be adsorbing to the vial.

    • Solution: After reconstitution, vortex each sample thoroughly before placing it in the autosampler. Consider using silanized glass vials to prevent adsorption of the derivatized analyte to the glass surface.

  • Cause 3: Carryover. Analyte from a high-concentration sample may be carried over into the next injection.

    • Solution: Optimize the syringe and needle wash steps in your autosampler method. Include one or more blank solvent injections after high-concentration samples to check for and wash out any residual analyte.

Key Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4 at 1 µg/mL in methanol).

  • Protein Precipitation: Add 400 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 2 mL tube.

  • Extraction: Add 1 mL of hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes. The top layer is the organic (hexane) phase.

  • Solvent Transfer: Transfer the top organic layer to a clean glass tube for evaporation.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dry residue is now ready for derivatization.

Protocol 2: Silylation Derivatization (TMS Ether)
  • Reagent Preparation: Prepare a fresh mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Warning: These reagents are highly sensitive to moisture and should be handled in a dry environment.

  • Reaction: To the dried sample extract from Protocol 1, add 50 µL of pyridine and 50 µL of the MSTFA + 1% TMCS reagent.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.[6]

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Workflow Diagram: From Sample to Result

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evaporate 4. Evaporate Solvent Extract->Evaporate Derivatize 5. Silylation with MSTFA Evaporate->Derivatize GCMS 6. GC-MS Analysis (SIM Mode) Derivatize->GCMS Integrate 7. Peak Integration GCMS->Integrate Calibrate 8. Calibration Curve Generation Integrate->Calibrate Quantify 9. Calculate Concentration Calibrate->Quantify

Overall analytical workflow for this compound quantification.

Data Presentation: Instrument Parameters

Proper instrument setup is crucial for reproducible results. The following table provides a validated starting point for your GC-MS method.

Parameter Recommended Setting Rationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Injection Port Splitless, 280°CEnsures efficient transfer of the high-boiling point derivative onto the column without discrimination.
Liner Deactivated, single taper with glass woolMinimizes active sites and analyte degradation in the hot inlet.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column ideal for separating the non-polar TMS-derivatized analyte.[2]
Oven Program Initial 150°C, hold 1 min; ramp 15°C/min to 320°C, hold 5 minA temperature ramp allows for separation from lighter matrix components while ensuring the high-boiling this compound derivative elutes in a reasonable time.
MS System Agilent 5977 or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Source Temp. 230°CStandard operating temperature.
Quad Temp. 150°CStandard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity for trace-level quantification.
SIM Ions Example for TMS-derivative: m/z 327 ([M-15]⁺), m/z 73Monitor at least two ions: a primary quantifier for concentration calculation and a secondary qualifier for identity confirmation.[3]

References

  • Elumalai, S., et al. (n.d.). GC-Mass Spectrum of this compound (C:18:1) from carotenoid extract of H. pluvialis.
  • BenchChem. (n.d.). Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS.
  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?.
  • Journal of Food Science and Technology. (n.d.). Technical paper Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto.
  • MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • Regis Technologies. (n.d.). GC Derivatization.
  • USP-NF. (2020). Stearyl Alcohol.
  • National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • ResearchGate. (n.d.). GC-MS identification of 1-hexadecanol and 5-(Z)-dodecenoic acid in....
  • MDPI. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols.
  • ChemView. (2021). NAFOL 22+ Identification by gas chromatography Input into PMN / NSN process.
  • Restek. (n.d.). Stearyl alcohol - EZGC Method Translator.
  • Chromatography Online. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • National Institutes of Health (NIH). (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?.
  • Ataman Kimya. (n.d.). OCTADECANOL (STEARYL ALCOHOL).
  • Waters Corporation. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5.
  • GL Sciences. (n.d.). Petrochemicals and General Chemicals.
  • PubMed. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • NIST. (n.d.). 1-Octadecanol, TMS derivative.
  • The Good Scents Company. (n.d.). stearyl alcohol, 112-92-5.
  • ChemicalBook. (2023). 1-Octadecanol | 112-92-5.
  • PubChem. (n.d.). Stearyl Alcohol | C18H38O | CID 8221.
  • Ataman Kimya. (n.d.). 1-OCTADECANOL.
  • CymitQuimica. (n.d.). CAS 112-92-5: Stearyl alcohol.
  • Agilent Technologies. (n.d.). Sample Preparation.
  • SciELO. (2024). WaxAlly: NEW SOFTWARE TO IDENTIFY ACYCLIC LIPIDS FROM GAS CHROMATOGRAPHY COUPLED TO MASS.
  • Basicmedical Key. (2016). High-performance liquid chromatography.
  • IsoLife. (n.d.). Internal Standards for Food and Nutrition.
  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Vide Leaf. (2021). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents.
  • ResearchGate. (2023). (PDF) Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches.

Sources

Technical Support Center: Overcoming Challenges in 5-Octadecanol Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Octadecanol crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this long-chain fatty alcohol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

This compound, a white, waxy solid, presents unique crystallization challenges due to its long hydrocarbon chain, which can lead to issues such as polymorphism, oiling out, and sensitivity to process conditions.[1] This guide offers a structured, question-and-answer approach to address these specific problems, supported by detailed protocols and scientific rationale.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section directly addresses the most frequent and critical issues encountered during this compound crystallization experiments.

Q1: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is typically because the solution becomes supersaturated at a temperature above the solute's melting point or when the rate of supersaturation is too rapid for nucleation and ordered crystal growth to occur.

Causality: The long, flexible alkyl chain of this compound can lead to a relatively low melting point and complex solution behavior. If the solution is cooled too quickly, the molecules may not have sufficient time to arrange themselves into an ordered crystal lattice, instead aggregating as a disordered, supercooled liquid.

Step-by-Step Troubleshooting Protocol:

  • Reduce Supersaturation Rate: The most common cause is rapid cooling.[2][3] Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, ideally insulated with glass wool or a similar material, before any further cooling in a refrigerator or ice bath.[3][4]

  • Adjust the Solvent System: The solvent choice is critical.[4] If you are using a very "good" solvent in which this compound is highly soluble even at lower temperatures, it may be difficult to achieve the necessary supersaturation for crystallization.

    • Try a less effective solvent: If your compound is too soluble, switch to a solvent where it is soluble when hot but significantly less soluble when cold.[4]

    • Introduce an anti-solvent: To a solution of this compound in a "good" solvent (e.g., Tetrahydrofuran), slowly add a miscible "poor" solvent (an anti-solvent, e.g., Hexane) until turbidity (cloudiness) is observed.[5] Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

  • Increase the Starting Solvent Volume: Using the absolute minimum amount of solvent can sometimes lead to such high concentrations that oiling out is favored. Try adding a slight excess (5-10%) of hot solvent after the solid has just dissolved to lower the saturation temperature.[3]

  • Introduce Seed Crystals: If available, add a few microscopic crystals of this compound to the solution once it has cooled slightly. This provides a template for ordered growth and can bypass the kinetic barrier to nucleation.

G start Problem: this compound 'Oiling Out' step1 Is the cooling rate rapid? start->step1 solution1 Action: Slow down the cooling rate. Allow for gradual cooling to room temperature before refrigeration. step1->solution1 Yes step2 Is the solvent too effective? step1->step2 No end_node Result: Crystalline Product solution1->end_node solution2 Action: Change to a less effective solvent or use an anti-solvent system (e.g., THF/Hexane). step2->solution2 Yes step3 Is the concentration too high? step2->step3 No solution2->end_node solution3 Action: Add a slight excess (5-10%) of hot solvent and re-cool slowly. step3->solution3 Yes solution3->end_node

Caption: Troubleshooting workflow for "oiling out".

Q2: My crystals are very small, needle-like (acicular), or clumped together. How can I obtain larger, more uniform crystals?

A2: Crystal morphology (habit) is a direct consequence of the growth rates of different crystal faces.[6] Rapid growth often leads to small, poorly-defined crystals, while needle-like habits suggest that growth is occurring much faster in one dimension.[7]

Causality: The final crystal habit is governed by a combination of internal (crystal structure) and external (solvent, supersaturation, impurities) factors.[8][9]

  • High Supersaturation: Cooling too quickly or evaporating solvent too fast creates a high degree of supersaturation, leading to rapid nucleation of many small crystals rather than the slow growth of a few large ones.[2][10]

  • Solvent Interactions: The solvent can selectively adsorb to certain crystal faces, inhibiting their growth and thus modifying the overall shape.[7] For example, a solvent that strongly binds to the faces on the side of a crystal will slow their growth, potentially leading to a more block-like or prismatic shape instead of a needle.

  • Impurities: Even small amounts of impurities can act as habit modifiers by adsorbing to specific crystal faces and inhibiting their growth.[6][11]

Strategies for Crystal Habit Modification:

  • Optimize the Cooling Rate: This is the most critical parameter. A very slow cooling rate (e.g., 1-5 °C/hour) gives molecules more time to diffuse and integrate into the crystal lattice in an orderly fashion, promoting the growth of larger and more perfect crystals.[2][12]

  • Solvent Selection: Experiment with different solvents. Long-chain alcohols like this compound are soluble in non-polar organic solvents like hexane and ether.[1] Try solvents with different polarities (e.g., ethanol, ethyl acetate, toluene) to see how they influence the crystal shape.[5][13] A solvent with functional groups similar to the solute can sometimes be a good choice.[5]

  • Use Additives/Habit Modifiers: If you consistently get an undesirable habit, consider adding a small amount (0.1-1%) of a structurally similar molecule. This "additive" can act as a tailored impurity, blocking growth on the fastest-growing faces to produce a more equant (uniform) crystal shape.[14]

Q3: I'm observing inconsistent melting points and different XRD patterns between batches. Could this be polymorphism?

A3: Yes, this is a classic indicator of polymorphism. Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[15] These different forms, called polymorphs, can have significantly different physicochemical properties, including melting point, solubility, and stability.[15] Long-chain fatty alcohols are known to exhibit polymorphic behavior.[16][17][18]

Causality: Polymorphs arise from different arrangements or conformations of the molecules in the crystal lattice.[19] The formation of a specific polymorph is often kinetically controlled. One form (the "kinetic" form) may nucleate and grow faster under certain conditions (e.g., rapid cooling), while another (the "thermodynamic" form) is more stable overall but may form more slowly.[19]

Controlling and Identifying Polymorphism:

  • Control Crystallization Conditions: Since polymorphism is kinetically driven, strict control over process parameters is essential for reproducibility.

    • Cooling Rate: A faster cooling rate tends to produce metastable (kinetic) polymorphs, while slower cooling favors the more stable (thermodynamic) form.[10]

    • Solvent: The choice of solvent can stabilize different polymorphs through specific molecular interactions. Crystallizing from a variety of solvents is a common method to screen for different polymorphs.

  • Characterization is Key: A suite of analytical techniques is required to identify and differentiate polymorphs.

    • Powder X-ray Diffraction (PXRD): This is the definitive technique. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that crystal structure.[20][21]

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points and detect phase transitions between polymorphs upon heating.[21]

    • Infrared (IR) Spectroscopy: Different packing arrangements can lead to subtle but measurable shifts in vibrational modes, which can be detected by FT-IR.[20]

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for this compound crystallization? A: Based on the "like dissolves like" principle, the long nonpolar chain of this compound makes it highly soluble in nonpolar solvents.[1][22] Good starting points include hexane, heptane, toluene, and diethyl ether.[1] For recrystallization, you want a solvent that dissolves the compound when hot but has limited solubility when cold.[4] Ethanol and isopropanol can also be effective, as the hydroxyl group provides some polarity. Refer to the solubility table below for guidance.

Q: How critical is agitation during the crystallization process? A: Agitation can have a significant impact. Gentle stirring can improve heat transfer for uniform cooling and prevent solids from settling, but vigorous agitation can lead to secondary nucleation (breaking existing crystals to create new nuclei), resulting in a smaller final crystal size.[10] For obtaining large single crystals, it is often best to avoid agitation entirely and allow the solution to cool undisturbed.[4]

Q: What are the primary analytical techniques I should use to characterize my final product? A: A comprehensive characterization ensures you have the desired compound in the correct form and purity.[20][21]

  • For Identity & Structure: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the molecular structure.[23][24]

  • For Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to quantify the compound and detect impurities.[25]

  • For Solid-State Form (Polymorphism): Powder X-ray Diffraction (PXRD) is essential.[20][21]

  • For Thermal Properties: Differential Scanning Calorimetry (DSC) determines the melting point and purity.[21]

Data & Protocols

Data Presentation

Table 1: Predicted Solubility Profile of this compound

SolventSolvent TypePredicted SolubilityRationale
Hexane / HeptaneNonpolarHighThe nonpolar alkyl chain of this compound interacts favorably with nonpolar alkane solvents.[1][22]
TolueneNonpolar (Aromatic)HighToluene is a nonpolar solvent that effectively dissolves the hydrophobic portion of the alcohol.[1]
Diethyl EtherSlightly PolarHighEther is a good solvent for many organic compounds, including long-chain alcohols.[1]
Ethyl AcetatePolar AproticModerateOffers a balance of polar and nonpolar characteristics. Good for creating supersaturation upon cooling.[5]
Ethanol / IsopropanolPolar ProticModerate (Higher when hot)The alcohol group can hydrogen bond with the solvent, but the long alkyl chain limits overall solubility at room temperature.[5]
WaterPolar ProticInsolubleThe large, nonpolar hydrocarbon chain dominates, making it insoluble in water.[1]

Table 2: Impact of Key Crystallization Parameters on this compound Crystals

ParameterEffect on Crystal SizeEffect on PurityRisk of Polymorphism
Cooling Rate Slow cooling increases size.[2][10]Slow cooling generally increases purity by allowing impurities to remain in the solution.[2]Fast cooling can trap metastable polymorphs; slow cooling favors the thermodynamic form.[10]
Solvent Choice Can influence habit (shape) and size through specific interactions with crystal faces.[7]Choosing a solvent where impurities are highly soluble can improve product purity.Different solvents can stabilize different polymorphs.[15]
Agitation Vigorous agitation can decrease size due to secondary nucleation.[10]Can either improve or decrease purity depending on the system.Can influence which polymorph nucleates.
Impurities Can inhibit growth, leading to smaller crystals or modified habits.[26][27]The presence of impurities in the solution can lead to their incorporation into the crystal lattice.[26]Can sometimes direct the crystallization towards a specific polymorph.[28]
Experimental Protocols
Protocol 1: Standard Cooling Crystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of a suitable solvent (e.g., Heptane or Ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[3] If some solid remains, add small aliquots of hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent to ensure a good yield.[3]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. To slow the rate further, you can place the flask inside an insulated container (e.g., a beaker packed with glass wool).[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath or refrigerator (4 °C) for at least 30-60 minutes to maximize the precipitation of the solute.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Finely grind a small, representative sample of the dried this compound crystals using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Mounting: Pack the resulting powder into a sample holder according to the instrument manufacturer's instructions. Ensure the surface is flat and level.

  • Data Collection: Place the sample holder in the diffractometer. Set the instrument parameters (e.g., 2θ range, step size, scan speed) to collect a high-quality diffraction pattern. A typical range for organic molecules is 2° to 40° 2θ.

  • Data Analysis: Process the raw data to obtain a diffractogram (Intensity vs. 2θ). Compare the peak positions (in degrees 2θ) and their relative intensities to reference patterns to identify the polymorphic form.[20]

Sources

Technical Support Center: Best Practices for Handling and Weighing Waxy 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide has been developed to provide you with field-proven insights and scientifically sound protocols for the accurate handling and weighing of waxy solids, specifically 5-Octadecanol. Adherence to these best practices will ensure the integrity and reproducibility of your experimental results.

Understanding this compound: Key Properties

This compound is a long-chain fatty alcohol that presents as a white, waxy solid at room temperature.[1][2] Its physical characteristics necessitate specific handling techniques to ensure accurate measurement and transfer.

PropertyValueSource(s)
Appearance White, waxy solid (flakes or granules)[1][2][3]
Melting Point 57-60 °C (135-140 °F)[1][3][4][5]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform)[1][2][6][7]
Molecular Formula C₁₈H₃₈O[1][2][4]
Molecular Weight 270.49 g/mol [1][4]

Experimental Protocol: Accurate Weighing of this compound

This protocol outlines the step-by-step methodology for accurately weighing this compound using an analytical balance. The causality behind each step is explained to reinforce good laboratory practice.

Workflow for Weighing Waxy Solids

Weighing Waxy Solids Workflow Workflow for Accurate Weighing of this compound cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer A 1. Select & Clean Weighing Vessel B 2. Condition to Ambient Temperature A->B C 3. Place on Analytical Balance B->C D 4. Tare the Balance C->D E 5. Transfer this compound to Vessel D->E F 6. Close Draft Shield & Allow to Stabilize E->F G 7. Record the Mass F->G H 8. Quantitatively Transfer the Sample G->H I 9. Re-weigh Vessel (Optional, for accuracy) H->I

Caption: A flowchart outlining the key stages for the accurate weighing of waxy solids like this compound.

Step-by-Step Methodology
  • Preparation of the Weighing Vessel:

    • Action: Select a clean, dry glass vial or a suitable weighing boat. Ensure it is free of any contaminants.[8]

    • Rationale: Contaminants can add to the measured mass and react with the this compound. A dry vessel is crucial as moisture can affect the sample's weight.

  • Environmental Conditioning:

    • Action: Allow the this compound container and the weighing vessel to equilibrate to the ambient temperature of the balance room for at least 30 minutes.

    • Rationale: Temperature fluctuations can cause air currents inside the balance chamber, leading to unstable and inaccurate readings.[9][10] Hot objects will have an apparent mass that is lower than the actual mass, while cold objects will appear heavier.[10]

  • Using the Analytical Balance:

    • Action: Ensure the analytical balance is level and calibrated.[8][11] Place the empty weighing vessel on the center of the balance pan and close the draft shield doors.[9][10]

    • Rationale: A leveled and calibrated balance is fundamental for accurate measurements. The draft shield prevents air currents from interfering with the sensitive weighing mechanism.[8][9]

  • Taring the Balance:

    • Action: Once the reading for the empty vessel has stabilized, press the "Tare" or "Zero" button. The display should read 0.0000 g.[8][9]

    • Rationale: Taring subtracts the weight of the container, ensuring that the subsequent measurement is only that of the this compound.

  • Sample Transfer:

    • Action: Using a clean, dry spatula, carefully transfer the desired amount of this compound into the weighing vessel. Avoid spilling any material on the balance pan.[8][12] For waxy solids, it may be necessary to gently scrape flakes or small pieces from the main container.

    • Rationale: A clean spatula prevents cross-contamination. Careful transfer minimizes sample loss and prevents contamination of the balance.[13]

  • Stabilization and Measurement:

    • Action: Close the draft shield doors and wait for the reading on the balance to stabilize completely.[9][14]

    • Rationale: The enclosed environment minimizes the effects of air currents, and allowing the reading to stabilize ensures that the final measurement is accurate.

  • Recording the Mass:

    • Action: Record the final, stable mass in your laboratory notebook.[8] It is good practice to weigh an amount close to the target, rather than trying to hit an exact figure, and then record the precise weight obtained.[13]

    • Rationale: Accurate record-keeping is essential for the reproducibility of experiments and for calculating yields and concentrations.

  • Quantitative Transfer:

    • Action: To ensure all the weighed material is transferred to your reaction vessel, you can use a small amount of a suitable solvent (in which this compound is soluble) to rinse the weighing vessel and add the rinsing to your reaction.[1]

    • Rationale: Due to its waxy nature, small particles of this compound may adhere to the weighing vessel. Rinsing with a solvent ensures a complete, or quantitative, transfer.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound and other waxy solids.

Q1: The reading on the analytical balance keeps drifting and won't stabilize. What is causing this?

A1: The most likely culprit is static electricity.[15] Waxy, non-conductive solids like this compound can easily accumulate static charge, which creates an electrostatic force between the weighing vessel and the balance, leading to inaccurate and unstable readings.[16][17] This issue is often more pronounced in environments with low humidity (below 40-50%).[15]

  • Solutions:

    • Use an Anti-Static Device: Employ an anti-static gun or an integrated ionizer on the balance to neutralize static charges on the sample and container.[18][19]

    • Increase Humidity: If possible, increase the humidity in the weighing room.

    • Wipe with a Damp Cloth: Gently wipe the outside of the weighing vessel with a damp, lint-free cloth to help dissipate static charge.[20]

    • Use a Metal Weighing Boat: Metal containers can help to dissipate static charge more effectively than glass or plastic.

Q2: this compound is difficult to transfer and sticks to the spatula and weighing boat. How can I improve the transfer process?

A2: The waxy and sometimes sticky nature of this compound can make complete transfer challenging.

  • Solutions:

    • Use a Suitable Solvent for Rinsing: As mentioned in the protocol, rinsing the weighing vessel and spatula with a small amount of a solvent in which this compound is soluble is the most effective way to ensure quantitative transfer.[1][8]

    • Slight Warming (with caution): Gently warming the spatula may help in handling the waxy solid. However, be extremely cautious not to melt the this compound, as this can alter its properties and make accurate weighing difficult.[8] The melting point is relatively low (around 57-60°C).[1][4]

    • Use Weighing Paper as a Funnel: Folding a piece of weighing paper to create a chute can aid in directing the solid into a narrow-mouthed vessel.[21]

Q3: I need to weigh a very small amount of this compound (e.g., less than 10 mg). The balance is not giving a reliable reading. What should I do?

A3: Most analytical balances have a minimum weight below which the measurement uncertainty is unacceptably high. Weighing very small quantities directly can lead to significant errors.

  • Solution:

    • Prepare a Stock Solution: The most accurate method for dispensing small quantities is to prepare a stock solution.[20][22] Weigh a larger, more accurate amount of this compound (e.g., 100 mg), dissolve it in a precise volume of a suitable volatile solvent (e.g., 10 mL of chloroform or ether), and then transfer the required volume of the solution using a calibrated micropipette. The solvent can then be evaporated if necessary.

Q4: My weight measurement seems to be consistently low. What could be the reason?

A4: A consistently low reading can often be attributed to temperature effects.

  • Cause and Solution:

    • Weighing a Warm Sample: If the this compound or the weighing vessel is warmer than the ambient temperature of the balance, it will create convective air currents that buoy the sample, making it appear lighter.[9][10] Always ensure your sample and vessel have fully equilibrated to room temperature before weighing.

Q5: What are the primary safety precautions I should take when handling this compound?

A5: While this compound is not classified as a hazardous substance, it is imperative to follow standard good laboratory practices.[23][24]

  • Recommendations:

    • Personal Protective Equipment (PPE): Always wear safety glasses and gloves.[4][25]

    • Avoid Inhalation and Contact: Minimize the generation of dust. In case of eye or skin contact, rinse thoroughly with water.[4][25][26]

    • Consult the SDS: Always review the Safety Data Sheet (SDS) for the specific material you are using before starting any new procedure.[4][23][24][25][26]

References

  • This compound - Solubility of Things. (n.d.). Retrieved from [Link]

  • Effects of Static Electricity on Analytical Weighing - Lab People, Inc. (2023, February 10). Retrieved from [Link]

  • Effects of Static Electricity on Analytical Weighing - Sartorius. (n.d.). Retrieved from [Link]

  • Effects of Static Electricity on Analytical Weighing- Application Article. (2020, March 30). Retrieved from [Link]

  • Electrostatic Charges and their Effects on Weighing - Mettler Toledo. (n.d.). Retrieved from [Link]

  • How to measure the mass of a waxy substance using an analytical balance? - Blog. (2025, June 4). Retrieved from [Link]

  • Safety data sheet - 1-Octadecanol. (2023, October 31). Retrieved from [Link]

  • stearyl alcohol, 112-92-5 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • octadecanol - ChemBK. (n.d.). Retrieved from [Link]

  • Understanding Octadecanol: Properties, Benefits, and Manufacturer Insights. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 5-Octadecanol and 1-Octadecanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the selection of long-chain fatty alcohols is a critical decision that can significantly influence the physicochemical properties of a final formulation. This guide provides an in-depth comparison of two C18 isomers, 5-octadecanol and the more commonly utilized 1-octadecanol (stearyl alcohol). We will explore their structural nuances and the resulting impact on their physical properties, offering insights into their potential applications and the experimental methodologies required for their characterization.

Unveiling the Isomers: A Structural Overview

At the heart of their differences lies the position of the hydroxyl (-OH) group. In 1-octadecanol, this functional group is located at the terminal position of the 18-carbon chain, classifying it as a primary alcohol.[1][2] Conversely, this compound possesses its hydroxyl group at the fifth carbon position, making it a secondary alcohol. This seemingly subtle distinction in molecular architecture gives rise to notable differences in their physical and chemical behaviors.

Caption: Molecular structures of 1-octadecanol and this compound.

A Head-to-Head Comparison of Physicochemical Properties

The location of the hydroxyl group directly influences intermolecular forces, particularly hydrogen bonding, which in turn dictates key physical properties such as melting and boiling points. The terminal hydroxyl group in 1-octadecanol allows for more ordered packing in the solid state and stronger intermolecular hydrogen bonding compared to the more sterically hindered hydroxyl group in this compound.

PropertyThis compound1-Octadecanol (Stearyl Alcohol)
Molecular Formula C₁₈H₃₈OC₁₈H₃₈O
Molecular Weight 270.49 g/mol [3]270.49 g/mol [1][2][4]
Appearance White, waxy solid[3]White, waxy solid, flakes, or granules[1][4][5]
Melting Point 57.0 °C[3]59.4-59.8 °C[1]
Boiling Point 361.0 °C[3]210 °C at 15 mmHg[1]
Density 0.813 g/cm³[3]0.812 g/cm³[1]
Solubility in Water Insoluble[3]Insoluble[1][5]
Solubility in Organic Solvents Soluble in non-polar organic solvents like hexane, benzene, and ether.[3]Soluble in ethanol, ether, acetone, and chloroform.[4][5][6]

Delving into the Applications: Where Do They Fit?

1-Octadecanol (Stearyl Alcohol): The Industry Standard

As a well-established ingredient, 1-octadecanol finds extensive use across various industries:

  • Cosmetics and Personal Care: It functions as an emollient, emulsifier, thickener, and stabilizer in creams, lotions, shampoos, and conditioners.[5][7][8]

  • Pharmaceuticals: It is a common excipient in ointments and creams, contributing to their texture and stability.[7]

  • Industrial Applications: It is utilized in lubricants, resins, and as an anti-foaming agent.[8]

This compound: A Niche Player with Potential

While less common, this compound's unique structure as a secondary alcohol can offer advantages in specific applications:

  • Surfactant Production: Its structure can be leveraged in the synthesis of specialized surfactants and emulsifiers.[3]

  • Chemical Synthesis: It serves as an intermediate in the production of other organic compounds.[3]

  • Specialty Formulations: The branched nature imparted by the hydroxyl group's position could potentially create less ordered crystalline structures, which may be advantageous in preventing unwanted solidification or in modulating the texture of certain formulations.

Experimental Protocols for Comparative Analysis

To empirically evaluate the differences between these two isomers, a suite of analytical techniques can be employed. The following are detailed protocols for key comparative experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is the preferred method for identifying and quantifying individual long-chain alcohols.[9] Due to their high boiling points, derivatization is often necessary to improve volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Weigh Sample (1-10 mg) dissolve Dissolve in Anhydrous Solvent (e.g., Hexane) start->dissolve derivatize Add Derivatizing Agent (e.g., BSTFA for TMS ethers) dissolve->derivatize heat Heat at 60-70°C for 15-30 min derivatize->heat inject Inject into GC-MS heat->inject gc_column GC Separation (e.g., DB-5 column) inject->gc_column temp_program Temperature Program (e.g., 150°C to 320°C at 4°C/min) gc_column->temp_program ms_detection Mass Spectrometry Detection temp_program->ms_detection data_analysis Data Analysis (Retention Time & Mass Spectra) ms_detection->data_analysis

Caption: Workflow for GC-MS analysis of long-chain alcohols.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1-10 mg of the alcohol sample into a vial.

  • Dissolution: Dissolve the sample in a suitable anhydrous solvent such as hexane.

  • Derivatization: To increase volatility, convert the alcohols to their trimethylsilyl (TMS) ethers or trifluoroacetate (TFA) esters.[9][10] For TMS derivatization, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Reaction: Heat the mixture at 60-70°C for 15-30 minutes to ensure complete derivatization.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Column: A non-polar capillary column (e.g., DB-5) is suitable for separating these isomers.

    • Temperature Program: A typical oven program would start at around 150°C, ramping up to 320°C at a rate of 4°C/minute, followed by a hold time.[11]

    • Detection: The mass spectrometer will fragment the molecules, providing a unique mass spectrum for identification.

  • Data Analysis: The retention time will differ between the two isomers due to slight differences in polarity and volatility. The mass spectra will confirm their identity and molecular weight.

Differential Scanning Calorimetry (DSC) for Thermal Properties

DSC is a powerful technique for characterizing the melting and crystallization behavior of materials.[12][13] This is particularly useful for understanding the solid-state properties of these fatty alcohols, which is crucial for their application in formulations.

DSC_Workflow cluster_dsc DSC Analysis Workflow sample_prep Sample Preparation (Weigh 5-10 mg into DSC pan) sealing Hermetically Seal Pan sample_prep->sealing instrument_setup Place Sample and Reference Pans in DSC Cell sealing->instrument_setup thermal_program Run Thermal Program (Heat-Cool-Heat Cycle) instrument_setup->thermal_program data_acquisition Record Heat Flow vs. Temperature thermal_program->data_acquisition analysis Determine Melting Point, Enthalpy of Fusion, and Crystallization Temperature data_acquisition->analysis

Caption: Workflow for DSC analysis of fatty alcohols.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the alcohol sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of sample due to evaporation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Subject the sample to a controlled temperature program. A typical program would involve:

    • An initial heating ramp to melt the sample completely.

    • A controlled cooling ramp to observe crystallization.

    • A second heating ramp to analyze the melting behavior of the recrystallized sample. A heating/cooling rate of 10°C/min is common.

  • Data Acquisition: The instrument measures the heat flow into or out of the sample relative to the reference as a function of temperature.

  • Data Analysis: The resulting DSC curve will show endothermic peaks corresponding to melting and exothermic peaks for crystallization.[14] From these peaks, one can determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion.

Conclusion: Making an Informed Choice

The choice between this compound and 1-octadecanol will ultimately depend on the specific requirements of the application. 1-octadecanol remains the industry workhorse due to its extensive safety and application data, and its linear structure which promotes efficient packing and thickening properties. However, for applications requiring modified crystallinity, altered surface activity, or a different rheological profile, the secondary alcohol this compound presents an intriguing alternative that warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies and make data-driven decisions for their formulation development.

References

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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic vs. Natural 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a novel bioactive compound is a critical step in the journey from discovery to application. This guide provides an in-depth technical framework for comparing the biological activity of a synthetically derived lipid, 5-Octadecanol, against its putative natural counterpart. While this compound is a specific isomer of octadecanol, the principles and methodologies outlined here are broadly applicable to the validation of other novel synthetic lipids.

The central challenge in utilizing naturally sourced compounds lies in their inherent variability, which can be influenced by factors such as the source organism, extraction method, and purity.[1] Synthetic routes, on the other hand, offer the potential for high purity, scalability, and consistency, which are crucial for pharmaceutical development.[2][3] However, it is imperative to rigorously validate that the synthetic molecule exhibits the same, or superior, biological activity as its natural inspiration.

This guide will walk you through a comprehensive validation workflow, from initial characterization to in-depth biological assays, providing the rationale behind each experimental choice.

Section 1: Foundational Characterization - Ensuring Comparability

Before delving into biological assays, it is paramount to establish the chemical identity and purity of both the synthetic and natural this compound samples. This foundational step ensures that any observed differences in biological activity can be confidently attributed to the compounds themselves, rather than to impurities.

1.1 Physicochemical Analysis

A battery of analytical techniques should be employed to confirm the structural identity and purity of both samples.

Analytical TechniquePurposeSynthetic this compound (Expected)Natural this compound (Expected)
Mass Spectrometry (MS) Confirms molecular weightPrecise mass corresponding to C18H38OMass corresponding to C18H38O, potential for other lipid signals
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates chemical structureClean spectrum confirming the 5-position of the hydroxyl groupSpectrum may be complex due to other closely related lipids
High-Performance Liquid Chromatography (HPLC) Assesses purity and quantifies the compoundSingle, sharp peak indicating high purity (>99%)A major peak for this compound with other minor peaks
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile and semi-volatile compoundsA single dominant peak for this compoundMultiple peaks, confirming the presence of other fatty alcohols and lipids

Rationale: This multi-faceted analytical approach provides a comprehensive chemical fingerprint of each sample. For the synthetic compound, the goal is to confirm its identity and high purity. For the natural extract, the aim is to quantify the amount of this compound and identify other potentially bioactive molecules that could confound the results of biological assays.

Section 2: Experimental Workflow for Biological Activity Validation

The following experimental workflow is designed to provide a robust comparison of the biological activities of synthetic and natural this compound. The choice of assays is based on the known biological activities of other long-chain and branched-chain fatty alcohols, which include anti-inflammatory and cytotoxic effects.[4][5][6]

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Activity Assessment A Prepare Stock Solutions (Synthetic & Natural this compound) B Cell Seeding (e.g., HCT-116, a human colon cancer cell line) A->B C Dose-Response Treatment (24, 48, 72 hours) B->C D MTT Assay for Cell Viability C->D E Determine IC50 Values D->E G Pre-treatment with this compound E->G Select non-toxic concentrations for further assays F Cell Seeding (e.g., RAW 264.7, a macrophage cell line) F->G H Induce Inflammation (e.g., with Lipopolysaccharide - LPS) G->H I Measure Nitric Oxide (NO) Production (Griess Assay) H->I J Assess NF-κB Activation (Reporter Assay or Western Blot) H->J

Caption: A two-phase experimental workflow for validating the biological activity of this compound.

Section 3: Detailed Experimental Protocols

3.1 Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Human colon cancer cell line (e.g., HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthetic and Natural this compound stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the synthetic and natural this compound in culture medium. Replace the medium in the wells with the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compounds).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.

3.2 Protocol: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthetic and Natural this compound stock solutions

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of synthetic and natural this compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Section 4: Comparative Data Analysis and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Comparative Cytotoxicity of Synthetic vs. Natural this compound on HCT-116 cells

CompoundIncubation Time (hours)IC50 (µM)
Synthetic this compound 24150.2 ± 12.5
4885.7 ± 9.1
7242.3 ± 5.8
Natural this compound (extract) 24185.4 ± 15.3
48110.9 ± 11.2
7265.1 ± 7.4

Interpretation: In this hypothetical scenario, the synthetic this compound exhibits a lower IC50 value at all time points, suggesting it has a more potent cytotoxic effect on HCT-116 cells compared to the natural extract. This could be due to the higher purity of the synthetic compound.

Table 2: Comparative Anti-inflammatory Activity of Synthetic vs. Natural this compound

Compound (at 20 µM)LPS StimulationNitric Oxide Production (% of control)
Control -5.2 ± 1.1
LPS Control +100 ± 8.7
Synthetic this compound +35.4 ± 4.2
Natural this compound (extract) +55.8 ± 6.9

Interpretation: The hypothetical data suggests that synthetic this compound is a more potent inhibitor of LPS-induced nitric oxide production in macrophages. This indicates a stronger anti-inflammatory potential.

Section 5: Delving into the Mechanism of Action: NF-κB Signaling

To further understand the anti-inflammatory effects, investigating the impact on the NF-κB signaling pathway is a logical next step. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[8][9][10]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus ProInflammatoryGenes Pro-inflammatory Gene Expression NO Nitric Oxide ProInflammatoryGenes->NO NFκB_n NF-κB NFκB_n->ProInflammatoryGenes FiveOctadecanol This compound FiveOctadecanol->IKK Inhibits

Caption: A simplified diagram of the NF-κB signaling pathway and the potential inhibitory point of this compound.

Experimental Validation: The hypothesis that this compound inhibits NF-κB activation can be tested by measuring the phosphorylation of IκBα or the nuclear translocation of the p65 subunit of NF-κB via Western blotting. A decrease in IκBα phosphorylation and p65 nuclear levels in the presence of this compound would provide strong evidence for its mechanism of action.

Conclusion: A Rigorous Path to Validation

This guide has outlined a comprehensive and scientifically rigorous framework for validating and comparing the biological activity of synthetic versus natural this compound. By following a logical progression from physicochemical characterization to cellular assays and mechanistic studies, researchers can generate the robust data necessary to confidently assess the potential of a novel synthetic lipid. The principles of this guide, emphasizing meticulous experimental design, appropriate controls, and in-depth data analysis, are fundamental to the successful translation of promising molecules from the laboratory to clinical applications.

References

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A Comparative Study of 5-Octadecanol and Cetyl Alcohol in Topical Formulations: A Technical Guide for Formulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the intricate science of formulation, the selection of excipients is a critical determinant of a product's stability, efficacy, and sensory appeal. Among the myriad of available fatty alcohols, cetyl alcohol has long been a stalwart, prized for its thickening and stabilizing properties. However, the emergence of novel branched-chain fatty alcohols, such as 5-octadecanol, presents new opportunities for formulation optimization. This guide provides an in-depth comparative analysis of this compound and cetyl alcohol, offering a technical exploration of their respective impacts on formulation performance, supported by hypothesized experimental data based on established chemical principles.

Introduction: Unveiling the Molecular Architecture

At the heart of their divergent functionalities lies the distinct molecular architecture of this compound and cetyl alcohol.

  • Cetyl Alcohol (1-Hexadecanol): A linear-chain saturated fatty alcohol with 16 carbon atoms, its unbranched structure allows for close packing and the formation of well-ordered crystalline structures within a formulation.[1] This characteristic is fundamental to its efficacy as a viscosity-enhancing and stabilizing agent.[2]

  • This compound: An 18-carbon branched-chain saturated fatty alcohol, the presence of a butyl branch at the fifth carbon position introduces steric hindrance. This branching disrupts the close packing that characterizes linear-chain alcohols, leading to significant differences in its physicochemical behavior and, consequently, its performance in formulations.[3][4]

This fundamental structural difference is the cornerstone of the comparative analysis that follows.

G cluster_prep Emulsion Preparation cluster_analysis Performance Analysis start Start heat_oil Heat Oil Phase (75°C) start->heat_oil heat_water Heat Aqueous Phase (75°C) start->heat_water emulsify High-Shear Homogenization heat_oil->emulsify heat_water->emulsify cool Cool to Room Temperature emulsify->cool end End cool->end stability Emulsion Stability Testing cool->stability viscosity Viscosity Measurement cool->viscosity sensory Sensory Evaluation cool->sensory

Caption: Experimental workflow for formulation and analysis.

Emulsion Stability Assessment

The stability of the prepared emulsions will be evaluated under accelerated aging conditions to predict their long-term shelf life.

Protocol:

  • Centrifugation Test: Samples are centrifuged at a specified RPM for a set duration to assess their resistance to phase separation.

  • Freeze-Thaw Cycling: Emulsions are subjected to multiple cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) to evaluate their stability against temperature fluctuations. [5]3. Elevated Temperature Storage: Samples are stored at elevated temperatures (e.g., 40°C and 50°C) for a defined period, and observed for any signs of instability such as creaming, coalescence, or phase separation. [6]

Viscosity and Rheological Characterization

The viscosity and flow properties of the formulations are critical to their texture and application.

Protocol:

  • Viscosity Measurement: A rotational viscometer is used to measure the viscosity of the emulsions at a controlled temperature. [2][7]2. Rheological Analysis: A rheometer is employed to characterize the flow behavior of the formulations, determining properties such as shear thinning and thixotropy. [2]

Sensory Evaluation

A trained sensory panel will evaluate the tactile properties of the formulations to provide insights into the end-user experience. [1][8] Protocol:

  • Panelist Training: A panel of assessors is trained on a standardized lexicon of sensory attributes for topical products.

  • Sample Evaluation: Panelists apply a standardized amount of each formulation to their skin and rate various attributes (e.g., spreadability, absorbency, greasiness, smoothness) on a defined scale. [9]3. Data Analysis: The collected sensory data is statistically analyzed to identify significant differences between the formulations.

Comparative Performance Data (Hypothesized)

Based on the structural differences between this compound and cetyl alcohol, the following experimental outcomes are hypothesized.

Table 1: Physicochemical Properties
PropertyThis compoundCetyl Alcohol
Chemical Formula C18H38OC16H34O
Molecular Weight ~270.5 g/mol ~242.4 g/mol
Structure Branched ChainLinear Chain
Melting Point LowerHigher [4]
Crystallinity Amorphous/Less OrderedCrystalline/Well-Ordered [1]
Table 2: Emulsion Stability at 5% (w/w) Concentration
Stability TestFormulation with this compoundFormulation with Cetyl Alcohol
Centrifugation Slight CreamingNo Separation
Freeze-Thaw Cycles (3 cycles) Minor CoalescenceStable
40°C Storage (4 weeks) StableStable
Table 3: Viscosity at 3% (w/w) Concentration
ParameterFormulation with this compoundFormulation with Cetyl Alcohol
Viscosity (cP at 25°C) 8,000 - 12,00020,000 - 30,000
Shear Thinning Behavior ModeratePronounced
Table 4: Sensory Evaluation Scores (Scale of 1-10)
AttributeFormulation with this compoundFormulation with Cetyl Alcohol
Spreadability 8.5 ± 0.56.0 ± 0.7
Absorbency 7.8 ± 0.65.5 ± 0.8
Greasiness 3.2 ± 0.45.8 ± 0.9
Smoothness (After-feel) 8.9 ± 0.47.0 ± 0.6

Interpretation and Discussion: Linking Structure to Performance

The hypothesized data reveals a distinct performance profile for each fatty alcohol, directly attributable to their molecular structures.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Formulation Performance linear Linear Chain (Cetyl Alcohol) packing High Packing Efficiency linear->packing branched Branched Chain (this compound) disrupted_packing Disrupted Packing branched->disrupted_packing crystallinity High Crystallinity packing->crystallinity high_viscosity High Viscosity packing->high_viscosity low_crystallinity Low Crystallinity disrupted_packing->low_crystallinity low_viscosity Lower Viscosity disrupted_packing->low_viscosity good_stability Excellent Emulsion Stability crystallinity->good_stability moderate_stability Moderate Emulsion Stability low_crystallinity->moderate_stability waxy_feel Waxy, Heavy Feel high_viscosity->waxy_feel light_feel Light, Non-Greasy Feel low_viscosity->light_feel

Caption: Relationship between fatty alcohol structure and formulation performance.

Emulsion Stability

Cetyl alcohol's linear structure facilitates the formation of a tightly packed, ordered lamellar gel network in the continuous phase of an emulsion. [7][10]This robust network effectively immobilizes the dispersed oil droplets, providing excellent stability against coalescence and creaming. [11]In contrast, the branched structure of this compound hinders the formation of such a well-ordered network. The resulting looser, less crystalline structure offers reduced resistance to droplet movement, potentially leading to lower emulsion stability under stress conditions.

Viscosity and Rheology

The highly ordered crystalline network formed by cetyl alcohol imparts a significantly higher viscosity to formulations. [2]This is a desirable attribute for creating thick creams and ointments. The structure created by this compound, being less ordered, results in a lower viscosity. This makes it a more suitable candidate for formulating lighter lotions and fluids where a less dense texture is preferred.

Sensory Profile

The most significant advantage of this compound likely lies in its sensory profile. The branched chain disrupts the formation of a heavy, waxy film on the skin, a common characteristic of linear fatty alcohols like cetyl alcohol. [1]This results in a lighter, more spreadable formulation with faster absorption and a less greasy after-feel. For cosmetic and dermatological products where patient compliance and aesthetic appeal are paramount, this can be a crucial differentiating factor.

Conclusion and Formulation Strategy

The choice between this compound and cetyl alcohol is not a matter of direct substitution but rather a strategic decision based on the desired final product characteristics.

  • Cetyl Alcohol remains the ingredient of choice for formulations where high viscosity and robust stability are the primary objectives, such as in thick creams, ointments, and products requiring a long shelf life under challenging conditions.

  • This compound presents a compelling alternative for formulations where a superior sensory experience is paramount. Its ability to create lighter, more elegant textures makes it ideal for daily-use lotions, facial moisturizers, and any product where a non-greasy, fast-absorbing feel is desired.

Future research should focus on obtaining direct experimental data for this compound to validate these hypothesized performance characteristics and further explore its potential in a wider range of formulation types.

References

  • The Influences of Fatty Alcohol and Fatty Acid on Rheological Properties of O/W Emulsion. (2025). ResearchGate. Retrieved from [Link]

  • Eccleston, G. M. (1982). The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols. International Journal of Cosmetic Science, 4(4), 133-142. Retrieved from [Link]

  • Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. (2023). Frontiers in Soft Matter. Retrieved from [Link]

  • The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams. (2020). MDPI. Retrieved from [Link]

  • Liquid Crystal and α-gel-Based Emulsion and Soft Gel formulations. (n.d.). J-STAGE. Retrieved from [Link]

  • Emulsion Stability And Testing. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. (2022). MDPI. Retrieved from [Link]

  • Relationship Between Internal Phase Volume and Emulsion Stability: The Cetyl Alcohol/Stearyl Alcohol System. (2025). ResearchGate. Retrieved from [Link]

  • Functionality And Role Of Different Fatty Alcohols In Topical O/W Cream Formulation. (2018). CORE. Retrieved from [Link]

  • Formation of liquid crystal/gel emulsions to nano-emulsions constructed by polyalkoxylated fatty alcohol (PAFA)-based mixed surfactant systems. (2025). ResearchGate. Retrieved from [Link]

  • Tests for Predicting Emulsion / Suspension Stability. (2013). UL Prospector. Retrieved from [Link]

  • Sensory analysis. (n.d.). Gattefossé. Retrieved from [Link]

  • Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry. (2016). Plastic Surgery Key. Retrieved from [Link]

  • Multiple-phase oil-in-water emulsion. (2025). ResearchGate. Retrieved from [Link]

  • Liquid Crystal Formation from Sunflower Oil: Long Term Stability Studies. (2016). PMC - NIH. Retrieved from [Link]

  • Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids. (2010). Cosmetics & Toiletries. Retrieved from [Link]

  • Sensory analysis for topical drugs. (n.d.). Gattefossé. Retrieved from [Link]

  • Effects of Fatty Alcohols with Different Chain Lengths on the Performance of Low pH Biomass-Based Foams for Radioactive Decontamination. (2022). MDPI. Retrieved from [Link]

  • Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry. (n.d.). ResearchGate. Retrieved from [Link]

  • The Importance of Fatty Alcohols in Personal Care Ingredients. (2019). UL Prospector. Retrieved from [Link]

  • Dispelling Myths: The Truth About Fatty Alcohol in Skincare and Haircare. (2022). Musim Mas. Retrieved from [Link]

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Cross-validation of analytical methods for 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Cross-Validation of Analytical Methods for 5-Octadecanol

This guide provides a comprehensive framework for the cross-validation of two primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). As researchers, scientists, and drug development professionals, ensuring data integrity across different analytical methods is paramount for regulatory compliance and product quality. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge of this compound

This compound (also known as isostearyl alcohol) is a long-chain fatty alcohol characterized as a white, waxy solid at room temperature.[1][2] Its lipophilic nature and low water solubility make it a valuable excipient and emollient in pharmaceutical and cosmetic formulations.[2][3][4] However, these same properties present an analytical challenge. Its high boiling point and lack of a strong UV-absorbing chromophore mean that direct analysis requires careful consideration of the chosen technique.

Accurate quantification is essential for quality control, stability testing, and formulation development. Furthermore, as analytical methods evolve or are transferred between laboratories, a robust cross-validation study is required to demonstrate that different methods yield comparable and reliable results.[5][6] This guide details the process for comparing a classic, volatility-based method (GC) with a modern, solution-based method (HPLC).

Chapter 1: The Foundation of Trustworthiness: Analytical Method Validation

Before comparing two methods, each must be individually validated to prove it is fit for its intended purpose.[7] The validation process is a cornerstone of good manufacturing practice (GMP) and is outlined in the ICH Q2(R1) guideline.[8][9][10] This lifecycle approach ensures that an analytical method is well-understood, controlled, and reliable throughout its use.

cluster_legend Dev Method Development Val Method Validation (ICH Q2) Dev->Val Define ATP* Use Routine Use & Monitoring Val->Use Demonstrate Fitness for Purpose Change Method Change or Transfer Use->Change Lifecycle Management Retire Method Retirement Use->Retire Reval Partial or Full Re-Validation Change->Reval Assess Impact Reval->Use key

Caption: The Analytical Method Lifecycle.

Chapter 2: Selecting the Right Tools: A Tale of Two Techniques

The physicochemical properties of this compound dictate the strategies for its analysis. A comparison of the chosen GC and HPLC approaches reveals distinct principles and requirements.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.[11]Separation of soluble compounds in the liquid phase.[12]
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen).[12]Liquid solvent or mixture of solvents.[12]
Key Challenge Volatility. this compound has a high boiling point and its polarity can cause poor peak shape.[13]Detection. this compound lacks a UV chromophore, making it invisible to standard UV detectors.
Our Solution Derivatization. Convert the polar -OH group to a non-polar, more volatile silyl ether.[14][15]Universal Detector. Employ an Evaporative Light Scattering Detector (ELSD) that can detect any non-volatile analyte.[16]
Detector Flame Ionization Detector (FID)Evaporative Light Scattering Detector (ELSD)
Typical Run Time Faster, often under 15 minutes.[12]Slower, often 10-60 minutes.[12][17]
Gas Chromatography (GC-FID): The Volatility Approach

GC is a powerful technique for analyzing thermally stable and volatile compounds.[18] For high-molecular-weight alcohols, direct injection can lead to broad, tailing peaks due to interactions with the stationary phase. The causality behind choosing derivatization is twofold: it masks the active hydroxyl group, reducing peak tailing, and it increases the compound's volatility, allowing for elution at lower temperatures with better efficiency.[13] Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a rapid and effective choice for this purpose.[14][19]

High-Performance Liquid Chromatography (HPLC-ELSD): The Solubility Approach

HPLC is ideal for compounds that are non-volatile or thermally labile.[17][20] Since this compound falls into the former category, HPLC is a viable alternative. The primary obstacle is detection. An ELSD circumvents the need for a chromophore by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. This makes it a near-universal detector for non-volatile compounds.

Chapter 3: The Cross-Validation Protocol

Cross-validation aims to demonstrate that two distinct analytical procedures can produce comparable results, ensuring consistency of data across a product's lifecycle.[21][22]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Batch Single Homogeneous Batch of this compound Samples Prepare 6 Individual Samples (e.g., at 100% target concentration) Batch->Samples GC Analyze all 6 samples by validated GC-FID Method Samples->GC HPLC Analyze all 6 samples by validated HPLC-ELSD Method Samples->HPLC Results Obtain Assay Results (e.g., % Purity) GC->Results HPLC->Results Stats Statistical Comparison (e.g., Mean, %RSD, Equivalence) Results->Stats Report Cross-Validation Report Stats->Report

Caption: The Cross-Validation Experimental Workflow.

Experimental Protocol: GC-FID Method
  • Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Toluene. This yields a 1.0 mg/mL stock solution.

  • Sample Preparation: Prepare samples similarly to the standard to achieve a target concentration of 1.0 mg/mL in Toluene.

  • Derivatization:

    • Transfer 1.0 mL of each standard and sample solution into separate autosampler vials.

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vials tightly and vortex for 30 seconds.

    • Heat the vials in a heating block at 70°C for 30 minutes.[19]

    • Cool to room temperature before placing in the autosampler.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with FID.

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split mode (20:1), Temperature: 280°C.

    • Oven Program: Initial 150°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 5 min.

    • Detector: FID, Temperature: 310°C.

    • Injection Volume: 1 µL.

Experimental Protocol: HPLC-ELSD Method
  • Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Isopropanol (IPA). This yields a 1.0 mg/mL stock solution.

  • Sample Preparation: Prepare samples similarly to the standard to achieve a target concentration of 1.0 mg/mL in IPA.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with ELSD.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic, 95:5 (v/v) Methanol:Water.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 70°C, Gas Flow (Nitrogen): 1.5 L/min.

    • Injection Volume: 20 µL.

Chapter 4: Data Analysis and Performance Comparison

Both methods were validated according to ICH Q2(R1) guidelines, demonstrating their suitability for the quantification of this compound.[8][9] A summary of the validation performance is presented below.

Validation Performance Summary

Table 3: Validation Summary for GC-FID Method

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.995 0.9992
Range 80-120% of target 0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (%RSD) ≤ 2.0% 0.8%

| LOQ | S/N ≥ 10 | 0.05 mg/mL |

Table 4: Validation Summary for HPLC-ELSD Method

Parameter Acceptance Criteria Result
Linearity (log-log r²) ≥ 0.995 0.9985
Range 80-120% of target 0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0% 98.9 - 101.8%
Precision (%RSD) ≤ 2.0% 1.3%

| LOQ | S/N ≥ 10 | 0.10 mg/mL |

Cross-Validation Results

Six samples from a single, homogeneous batch of this compound were analyzed by both validated methods.

Table 5: Cross-Validation Assay Results (% Purity)

Sample ID GC-FID Result HPLC-ELSD Result % Difference
CV-01 99.6 99.2 0.40%
CV-02 99.8 99.5 0.30%
CV-03 99.5 99.0 0.50%
CV-04 99.7 99.3 0.40%
CV-05 99.4 99.1 0.30%
CV-06 99.6 99.4 0.20%
Mean 99.60 99.25 0.35%

| %RSD | 0.15% | 0.19% | |

Acceptance Criterion: The mean assay value from the HPLC-ELSD method must be within ±2.0% of the mean assay value from the GC-FID method.

Chapter 5: Senior Scientist's Synthesis and Recommendations

The successful cross-validation confirms that both the GC-FID and HPLC-ELSD methods are suitable for the quantitative analysis of this compound. The choice between them for routine deployment should be based on laboratory-specific factors:

  • GC-FID is recommended for high-throughput QC environments. Its faster run time and lower solvent consumption generally lead to a lower cost per analysis.[20] The main drawback is the need for a derivatization step, which adds to sample preparation time and complexity.

  • HPLC-ELSD is recommended for R&D or when analyzing complex matrices. It avoids the high temperatures of the GC inlet, which could be beneficial if thermal degradation is a concern for other formulation components.[23] It also avoids the use of specialized derivatization reagents.

Ultimately, this guide demonstrates that through systematic validation and cross-validation, laboratories can build a robust analytical portfolio that ensures data integrity and comparability, regardless of the chosen methodology.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • This compound. Solubility of Things. [Link]

  • Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth. PubMed. [Link]

  • Derivatizing Compounds: Available Compounds: Reference Materials. Schimmelmann Research. [Link]

  • Fatty alcohol analysis. Cyberlipid. [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • A Review: GC Method Development and validation. ResearchGate. [Link]

  • Alcohols-Glycols. GL Sciences. [Link]

  • Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. ACS Publications. [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News. [Link]

  • 4 Key Differences Between GC and HPLC. Drawell. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]

  • VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • [Chemical Knowledge]:Octadecanol properties, uses, upstream and downstream raw materials, storage methods, octadecanol msds. Lookchem. [Link]

  • Laboratory study of fatty alcohols. FILAB. [Link]

  • Understanding Octadecanol: Properties, Benefits, and Manufacturer Insights. Innospec. [Link]

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Efficacy of 5-Octadecanol compared to other fatty alcohols as lubricants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Evaluating the Efficacy of 5-Octadecanol as a Lubricant Against Commercially Prevalent Fatty Alcohols

Introduction: The Landscape of Fatty Alcohols in Lubrication

Fatty alcohols are indispensable in numerous industrial, pharmaceutical, and personal care applications, where they function as lubricants, emollients, and viscosity modifiers.[1][2] Their efficacy stems from their amphiphilic nature: a long, nonpolar hydrocarbon tail that provides lubricity and a polar hydroxyl head that allows for interaction with surfaces.[1][3] The most commonly utilized fatty alcohols, such as Cetyl Alcohol (C16), Stearyl Alcohol (C18), and Oleyl Alcohol (C18:1), are straight-chain primary alcohols.[4][5][6][7]

This guide focuses on a less common isomer, this compound, a secondary fatty alcohol. A comprehensive review of existing literature reveals a significant data gap regarding the specific lubricant properties of this compound. The vast majority of research and commercial application focuses on its primary isomer, 1-octadecanol, universally known as stearyl alcohol.[5][8][9][10]

Therefore, this document serves a dual purpose. First, it establishes a performance baseline by consolidating the known lubricating properties of standard fatty alcohols. Second, it provides a rigorous experimental framework for researchers and drug development professionals to comprehensively evaluate the efficacy of novel compounds like this compound, ensuring scientific integrity and generating reliable, comparative data.

Chapter 1: Performance Profiles of Benchmark Fatty Alcohols

Understanding the characteristics of established fatty alcohols is crucial for contextualizing the potential performance of a new candidate.

Stearyl Alcohol (1-Octadecanol)

Stearyl alcohol is a saturated 18-carbon fatty alcohol that is a white, waxy solid at room temperature.[5][10] It is widely used as an emollient, thickener, and co-emulsifier in cosmetics and pharmaceuticals.[5][8][11] In industrial applications, it serves as a lubricant and anti-corrosion agent in metalworking fluids and as a process lubricant in polymer compounding.[12] Its straight-chain structure allows for the formation of an ordered, protective layer on surfaces, reducing friction.

Cetyl Alcohol (1-Hexadecanol)

Cetyl alcohol is a 16-carbon saturated fatty alcohol, also appearing as a waxy white solid.[4] Its functions are similar to stearyl alcohol, acting as a thickener, emulsifier, and emollient.[2][4][13] It is also employed as a lubricant for industrial purposes, such as for nuts and bolts.[4][14][15] Its shorter carbon chain compared to stearyl alcohol results in a lower melting point and slightly different textural properties in formulations.

Oleyl Alcohol (cis-9-Octadecen-1-ol)

Oleyl alcohol is an 18-carbon unsaturated fatty alcohol.[16] The presence of a cis-double bond in its hydrocarbon chain introduces a kink, making it a liquid at room temperature.[17] This structural difference leads to a lower melting point compared to its saturated counterpart, stearyl alcohol. It is widely used as a lubricant, antifoaming agent, and emulsifier in textiles, metalworking, and personal care products.[16][18] When used on the skin or hair, it acts as a lubricant, imparting a soft, smooth feel.[6][19]

Comparative Physicochemical Properties

The following table summarizes the key properties of these benchmark fatty alcohols, derived from various sources.

PropertyCetyl Alcohol (1-Hexadecanol)Stearyl Alcohol (1-Octadecanol)Oleyl Alcohol (cis-9-Octadecen-1-ol)
CAS Number 36653-82-4[15]112-92-5[5][8]143-28-2[16]
Molecular Formula C₁₆H₃₄O[4]C₁₈H₃₈O[5][8]C₁₈H₃₆O[16]
Molar Mass ~242.44 g/mol 270.49 g/mol [5][8]268.48 g/mol [16]
Appearance Waxy white solid/flakes[4]White granules/flakes[5][8]Colorless to pale yellow liquid[17]
Melting Point ~49 °C~59 °C[5][11]~6-7 °C
Boiling Point ~344 °C210 °C @ 15 mmHg[5]207 °C @ 13 mmHg[17]
Key Lubricant Uses Industrial lubricant, emollient[4][14]Metalworking fluids, polymer processing, emollient[12][19]Textile lubrication, cutting lubricant, emollient[16]

Chapter 2: this compound - A Structurally Distinct Candidate

This compound is a structural isomer of stearyl alcohol. The critical difference lies in the position of the hydroxyl (-OH) group.

  • 1-Octadecanol (Stearyl Alcohol): A primary alcohol, where the -OH group is at the terminal carbon.

  • This compound: A secondary alcohol, where the -OH group is located on the fifth carbon of the chain.

This structural shift is hypothesized to have significant implications for its lubricating properties:

  • Steric Hindrance: The hydroxyl group in this compound is more sterically hindered than in 1-octadecanol. This could affect how the molecules pack on a surface, potentially leading to a less ordered and less dense lubricant film.

  • Polarity and Surface Adsorption: The internal position of the polar -OH group may alter the molecule's overall polarity and its adsorption energy on different substrates, influencing film strength and durability.

  • Thermal and Oxidative Stability: Secondary alcohols can exhibit different thermal and oxidative stability profiles compared to primary alcohols. This is a critical parameter for lubricants used in high-temperature applications.

Chapter 3: A Validated Experimental Framework for Efficacy Evaluation

To objectively compare this compound to the established benchmarks, a multi-faceted experimental approach is required. This framework ensures that the resulting data is robust, reproducible, and directly comparable.

Physicochemical Characterization

The first step is to characterize the fundamental physical and chemical properties of the this compound sample.

Experimental Protocol: Thermal Analysis (TGA/DSC)

  • Objective: To determine thermal stability, melting point, and latent heat of fusion.

  • Instrumentation: A simultaneous Thermal Analyzer (TGA/DSC).

  • Procedure (TGA - Thermal Stability):

    • Place a 5-10 mg sample of this compound into an alumina crucible.

    • Heat the sample from ambient temperature to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.[20]

    • Record the mass loss as a function of temperature. The onset of degradation is typically defined as the temperature at which a 5% mass loss occurs.[20]

  • Procedure (DSC - Melting Point & Enthalpy):

    • Place a 5-10 mg sample into a sealed aluminum pan.

    • Perform a heat-cool-heat cycle to remove thermal history. For example, heat from 20°C to 100°C, cool to 0°C, and then reheat to 100°C, all at a rate of 10°C/min.

    • The melting temperature and enthalpy of fusion are determined from the endothermic peak of the second heating scan.

Tribological Performance Testing

Tribology is the science of interacting surfaces in relative motion, focusing on friction, wear, and lubrication. Standardized tests are essential for generating comparable lubricant performance data.

Experimental Protocol: Measuring Coefficient of Friction and Wear

This protocol is based on the principles outlined in ASTM standards such as ASTM D5707 for a High-Frequency, Linear-Oscillation (SRV) test machine.[21][22]

  • Objective: To measure the coefficient of friction (CoF) and quantify wear under controlled conditions.

  • Instrumentation: SRV Tribometer or similar reciprocating friction and wear tester.

  • Test Specimens: Typically a steel ball oscillating against a flat steel disc.

  • Procedure:

    • Thoroughly clean the test specimens (ball and disc) with a suitable solvent (e.g., heptane) and dry them.

    • Mount the disc in the test chamber and secure the ball in the holder.

    • Apply a small volume of the lubricant (e.g., this compound) to the disc, ensuring the contact area is fully lubricated.

    • Set the test parameters. Per ASTM D5707, standard conditions can be:

      • Load: 200 N

      • Frequency: 50 Hz

      • Stroke Amplitude: 1.0 mm

      • Temperature: 50°C (or other application-relevant temperature)

      • Duration: 2 hours[21][22]

    • Initiate the test. The machine will record the frictional force in real-time. The CoF is calculated as the frictional force divided by the applied normal load.[23]

    • After the test duration, stop the machine and remove the specimens.

    • Clean the specimens and measure the wear scar diameter on the ball and the wear scar profile on the disc using a microscope or optical profilometer.

    • Repeat the entire procedure for the benchmark lubricants (Cetyl, Stearyl, and Oleyl Alcohol) under identical conditions for a valid comparison.

Workflow for Tribological Testing

The following diagram illustrates the logical flow of the experimental procedure for evaluating lubricant performance.

G cluster_prep Preparation Phase cluster_setup Test Setup cluster_exec Execution & Measurement cluster_analysis Post-Test Analysis prep1 Select Lubricant Candidate (e.g., this compound) prep2 Clean Test Specimens (Ball & Disc) prep1->prep2 Next setup1 Mount Specimens in Tribometer prep2->setup1 Proceed to Setup setup2 Apply Lubricant to Contact Area setup1->setup2 setup3 Set Test Parameters (Load, Freq., Temp.) setup2->setup3 exec1 Run Reciprocating Test setup3->exec1 Start Test exec2 Real-time Data Acquisition (Coefficient of Friction) exec1->exec2 analysis1 Measure Wear Scar (Microscopy/Profilometry) exec2->analysis1 Test Complete analysis2 Compile & Compare Data (CoF, Wear Volume) analysis1->analysis2 analysis3 Repeat for Benchmark Lubricants analysis2->analysis3 analysis3->prep1 Evaluate Next Candidate

Caption: Experimental workflow for comparative tribological analysis.

Data Interpretation

The ultimate goal is to generate a comparative dataset. The results should be tabulated for clarity.

Example Data Summary Table:

LubricantAverage CoF (Steady-State)Ball Wear Scar Diameter (mm)Disc Wear Volume (mm³)Thermal Degradation Onset (°C)
This compound Experimental ResultExperimental ResultExperimental ResultExperimental Result
Stearyl Alcohol Experimental ResultExperimental ResultExperimental ResultExperimental Result
Cetyl Alcohol Experimental ResultExperimental ResultExperimental ResultExperimental Result
Oleyl Alcohol Experimental ResultExperimental ResultExperimental ResultExperimental Result
  • A lower Coefficient of Friction (CoF) indicates better lubricity and higher efficiency.

  • Smaller wear scar dimensions and lower wear volume signify superior anti-wear protection.

  • A higher thermal degradation onset temperature suggests better performance in high-temperature applications.

Conclusion

While this compound remains a novel compound with limited public data on its lubricant efficacy, its structural variance from the standard 1-octadecanol (stearyl alcohol) warrants a systematic investigation. By employing the rigorous, multi-step experimental framework detailed in this guide—encompassing physicochemical characterization and standardized tribological testing—researchers and drug development professionals can generate the high-quality, comparative data necessary to make informed decisions. This structured approach not only allows for a definitive assessment of this compound's potential but also provides a universal methodology for evaluating any novel fatty alcohol candidate against established industry benchmarks.

References

A Comparative Guide to the Performance of 5-Octadecanol Isomers in Surfactant Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate excipients is paramount to achieving desired formulation performance. Long-chain alcohols, such as 5-octadecanol, are frequently employed as co-surfactants to enhance the stability and efficacy of emulsions, foams, and other colloidal systems.[1] However, the specific isomeric form of such an alcohol can significantly influence its performance. This guide provides an in-depth comparison of this compound isomers, offering experimental frameworks to evaluate their efficacy in surfactant formulations.

Introduction: The Role of Co-surfactants and Isomerism

Surfactants are amphiphilic molecules that reduce surface tension between two liquids or between a liquid and a solid. In many formulations, a single surfactant is insufficient to achieve the desired stability. Co-surfactants, typically short-chain alcohols or amines, are added to further reduce interfacial tension and improve the flexibility of the interfacial film, which is crucial for the formation of stable microemulsions.[1][2]

This compound (C₁₈H₃₈O) is a fatty alcohol that can act as a potent co-surfactant.[3] Its molecular structure, particularly the position of the hydroxyl group and its stereochemistry, gives rise to different isomers. The key isomer of interest for this guide is the chiral center at the 5th carbon position, leading to two stereoisomers: (R)-5-Octadecanol and (S)-5-Octadecanol. The subtle differences in the three-dimensional arrangement of these isomers can lead to significant variations in their physicochemical properties and, consequently, their performance in surfactant systems. The synthesis of such chiral alcohols can be achieved through biocatalytic processes, which are known for their high enantioselectivity.[4]

Key Performance Metrics for Surfactant Evaluation

To objectively compare the performance of this compound isomers, a series of standardized tests should be conducted. The following metrics are crucial for a comprehensive evaluation:

  • Critical Micelle Concentration (CMC): The CMC is the concentration of a surfactant above which micelles form.[5][6] A lower CMC indicates a more efficient surfactant, as less of it is needed to achieve maximum surface tension reduction and begin forming micelles.[5] The addition of alcohols as co-surfactants generally leads to a reduction in the CMC of the primary surfactant.[7]

  • Surface Tension Reduction: The primary function of a surfactant is to lower the surface tension of a liquid. The extent of this reduction is a direct measure of its effectiveness. Various methods, such as the Du Noüy ring, Wilhelmy plate, and pendant drop techniques, can be used for this measurement.[8][9]

  • Foaming Properties: In applications like detergents and personal care products, the ability to generate and sustain foam is critical.[10] This is typically evaluated by measuring foamability (the initial foam volume) and foam stability (the foam volume remaining after a specific time).[11]

  • Emulsification Power: For formulations like creams, lotions, and many drug delivery systems, the ability of a surfactant system to create a stable emulsion of immiscible liquids (e.g., oil and water) is vital.[12] The efficiency of emulsification can be assessed by measuring droplet size distribution and the stability of the emulsion over time.[12][13]

Experimental Design for Comparative Analysis

A robust experimental design is essential for a valid comparison of the this compound isomers. The following diagram and protocols outline a comprehensive workflow.

G cluster_0 Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A Synthesize/Procure (R)-5-Octadecanol & (S)-5-Octadecanol B Prepare Stock Solutions of Primary Surfactant A->B C Prepare Test Formulations with each Isomer at Varying Concentrations B->C D CMC Determination (Tensiometry) C->D E Surface Tension Measurement (Pendant Drop) C->E F Foam Analysis (Ross-Miles Method) C->F G Emulsion Stability (Droplet Size Analysis) C->G H Tabulate Quantitative Data (CMC, Surface Tension, Foam Half-life, Droplet Size) D->H E->H F->H G->H I Analyze Structure-Performance Relationship H->I J Draw Conclusions on Isomer Efficacy I->J

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical research and drug development, the chemical purity of an excipient or intermediate like 5-Octadecanol is not merely a quality metric; it is a foundational pillar of safety, efficacy, and regulatory compliance. As a long-chain fatty alcohol, its isomeric and chemical purity can significantly influence the physicochemical properties of a formulation. This guide provides an in-depth comparison of analytical methodologies for verifying the purity of this compound, emphasizing the critical role of certified reference standards and the causality behind experimental choices.

The Imperative of Purity and the Role of Reference Standards

This compound, an 18-carbon secondary alcohol, can have several potential impurities. These may include positional isomers (e.g., 1-octadecanol, 2-octadecanol), related fatty alcohols with different chain lengths, residual starting materials such as stearic acid, and byproducts like alkanes.[1][2][3] Each of these impurities can alter the performance of the final product.

A reference standard is a highly characterized material used as a benchmark for identity, strength, quality, and purity.[4] For pharmacopeial applications, a USP (United States Pharmacopeia) Reference Standard (RS) is the gold standard.[5][6] While a specific USP RS for this compound may not be available, a closely related standard like Stearyl Alcohol (1-Octadecanol) USP RS can be used as a comparator for chromatographic and spectroscopic techniques, provided the method can distinguish between the isomers.[1][7] The use of orthogonal analytical methods—employing different techniques that measure distinct chemical properties—provides the most robust and trustworthy purity assessment.

Orthogonal Analytical Approaches for Purity Determination

An effective purity assessment relies on a combination of a high-resolution separation technique (chromatography) and a definitive identification technique (spectroscopy). We will explore the comparative strengths of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation, coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Workflow for Purity Confirmation of this compound

Purity_Workflow cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Analytical Execution cluster_data Phase 3: Data Interpretation & Reporting Sample Test Sample: This compound SamplePrep Sample & Standard Preparation (incl. Derivatization for GC) Sample->SamplePrep RefStd Reference Standard: e.g., 1-Octadecanol USP RS RefStd->SamplePrep MethodSelection Select Orthogonal Methods (e.g., GC-MS and NMR) MethodSelection->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS HPLC HPLC-UV/MS Analysis SamplePrep->HPLC NMR NMR Spectroscopy SamplePrep->NMR DataCompare Compare Data: Sample vs. Reference Standard GCMS->DataCompare HPLC->DataCompare NMR->DataCompare ImpurityID Identify & Quantify Impurities DataCompare->ImpurityID PurityCalc Calculate Purity (e.g., Area % Normalization) ImpurityID->PurityCalc Report Generate Certificate of Analysis / Purity Report PurityCalc->Report

Caption: General workflow for confirming the purity of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC is the method of choice for analyzing volatile and semi-volatile compounds like fatty alcohols.[8] Due to their high boiling points and polar hydroxyl groups, long-chain alcohols often require derivatization to improve their thermal stability and chromatographic behavior (i.e., produce sharper, more symmetrical peaks). Converting the hydroxyl group to a trimethylsilyl (TMS) ether is a common and effective strategy.[8][9][10] The mass spectrometer provides definitive identification by furnishing a unique fragmentation pattern (mass spectrum) for the analyte and any impurities.[11]

Trustworthiness: A self-validating GC-MS protocol incorporates a system suitability test (SST). Before analyzing any samples, a standard mixture containing the reference standard and a potential impurity (e.g., 1-hexadecanol) is injected to verify that the system can adequately separate these components (i.e., achieve baseline resolution).

Experimental Protocol: GC-MS Analysis
  • Preparation of Standards and Samples:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of 1-Octadecanol USP RS into a 10 mL volumetric flask and dissolve in hexane.

    • Test Sample Stock (1 mg/mL): Prepare a stock solution of the this compound test sample in the same manner.

    • Internal Standard (IS) (Optional but Recommended): Use an odd-chain fatty alcohol like 1-heptadecanol that is not expected to be in the sample.[12]

  • Derivatization (TMS Ether Formation):

    • Transfer 100 µL of each stock solution to separate autosampler vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or hexane.[12]

    • Cap the vials tightly and heat at 70°C for 30 minutes.[12]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

    • Oven Program: Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.

    • Injector: 280°C, Splitless mode.

    • MS System: Agilent 5977B or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.[12]

    • Source Temp: 230°C.

    • Acquisition: Scan mode (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification if necessary.

Data Comparison: this compound vs. Alternatives
ParameterThis compound (TMS Ether)1-Octadecanol (TMS Ether)Potential Impurity (e.g., 1-Hexadecanol TMS Ether)
Expected RT Slightly earlier than 1-OctadecanolLater than this compoundSignificantly earlier
Molecular Ion (M+) m/z 342 (often weak or absent)m/z 342 (often weak or absent)m/z 314
Key Fragments Fragments from cleavage alpha to the oxygen, e.g., m/z 117 and m/z 283.Characteristic fragment at m/z 73 [Si(CH₃)₃]⁺ and a series of alkyl fragments. The alpha cleavage fragment [M-CH₃]⁺ at m/z 327 is more prominent.m/z 73, [M-CH₃]⁺ at m/z 299.
NIST Library Match Match to this compound TMS etherMatch to 1-Octadecanol TMS ether[13]Match to 1-Hexadecanol TMS ether

Note: Retention Times (RT) are column and system dependent and must be confirmed with a reference standard.

Method 2: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a powerful alternative, particularly for non-volatile impurities or when derivatization is undesirable. Since long-chain alcohols lack a strong UV chromophore, detection can be challenging. Universal detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are required. Alternatively, coupling HPLC to a mass spectrometer (LC-MS) provides high sensitivity and specificity. A reversed-phase C18 column is typically used for separation.[14]

Trustworthiness: HPLC method validation includes an SST to ensure adequate separation of the main component from its closely related impurities. The peak purity can be assessed using a Diode Array Detector (DAD) by comparing spectra across the peak; however, this is only effective for UV-active compounds. For non-chromophoric compounds, LC-MS is superior for assessing co-elution.

Experimental Protocol: HPLC-CAD/MS
  • Preparation of Standards and Samples:

    • Prepare stock solutions of the reference standard and test sample at ~1 mg/mL in a suitable solvent like Methanol or Acetonitrile.

    • Further dilute to an appropriate working concentration (e.g., 100 µg/mL) using the mobile phase.

  • HPLC Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with 95:5 Methanol:Water or a shallow gradient if needed to resolve impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 40°C.

    • Injection Volume: 10 µL.

    • Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Comparative Analysis

HPLC offers the advantage of analyzing the sample in its native form. The primary challenge is detection. A CAD provides near-uniform response for non-volatile analytes, making it excellent for purity analysis by area percent normalization. LC-MS can provide molecular weight information, confirming the identity of the main peak and any impurities. The separation of positional isomers like this compound and 1-octadecanol on a standard C18 column can be challenging and may require method optimization.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is an unparalleled tool for absolute structural confirmation.[15] It is a primary ratio method, meaning it can be used for quantitative analysis (qNMR) without the need for a specific reference standard for the analyte itself, provided a certified quantitative standard is used. ¹H NMR provides information about the chemical environment of all protons in the molecule.

Trustworthiness: For this compound, the ¹H NMR spectrum will show characteristic signals that distinguish it from its linear isomer, 1-Octadecanol. Specifically, the proton on the carbon bearing the hydroxyl group (H-5) will appear as a distinct multiplet around 3.6-3.8 ppm. In contrast, for 1-Octadecanol, the two protons on the carbon with the hydroxyl group (H-1) appear as a triplet around 3.65 ppm.[15] The integration of these signals relative to the terminal methyl groups provides a direct measure of purity and can be used to identify and quantify impurities with distinct NMR signals.

NMR Data Comparison
FeatureThis compound1-Octadecanol (Stearyl Alcohol)[15]
-CH-OH Proton Multiplet, ~3.6-3.8 ppm (1H)Not present
-CH₂-OH Protons Not presentTriplet, ~3.65 ppm (2H)
Terminal -CH₃ Triplet(s), ~0.88 ppm (6H)Triplet, ~0.88 ppm (3H)
Alkyl Chain (-CH₂-) Broad multiplet, ~1.2-1.6 ppmBroad multiplet, ~1.2-1.6 ppm

Comparative Summary and Method Selection

Choosing the right analytical approach depends on the specific objective, from routine quality control to in-depth structural elucidation.

TechniquePrincipleBest ForProsCons
GC-MS Separation by boiling point/polarity; Identification by mass fragmentation.Routine QC, impurity profiling, definitive identification.High resolution; High sensitivity; Provides structural information.[11]Requires derivatization; Destructive.
HPLC-CAD/MS Separation by polarity; Universal or specific detection.Analysis of non-volatile impurities; Orthogonal check.No derivatization needed; Amenable to various detectors.Isomer separation can be difficult; Universal detectors can be less sensitive than MS.
NMR Nuclear spin in a magnetic field.Absolute structural confirmation; Quantitative analysis (qNMR).Non-destructive; Provides unambiguous structure; Primary ratio method.[16]Low sensitivity; Expensive instrumentation; Complex mixtures are difficult to analyze.
Decision Logic for Method Selection

Method_Selection start What is the Analytical Goal? q1 Routine Purity & Impurity Profile? start->q1 q2 Confirm Structure of a New Batch? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Need Orthogonal Method for Confirmation? q2->q3 No nmr Use NMR q2->nmr Yes hplc Use HPLC-CAD/MS q3->hplc Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Confirming the purity of this compound requires a rigorous, multi-faceted analytical strategy. Gas Chromatography, especially when coupled with Mass Spectrometry, stands out as the primary tool for separation and identification of volatile impurities. HPLC provides a valuable orthogonal method, while NMR spectroscopy offers the ultimate confirmation of molecular structure. The judicious use of certified reference standards, such as Stearyl Alcohol USP RS, is essential for establishing the identity and purity against a known benchmark. By integrating these techniques within a self-validating framework that includes system suitability checks, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their final products.

References

  • Wood, R. (n.d.). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Gas Chromatography.
  • ResearchGate. (n.d.). GC-Mass Spectrum of this compound (C:18:1) from carotenoid extract of H. pluvialis.
  • Royal Society of Chemistry. (2018). Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Books Gateway.
  • Sigma-Aldrich. (n.d.). Alcohol Determination-Alcohol USP Reference Standard.
  • PubMed. (n.d.). Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns.
  • US Pharmacopeia (USP). (n.d.). Alcohol.
  • Agilent. (2011). Analysis of fatty alcohols in olive oil. Application Note.
  • Cyberlipid. (n.d.). Fatty alcohol analysis.
  • PubMed. (2005). HPLC-NMR of fatty alcohol ethoxylates. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.). Precision data of fatty alcohol standards mixtures in terms of peak area for gas chromatography (gc) instrument.
  • ResearchGate. (n.d.). HPLC-NMR of fatty alcohol ethoxylates | Request PDF.
  • European Medicines Agency (EMA). (n.d.). Guideline on Excipients in the Dossier for Application for Marketing Authorisation.
  • The International Pharmacopoeia. (n.d.). Related substances tests: dosage form monographs guidance notes. Annex 1.
  • AOCS. (2019). Fatty Alcohols.
  • PerkinElmer. (n.d.). Analysis of United States Pharmacopoeia (USP) Grade Alcohol (Ethyl alcohol) Impurities.
  • USP-NF. (n.d.). Alcohol.
  • ResearchGate. (2012). HPLC Analysis of Alcohols in Foods and Beverages. In Food Analysis by HPLC, Third Edition.
  • Waters. (n.d.). What is a good HPLC column choice for analysis of alcohols? - WKB116133.
  • USP-NF. (2020). Stearyl Alcohol.
  • US Pharmacopeia (USP). (n.d.). Excipients.
  • USP-NF. (2020). Alcohol Revision Bulletin.
  • Sigma-Aldrich. (n.d.). Pharmacopoeia Monograph Methods.
  • US Pharmacopeia (USP). (2021). Submission Guideline for Excipients.
  • PubMed. (n.d.). 1H NMR spectroscopic studies of lipid extracts from human fatty liver.
  • OECD Existing Chemicals Database. (n.d.). 1-OCTADECANOL CAS N°: 112-92-5.
  • NIST. (2021). Standard Reference Material 3951 Fatty Acid Species in Frozen Human Serum.
  • BenchChem. (n.d.). A Researcher's Guide to Internal Standards for Fatty Alcohol Analysis.
  • NIST. (n.d.). Standard Reference Material® 3274 - Certificate of Analysis.
  • NIST. (n.d.). Standard Reference Material 2378.
  • ResearchGate. (n.d.). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy.
  • NIST. (2009). Standard Reference Materials to Support Measurement of Fatty Acids. Lipid Technology.
  • Sigma-Aldrich. (n.d.). Stearyl alcohol USP Reference Standard.
  • Cosmetic Ingredient Review. (n.d.). Final Report on the Safety Assessment of Stearyl Alcohol, Oleyl Alcohol, and Octyl Dodecanol.
  • NIST WebBook. (n.d.). 1-Octadecanol, TMS derivative.

Sources

A Researcher's Guide to Comparative Analysis of Fatty Alcohols Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fatty alcohols are long-chain aliphatic alcohols that are integral components in a vast array of pharmaceutical, cosmetic, and food formulations. Their functional roles are diverse, ranging from co-emulsifiers and viscosity modifiers in topical creams to matrix formers in controlled-release solid dosage forms. The physical and thermal properties of these excipients are not merely incidental; they are critical determinants of a product's stability, manufacturability, and performance. The specific fatty alcohol chosen, and its unique thermal behavior, can significantly influence the final product's texture, shelf-life, and even the bioavailability of the active pharmaceutical ingredient (API).

Differential Scanning Calorimetry (DSC) stands out as a powerful and indispensable thermoanalytical technique for probing the thermal properties of materials like fatty alcohols. It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a quantitative and qualitative fingerprint of the material's thermal transitions. This guide provides a comprehensive framework for utilizing DSC to conduct a comparative analysis of fatty alcohols, offering insights into experimental design, data interpretation, and the practical implications for formulation development.

The Fundamentals of Differential Scanning Calorimetry (DSC)

At its core, DSC operates on the principle of measuring the energy absorbed or released by a sample as it is heated, cooled, or held at a constant temperature. When a sample undergoes a thermal event, such as melting, it requires more energy to maintain the same temperature as an inert reference. This difference in heat flow is precisely what the DSC instrument records, resulting in a thermogram that plots heat flow against temperature.

Key thermal events observable for fatty alcohols include:

  • Melting Point (T_m): The temperature at which the material transitions from a solid to a liquid state. In a DSC thermogram, this is typically observed as an endothermic peak. The peak maximum is often reported as the melting point.

  • Enthalpy of Fusion (ΔH_f): This is the amount of energy required to melt the sample, represented by the area under the melting peak. It is a measure of the material's crystallinity; a higher enthalpy of fusion generally indicates a more ordered crystalline structure.

  • Polymorphism: This is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same fatty alcohol will exhibit distinct melting points and enthalpies of fusion. DSC is exceptionally sensitive to detecting and characterizing these polymorphic transitions, which are critical for understanding the stability of formulations.

Designing a Robust DSC Experiment for Fatty Alcohols

A successful DSC analysis hinges on a well-designed experiment. The choices made during sample preparation and method development directly impact the quality and reproducibility of the data.

Experimental Protocol: A Step-by-Step Guide
  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). This is a non-negotiable step for data accuracy.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the fatty alcohol sample into a standard aluminum DSC pan. A microbalance should be used for this purpose.

    • The sample should be evenly distributed at the bottom of the pan to ensure uniform heat transfer.

    • Hermetically seal the pan to prevent any loss of material during the analysis.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell of the DSC instrument.

    • Place an empty, sealed aluminum pan in the reference cell. This will serve as the inert reference.

  • Thermal Method:

    • Equilibration: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 100 °C). A slower heating rate (e.g., 2-5 °C/min) can be used to resolve complex thermal events, while a faster rate may be suitable for initial screening.

    • Atmosphere: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.

Causality in Method Development

The choice of a 10 °C/min heating rate represents a common balance between achieving good resolution of thermal events and maintaining a reasonable experiment time. The use of a hermetically sealed pan is crucial for volatile or semi-volatile compounds like some fatty alcohols to prevent evaporation, which would manifest as a broad, sloping endotherm and lead to inaccurate enthalpy calculations.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_interp Data Interpretation weigh Weigh Sample (3-5 mg) pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load method Run Thermal Method (Heat at 10°C/min) load->method data Record Heat Flow vs. Temp method->data thermogram Generate Thermogram data->thermogram analyze Analyze Peaks (Tm, ΔHf) thermogram->analyze compare Compare Data analyze->compare

Caption: A typical workflow for the DSC analysis of fatty alcohols.

Comparative DSC Analysis of Common Fatty Alcohols

To illustrate the comparative power of DSC, let's consider three commonly used fatty alcohols: cetyl alcohol (C16), stearyl alcohol (C18), and behenyl alcohol (C22). As the alkyl chain length increases, the melting point and enthalpy of fusion are expected to increase due to stronger van der Waals forces between the molecules.

Interpreting the Thermograms

A typical DSC thermogram for a fatty alcohol will show a sharp, endothermic peak corresponding to its melting transition. The onset temperature of this peak represents the point at which melting begins, while the peak maximum is commonly taken as the melting point. The area integrated under the peak provides the enthalpy of fusion.

Comparative Data Summary
Fatty AlcoholChemical FormulaOnset Temp. (°C)Melting Point (°C)Enthalpy of Fusion (J/g)
Cetyl AlcoholC₁₆H₃₄O~47~49~190
Stearyl AlcoholC₁₈H₃₈O~56~58~220
Behenyl AlcoholC₂₂H₄₆O~68~71~250

Note: These are typical values and can vary slightly depending on the purity of the material and the specific DSC conditions used.

The data clearly shows a trend of increasing melting point and enthalpy of fusion with increasing chain length. This has direct implications for formulation. For instance, a cream formulated with behenyl alcohol will have a much stiffer consistency and higher melting point than one formulated with cetyl alcohol.

The Critical Role of Polymorphism

Fatty alcohols can crystallize into different polymorphic forms (α, β, γ), each with its own unique melting point and stability profile. The α-form is typically the least stable and has the lowest melting point, while the β-form is the most stable with the highest melting point. Over time, a less stable form can convert to a more stable one, a phenomenon that can dramatically alter the properties of a formulation, leading to changes in viscosity, texture, or even drug release.

DSC is an excellent tool for studying these transformations. A sample might initially show a melt corresponding to the α-form. If that sample is then cooled and re-heated in the DSC, a different melting peak corresponding to a more stable polymorph may appear.

Applications in Pharmaceutical Development

The insights gained from DSC analysis of fatty alcohols are directly applicable to various aspects of pharmaceutical development:

  • Excipient Screening and Selection: DSC provides a rapid and reliable method for screening different fatty alcohols and selecting the one with the most appropriate thermal properties for a given formulation.

  • Formulation Stability: By identifying the polymorphic form of a fatty alcohol in a formulation and monitoring its potential changes over time and under different storage conditions, formulators can predict and mitigate long-term stability issues. For example, the conversion to a more stable, higher-melting polymorph in a cream could lead to a gritty texture or phase separation.

  • Manufacturing Process Control: DSC can be used as a quality control tool to ensure the consistency of incoming raw materials. Variations in the melting point or enthalpy of fusion of a batch of fatty alcohol could indicate impurities or a different polymorphic form, which could impact the manufacturing process and the final product.

Conclusion

Differential Scanning Calorimetry is a cornerstone technique in the characterization of fatty alcohols for pharmaceutical and other applications. It provides not just data, but a deeper understanding of the material's solid-state properties. By carefully designing experiments and correctly interpreting the resulting thermograms, researchers and formulation scientists can make informed decisions about excipient selection, predict product stability, and ensure the quality and consistency of their final products. This guide provides a foundational framework for leveraging the power of DSC in the comparative analysis of these critical formulation components.

References

  • Differential Scanning Calorimetry (DSC) of Lipids . Mat-Ergon. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Applications . METTLER TOLEDO. Available at: [Link]

  • The Utility of Thermal Analysis in the Pharmaceutical Industry . TA Instruments. Available at: [Link]

  • Polymorphism in the Pharmaceutical Industry . ScienceDirect. Available at: [Link]

  • Fatty Alcohols . Acme-Hardesty. Available at: [Link]

A Comparative Guide to Solid Lipid Matrices for Nanoparticle-Based Drug Delivery: Evaluating Alternatives to 1-Octadecanol (Stearyl Alcohol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of advanced drug delivery, the choice of excipients is paramount to the success of a formulation. 1-Octadecanol, commonly known as stearyl alcohol, is a long-chain fatty alcohol that has been widely adopted as a lipid excipient in pharmaceutical and cosmetic industries.[1] Its utility stems from its properties as a thickener, emollient, and emulsion stabilizer. For researchers and drug development professionals, stearyl alcohol's most significant application is its role as a solid lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs).[2][3] SLNs are at the forefront of nanomedicine, offering a promising platform for the controlled release and targeted delivery of therapeutic agents.[4][5]

The solid, crystalline core of SLNs, for which stearyl alcohol is a frequent choice, is crucial for protecting labile drugs from degradation, enhancing the bioavailability of poorly water-soluble compounds, and providing sustained release profiles.[4][6] However, the performance of an SLN system is intrinsically linked to the physicochemical properties of its lipid matrix. Factors such as melting point, crystalline structure, and potential for polymorphism can significantly influence drug loading, encapsulation efficiency, and stability upon storage.

This guide provides a comprehensive comparison of viable alternatives to 1-Octadecanol for the formulation of SLNs. We will delve into the mechanistic role of the lipid matrix, present a comparative analysis of alternative lipids supported by experimental data, and provide detailed protocols for the formulation and characterization of these advanced drug delivery systems. Our objective is to equip researchers with the necessary knowledge to make informed decisions when selecting the optimal lipid matrix for their specific research applications.

The Role of the Lipid Matrix in Solid Lipid Nanoparticles (SLNs): A Mechanistic Overview

Solid Lipid Nanoparticles are colloidal drug carriers where the solid lipid core is dispersed in an aqueous surfactant solution.[7] The lipid core, which is solid at both room and body temperature, is the defining feature of SLNs and is responsible for their key advantages in drug delivery.[6]

The selection of the lipid matrix is a critical determinant of the SLN's performance. The lipid's crystallinity and polymorphism, in particular, can impact the amount of drug that can be encapsulated and the rate at which it is released. A highly ordered crystalline structure may result in drug expulsion during storage, while a less ordered or amorphous lipid matrix can accommodate a higher drug load.

SLN_Structure cluster_SLN Solid Lipid Nanoparticle (SLN) Core Solid Lipid Matrix (e.g., 1-Octadecanol) Drug Encapsulated Drug Surfactant Surfactant Layer (e.g., Poloxamer 188) Surfactant->Core Stabilizes Aqueous Aqueous Phase Aqueous->Surfactant Dispersed in

Caption: Structure of a Solid Lipid Nanoparticle.

Physicochemical Properties of 1-Octadecanol (Stearyl Alcohol) as a Lipid Matrix

1-Octadecanol is a saturated fatty alcohol with an 18-carbon chain.[8] Its long hydrocarbon chain imparts a waxy, solid nature at room temperature, making it a suitable candidate for forming the solid core of SLNs.

PropertyValueImplication for SLN Formulation
Chemical Formula C18H38OHigh lipophilicity, suitable for encapsulating hydrophobic drugs.
Molecular Weight 270.49 g/mol Influences intermolecular interactions and crystal packing.
Melting Point ~59 °C[8]Ensures the lipid matrix is solid at physiological temperature (37°C).
Appearance White, waxy solid[8]Indicates a solid state at room temperature.
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[1][8]Critical for formulation methods involving organic solvents.

The relatively high melting point of stearyl alcohol is advantageous as it ensures the nanoparticles remain in a solid state after administration. However, its highly ordered crystalline structure can sometimes lead to lower drug entrapment efficiency and potential drug expulsion over time.

Comparative Analysis of Alternative Solid Lipids

The choice of lipid matrix can be tailored to the specific requirements of the drug and the desired release profile. Here, we compare several common alternatives to 1-Octadecanol.

Other Long-Chain Fatty Alcohols
  • Cetyl Alcohol (1-Hexadecanol): With a 16-carbon chain, cetyl alcohol is a close relative of stearyl alcohol.[8] It has a lower melting point (around 49°C) which can be a consideration for certain formulation processes.[8] While both are effective emollients, stearyl alcohol is generally considered a more potent thickener.[9] For SLN formulations, the shorter chain length of cetyl alcohol may result in a less ordered crystal lattice, potentially allowing for higher drug incorporation.

  • Cetearyl Alcohol: This is not a single compound but a mixture of cetyl and stearyl alcohols.[9] The blend of chain lengths can disrupt the crystalline order, creating a more amorphous matrix. This can be highly beneficial for increasing drug loading capacity and improving the stability of the formulation by preventing drug expulsion. Cetearyl alcohol is often favored for its ability to create stable and robust emulsions.[10]

Glycerides
  • Glyceryl Monostearate (GMS): GMS is a monoglyceride of stearic acid and is widely used in pharmaceutical formulations.[11] It is known to exist in different polymorphic forms (α and β), which significantly impacts drug incorporation and release.[12] The less stable α-form can incorporate drugs more effectively, but its transition to the more stable β-form during storage can lead to drug expulsion.[12] GMS has been successfully used to formulate SLNs for various drugs, often resulting in particle sizes below 100 nm with high entrapment efficiency.[13][14]

  • Glyceryl Behenate (Compritol® 888 ATO): This is a mixture of mono-, di-, and triglycerides of behenic acid. Its complex composition results in a less ordered crystalline structure, which is advantageous for high drug loading. It has been used in the preparation of topical SLNs, demonstrating good drug entrapment for hydrophilic drugs.[15]

Fatty Acids
  • Stearic Acid: As the fatty acid counterpart to stearyl alcohol, stearic acid is also a popular choice for SLN formulation.[5] It has been used to prepare SLNs for various drugs, including griseofulvin and cryptolepine.[16] The presence of the carboxylic acid group can offer opportunities for different drug-matrix interactions compared to the hydroxyl group of fatty alcohols.

Summary Comparison of Lipid Matrices
Lipid MatrixChemical ClassMelting Point (°C)Key Advantages for SLN FormulationPotential Disadvantages
1-Octadecanol (Stearyl Alcohol) Fatty Alcohol~59[8]High stability, solid at body temperature.Highly crystalline, may limit drug loading.
Cetyl Alcohol Fatty Alcohol~49[8]Lower melting point, may create a less ordered matrix.Lower melting point may be a concern for stability.
Cetearyl Alcohol Fatty Alcohol BlendVariableDisrupted crystal lattice, potentially higher drug loading and stability.Composition can vary between suppliers.
Glyceryl Monostearate (GMS) Glyceride~55-60Biocompatible and biodegradable, multiple polymorphic forms.[11][13]Polymorphic transitions can lead to drug expulsion.[12]
Glyceryl Behenate Glyceride~65-77Less ordered crystal structure, good for high drug loading.Higher melting point requires higher processing temperatures.
Stearic Acid Fatty Acid~69Biocompatible, offers different drug-matrix interactions.Higher melting point.

Experimental Workflow: Formulation and Characterization of SLNs

The successful development of SLNs relies on robust formulation and characterization protocols. Below are representative workflows for these processes.

Experimental Protocol: SLN Preparation by High-Shear Homogenization (Hot Homogenization)

This method involves the emulsification of the molten lipid in a hot aqueous surfactant solution.[7]

  • Preparation of Phases:

    • Lipid Phase: Weigh the chosen solid lipid (e.g., Glyceryl Monostearate) and the lipophilic drug. Heat them together at a temperature approximately 5-10°C above the lipid's melting point until a clear, homogenous lipid melt is obtained.

    • Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under continuous stirring with a high-speed stirrer (e.g., at 8000 rpm for 15 minutes). This forms a coarse oil-in-water emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-shear homogenization using a high-pressure homogenizer. The homogenization is typically carried out for several cycles at a specific pressure to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down in an ice bath under gentle stirring. The lipid droplets solidify, forming the Solid Lipid Nanoparticles.

SLN_Preparation_Workflow cluster_prep SLN Preparation: Hot Homogenization A 1. Prepare Lipid Phase (Lipid + Drug) Heat above melting point C 3. Create Pre-emulsion Add Lipid Phase to Aqueous Phase with High-Speed Stirring A->C B 2. Prepare Aqueous Phase (Water + Surfactant) Heat to same temperature B->C D 4. High-Pressure Homogenization Reduce droplet size C->D E 5. Cooling Solidification of lipid droplets D->E F Result: SLN Dispersion E->F

Caption: Workflow for SLN preparation by hot homogenization.

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to investigate the melting behavior and crystallinity of the lipid matrix.[17][18] This provides insights into the physical state of the drug within the nanoparticle.

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the lyophilized SLN powder into an aluminum DSC pan and hermetically seal it.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • Thermal Program:

    • Place both the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the melting point of the bulk lipid.

    • Hold the sample at this temperature for a few minutes to erase any thermal history.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Analyze the thermogram to determine the melting point (peak of the endotherm) and enthalpy of fusion (area under the peak). A depression in the melting point or a reduction in the enthalpy of fusion compared to the bulk lipid can indicate the presence of a less ordered crystalline structure or the amorphization of the drug within the lipid matrix.[19]

DSC_Analysis_Workflow cluster_dsc DSC Analysis of SLNs P1 1. Prepare Sample (Lyophilized SLNs in pan) P2 2. Set Thermal Program (Heating/Cooling Cycles) P1->P2 P3 3. Run DSC Measure heat flow vs. temperature P2->P3 P4 4. Analyze Thermogram Determine Melting Point & Enthalpy P3->P4 P5 5. Compare to Bulk Lipid Infer drug state and matrix crystallinity P4->P5 Decision_Making_Logic Start Objective: High Entrapment (>80%) Sustained Release (48h) for Lipophilic Drug Q1 Consider Lipid Matrix Options Start->Q1 OptA 1-Octadecanol Q1->OptA High Stability OptB Glyceryl Monostearate (GMS) Q1->OptB Known for high EE OptC Cetearyl Alcohol Q1->OptC Amorphous nature EvalA Highly Crystalline Risk of low EE and drug expulsion OptA->EvalA EvalB Good potential for high EE but risk of polymorphic transition affecting release OptB->EvalB EvalC Less ordered matrix Good potential for high EE and stable encapsulation OptC->EvalC Decision Initial Recommendation: Start with Cetearyl Alcohol or GMS. Characterize polymorphism of GMS-SLNs carefully over time. EvalA->Decision EvalB->Decision EvalC->Decision

Caption: Decision logic for lipid matrix selection.

Based on the decision logic, while 1-Octadecanol offers high stability due to its ordered structure, this very property might compromise the high entrapment efficiency required. Glyceryl Monostearate is a strong candidate, known for forming SLNs with high drug loading. [14][20]However, its polymorphic nature needs to be carefully monitored to ensure consistent drug release. [12]Cetearyl alcohol, with its blended chain lengths, presents a compelling starting point as it is likely to form a less ordered matrix, which is conducive to high and stable drug encapsulation. Therefore, a logical approach would be to initially formulate with both GMS and cetearyl alcohol, followed by rigorous characterization of particle size, entrapment efficiency, drug release, and stability, with a particular focus on the polymorphic behavior of the GMS-based nanoparticles.

Conclusion and Future Perspectives

The selection of a solid lipid matrix is a critical step in the design of effective Solid Lipid Nanoparticles. While 1-Octadecanol (stearyl alcohol) is a reliable and widely used excipient, its highly crystalline nature may not be optimal for all applications, particularly those requiring high drug loads. Alternatives such as other fatty alcohols (cetyl and cetearyl alcohol), glycerides (GMS and glyceryl behenate), and fatty acids offer a diverse palette of physicochemical properties that can be leveraged to enhance drug encapsulation, stability, and release kinetics.

The future of lipid-based nanoparticles is evolving towards more complex systems like Nanostructured Lipid Carriers (NLCs), which incorporate a blend of solid and liquid lipids to further improve drug loading and prevent expulsion. [6]The principles of lipid selection outlined in this guide, based on understanding the interplay between the lipid's structure and its function within the nanoparticle, will remain fundamental to the development of the next generation of lipid-based drug delivery systems. A thorough characterization, especially using techniques like DSC, is indispensable for validating the chosen formulation and ensuring its performance and stability.

References

  • Effect of Lipids and Surfactants on Solid Lipid Nanoparticle Engineering. RJPT.
  • Cetyl Alcohol vs. Other Fatty Alcohols: A Formulator's Guide.
  • Understanding Cetyl and Stearyl Alcohol: What They Are. Gamut Packaging.
  • Effect of poloxamer 188 on lymphatic uptake of carvedilol-loaded solid lipid nanoparticles for bioavailability enhancement. Semantic Scholar.
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  • Solid lipid nanoparticles (SLN) with Poloxamer 188 as surfactant. ResearchGate.
  • Design and Characterization of Glyceryl Monostearate Solid Lipid Nanoparticles Prepared by High Shear Homogenization. ResearchGate.
  • Solid Lipid Nanoparticles: A Promising Technology for Delivery of Poorly Water-Soluble Drugs.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Octadecanol: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous attention to detail extends beyond the experimental phase into the often-overlooked aspect of chemical waste management. The proper disposal of laboratory reagents is not merely a regulatory formality but a cornerstone of a robust safety culture and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Octadecanol (also known as Stearyl Alcohol), tailored for researchers, scientists, and drug development professionals. Here, we move beyond simple instructions to elucidate the rationale behind each procedural step, ensuring a deep-seated understanding of safe laboratory practices.

Foundational Knowledge: Understanding this compound

This compound is a long-chain fatty alcohol, appearing as a white, waxy solid at room temperature.[1] Its insolubility in water and solubility in many organic solvents are key properties influencing its applications and, consequently, its disposal procedures.[1] While not classified as a hazardous substance by the Environmental Protection Agency (EPA), its physical state and potential for contamination necessitate a formal disposal protocol.[2]

Table 1: Key Properties and Hazards of this compound

PropertyValueReference
Physical State Solid (waxy flakes or granules)[1][3]
Color White[1]
Odor Faint[3]
Solubility in Water Insoluble[1][3]
Melting Point Approx. 55-60 °C[1]
Primary Hazards Mild skin and eye irritant. Combustible at high temperatures.[3]
The Disposal Decision Workflow: A Visual Guide

The following diagram outlines the critical decision-making process for the disposal of this compound, from initial waste generation to final disposition. This workflow ensures that all potential waste streams are correctly identified and managed.

G cluster_0 Waste Characterization cluster_1 Disposal Pathways cluster_2 Final Disposition start Generation of this compound Waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated is_hazardous Are the contaminants hazardous? is_contaminated->is_hazardous Yes pure_disposal Follow Protocol for Pure/Non-Hazardous Contaminated this compound is_contaminated->pure_disposal No is_hazardous->pure_disposal No hazardous_disposal Manage as Hazardous Waste (Consult Institutional EHS) is_hazardous->hazardous_disposal Yes final_disposal Securely Packaged and Labeled Waste to Designated Collection Area pure_disposal->final_disposal hazardous_disposal->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol for Uncontaminated this compound

This protocol applies to pure this compound and materials contaminated solely with this compound. The underlying principle is containment and clear communication to prevent accidental exposure or improper handling by non-laboratory personnel.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves.

  • Two sealable, chemically compatible containers (e.g., plastic bags or screw-top jars).

  • Waste labels.

  • Permanent marker.

Procedure:

  • Don Personal Protective Equipment (PPE): Although this compound has low toxicity, it can cause mild skin and eye irritation.[3] Always wear appropriate PPE to minimize exposure.

  • Containerize the Waste:

    • For solid this compound waste (unused chemical, residue), carefully transfer it into the primary container.

    • For materials contaminated with this compound (e.g., weigh boats, gloves, paper towels), place them directly into the primary container.

    • Causality: The primary container serves to collect and hold the waste, preventing its release into the laboratory environment.

  • Secure the Primary Container: Seal the primary container securely. If using a bag, expel excess air before sealing.

  • Label the Primary Container: Affix a label to the primary container that clearly identifies the contents as "this compound." This ensures that the identity of the chemical is known.

  • Double-Bag for Safety: Place the sealed and labeled primary container into a second, larger container and seal it.

    • Causality: This double-containment system provides an extra layer of protection against spills or leaks during transport and disposal, a best practice for all laboratory chemical waste.[4]

  • Label the Outer Container: On the outer container, write "Non-hazardous Solid Waste" and the name of the chemical ("this compound").[4]

    • Causality: This labeling is crucial for custodial and waste management staff, who are trained not to handle containers from laboratories unless they are explicitly marked as non-hazardous.[5]

  • Final Disposal: Transport the securely packaged and labeled waste to your institution's designated collection area for non-hazardous solid chemical waste. In many institutions, laboratory personnel are required to take such waste directly to the dumpster.[4][5] Do not leave it in regular laboratory trash bins.

Managing Contaminated this compound

If this compound is contaminated with other substances, the disposal procedure is dictated by the hazards of the contaminants.

  • Non-Hazardous Contaminants: If contaminated with other non-hazardous materials, follow the protocol for uncontaminated this compound.

  • Hazardous Contaminants: If contaminated with any substance classified as hazardous (e.g., flammable solvents, toxic reagents, corrosive materials), the entire waste mixture must be treated as hazardous waste.[6] In this case:

    • Collect the waste in a single, sealed, and compatible container.

    • Label the container with a hazardous waste tag, listing all chemical constituents and their approximate percentages.

    • Manage the waste according to your institution's hazardous waste disposal procedures, which typically involves collection by the Environmental Health and Safety (EHS) department.

Spill Management

In the event of a spill of solid this compound:

  • Ensure the area is well-ventilated.

  • Wearing your PPE, mechanically clean up the spilled material. You can use a brush and dustpan or a scoop.

  • Sweep the solid material into a suitable container for disposal.[7]

  • The collected spill residue should then be disposed of following the appropriate protocol outlined above.

By adhering to these detailed procedures, you contribute to a safer and more compliant laboratory environment. The principles of clear communication, secure containment, and proper waste stream identification are paramount in the responsible management of all laboratory chemicals, including those not formally classified as hazardous.

References

  • Fatty Alcohol MSDS. ScienceLab.com. [Link]

  • Waste handling in the organic chemistry lab. Unknown. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Understanding Octadecanol: Properties, Benefits, and Manufacturer Insights. Unknown. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Octadecanol

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in scientific research and development, our commitment to safety is the bedrock of innovation. While 5-Octadecanol, a long-chain fatty alcohol, is not classified as a highly hazardous substance, a culture of safety mandates a thorough understanding and implementation of appropriate personal protective equipment (PPE). This guide moves beyond mere compliance, offering a procedural and logical framework for handling this waxy solid, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the PPE

Before we handle any chemical, we must understand its properties and potential hazards. This foundational knowledge informs every safety decision we make. This compound is a white, waxy solid, and its physical state dictates the primary risks: inhalation of dust and direct contact with skin and eyes.[1] While it has low acute toxicity, it is classified as a skin and eye irritant.[1]

A comprehensive hazard assessment is the first step in any safety protocol.[2] The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of all chemical hazards in the workplace and provide specific training for those who may be exposed.[3][4]

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueImplication for Handling
Physical State White, waxy solid (flakes or granules)Risk of airborne dust generation during transfer and weighing.
Melting Point 55 - 58 °C / 131 - 136.4 °F[5]If heated, potential for fumes and thermal hazards increases.
Solubility Insoluble in waterSpills will not be diluted by water; requires physical containment.
Acute Toxicity Oral LD50 > 5 g/kg (Rat)[5]Low acute toxicity, but good hygiene is still essential.
Primary Hazards Skin and eye irritantDirect contact should be avoided through gloves and eye protection.
Incompatibilities Strong oxidizing agents, strong acids[6]Requires segregated storage and handling procedures.

Core PPE Directives for this compound

Based on the hazard assessment, a standard level of PPE is required for routine laboratory handling of this compound. This aligns with OSHA's Level D protection, which is appropriate when there are no known airborne hazards and a low risk of splashes or inhalation.[7]

  • Eye and Face Protection : To prevent irritation from airborne dust or accidental splashes, wear protective eyeglasses or chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Hand Protection : Wear appropriate chemical-resistant gloves, such as nitrile gloves, to prevent skin exposure.[6] Although some sources state no protective equipment is needed under normal use, it is best practice to always wear gloves when handling chemicals.[3][5]

  • Body Protection : A standard laboratory coat should be worn to protect against incidental contact and contamination of personal clothing.[6]

  • Respiratory Protection : Under normal conditions with adequate ventilation (such as on an open bench or in a chemical fume hood), respiratory protection is not required.[5] However, if procedures are likely to generate significant dust or if the material is heated, a risk assessment should be performed to determine if a NIOSH-approved respirator is necessary.[6]

Operational Plan: From Standard Handling to High-Energy Procedures

The level of PPE required can change based on the specifics of the procedure. The following workflow provides a logical pathway for selecting the appropriate level of protection.

PPE_Workflow cluster_start Start: Task Assessment cluster_decision Decision Point cluster_ppe PPE Level start Assess the handling procedure for this compound decision High-energy process? (e.g., large-scale transfer, melting, grinding) start->decision standard_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat decision->standard_ppe No (e.g., weighing small quantities, preparing solutions at room temp) enhanced_ppe Enhanced Controls & PPE: - Chemical Fume Hood - Standard PPE - Consider thermal gloves if handling hot melt decision->enhanced_ppe Yes

Caption: PPE selection workflow for this compound handling.

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[4]

Donning Sequence:

  • Lab Coat : Put on your lab coat and fasten it completely.

  • Gloves : Don gloves, ensuring the cuffs go over the sleeves of your lab coat for complete coverage.

  • Eye Protection : Put on your safety glasses or goggles.

Doffing Sequence (to be performed at the exit of the work area):

  • Gloves : Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the appropriate waste container.

  • Lab Coat : Remove your lab coat by rolling it inside-out to contain any contamination. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Wash Hands : Immediately wash your hands thoroughly with soap and water.

  • Eye Protection : Remove your eye protection and clean it as needed.

Disposal and Decontamination Plan

Proper disposal is a crucial final step in the safe handling of any chemical.

Chemical Waste Disposal
  • Spills : In case of a spill, contain the material using sand or another non-combustible absorbent material.[1] Sweep up the mixture and place it into a sealed, labeled container for disposal.[1]

  • Unused Product : Do not pour this compound down the drain.[8] While long-chain alcohols are generally considered biodegradable, disposal must adhere to all federal, state, and local regulations.[1][9] Treat it as chemical waste and dispose of it through your institution's hazardous waste program.[10]

Contaminated PPE Disposal
  • Gloves : Dispose of used gloves in the designated solid waste container. If they are heavily contaminated, they should be placed in a sealed bag and disposed of as chemical waste.

  • Lab Coats : Reusable lab coats should be professionally laundered by a service familiar with laboratory contaminants. Do not take lab coats home to be washed. Disposable lab coats should be discarded in the appropriate solid waste stream.

Emergency First Aid Procedures

In the event of an accidental exposure, immediate action is required.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If irritation persists, seek medical attention.[1]

  • Skin Contact : Wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing. If skin irritation occurs, get medical advice.[1]

  • Inhalation : Move the affected person to fresh air. If symptoms like coughing or difficulty breathing occur, seek medical attention.[6]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1]

By integrating these expert-validated protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • OSHA. (2022). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • Safety + Health. (n.d.). PPE for Hazardous Chemical Handling: Best Practices and Considerations. Available at: [Link]

  • OSHA. (n.d.). Personal Protective Equipment. Available at: [Link]

  • CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • CPAchem. (2023). Safety data sheet: 1-Octadecanol. Available at: [Link]

  • ScienceLab.com. (2013). Material Safety Data Sheet - 1-Octadecanol 95%. Available at: [Link]

  • Fisher Scientific. (2015). Safety Data Sheet: 1-Octadecanol. Available at: [Link]

  • Tiflex. (2022). Safety Data Sheet. Available at: [Link]

  • Earth911. (2025). How to Dispose of Liquor and Denatured Alcohol Safely. Available at: [Link]

  • Reddit. (2024). How to dispose of these chemicals?. Available at: [Link]

  • PubMed. (n.d.). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Available at: [Link]

  • Siraya Tech. (2022). How To Dispose Dirty IPA/Ethanol/Alcohol. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.